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Brevicornin

Cat. No.: B3028228
M. Wt: 400.4 g/mol
InChI Key: YUCRNUHJPUHOKK-UHFFFAOYSA-N
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Description

Brevicornin has been reported in Epimedium brevicornu with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O7 B3028228 Brevicornin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-8-(3-methoxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-22(2,28-4)10-9-14-15(23)11-16(24)17-18(25)19(26)20(29-21(14)17)12-5-7-13(27-3)8-6-12/h5-8,11,23-24,26H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRNUHJPUHOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Brevicornin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a key bicyclic ketal pheromone utilized by several species of bark beetles in the genus Dendroctonus, most notably the western pine beetle, Dendroctonus brevicomis. As a crucial component of the beetles' chemical communication system, this compound plays a significant role in the coordination of mass attacks on host trees, a behavior that can lead to widespread forest mortality. This technical guide provides an in-depth overview of the discovery, history, chemical properties, biosynthesis, and bioactivity of this compound, with a focus on the experimental methodologies that have been pivotal in its study.

Discovery and History

The discovery of this compound is a landmark in the field of chemical ecology. In 1968, a team of researchers led by R.M. Silverstein successfully isolated and identified the principal component of the sex attractant produced by the female western pine beetle from their frass (a mixture of feces and boring dust).[1] They named this compound "Brevicomin" and determined its structure to be exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane.[1] This pioneering work was among the first to elucidate the chemical structure of a multi-component insect pheromone system and laid the groundwork for decades of research into the chemical communication of bark beetles.[1]

Subsequent research identified a second isomer, endo-Brevicomin, also present in the volatile emissions of D. brevicomis. While exo-Brevicomin is the primary aggregation pheromone, the ratio of exo- to endo-Brevicomin can vary and is often species-specific, suggesting a role in reproductive isolation and species recognition.

Chemical Properties and Quantitative Data

This compound is a chiral molecule, and the biological activity of its enantiomers can differ significantly. The two primary isomers, exo- and endo-Brevicomin, are diastereomers with distinct spatial arrangements of the ethyl and methyl groups on the bicyclic ring system.

Propertyexo-Brevicominendo-Brevicomin
Chemical Formula C₉H₁₆O₂C₉H₁₆O₂
Molar Mass 156.22 g/mol 156.22 g/mol
IUPAC Name (1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer)(1R,5R,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer)
CAS Number 20290-99-7 (for (+)-exo)60018-05-5 (for (+)-endo)

The production of this compound and other pheromone components by Dendroctonus brevicomis is highly dynamic and depends on the sex and physiological state of the beetle. The following table summarizes the quantities of key pheromone components found in male and female beetles during host colonization.

Pheromone ComponentSexStageAverage Quantity (ng/beetle)
exo-Brevicomin FemaleInitial boringIncreases after boring
exo-Brevicomin FemaleAfter matingDeclines
Frontalin MaleInitial boringIncreases after boring
Frontalin MaleAfter matingDeclines
trans-Verbenol BothLandingPresent
trans-Verbenol BothDuring colonizationGradually declines
Verbenone MaleLandingHighest amounts
Verbenone MaleDuring colonizationRapidly declines
Ipsdienol MaleInitial attackPresent when encountering resin

Data compiled from Byers et al. (1984).[2][3]

Experimental Protocols

The study of this compound has relied on a suite of sophisticated experimental techniques, from its initial isolation to the elucidation of its biological function.

Isolation and Identification of this compound (Silverstein et al., 1968)

The original isolation and identification of this compound was a multi-step process that is foundational to modern pheromone chemistry.

Methodology:

  • Collection of Frass: Large quantities of frass from female Dendroctonus brevicomis boring into ponderosa pine logs were collected.

  • Solvent Extraction: The collected frass was extracted with a non-polar solvent such as hexane or benzene to isolate the volatile organic compounds.

  • Column Chromatography: The crude extract was subjected to column chromatography on silica gel to separate the components based on their polarity. Fractions were collected and bioassayed for attractiveness to male beetles.

  • Gas Chromatography (GC): The active fractions were further purified and analyzed by gas chromatography. The retention times of the active compounds were recorded.

  • Spectrometric Analysis: The purified active compound was subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and to nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure.

  • Structure Confirmation by Synthesis: The proposed structure of exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane was confirmed by chemical synthesis and comparison of its spectral and chromatographic properties with the natural product.[1]

Chemical Synthesis of exo-Brevicomin

Numerous synthetic routes to exo-Brevicomin have been developed since its discovery. The following is a representative example of a stereoselective synthesis.

Methodology:

  • Starting Material: A common starting material is a chiral precursor, such as an optically active epoxy alcohol, to control the stereochemistry of the final product.

  • Chain Elongation: The carbon chain of the starting material is elongated through a series of reactions, for example, by the addition of an organocuprate reagent.

  • Formation of the Ketone: The alcohol group is oxidized to a ketone.

  • Cyclization: The key step is the acid-catalyzed intramolecular cyclization of the keto-epoxide intermediate to form the 6,8-dioxabicyclo[3.2.1]octane ring system. The stereochemistry of the starting materials and reagents dictates the formation of the exo or endo isomer.

  • Purification: The final product is purified by column chromatography or distillation.

Note: The specific reagents and reaction conditions can vary significantly between different synthetic strategies.[4][5][6]

Field Bioassays for Aggregation Pheromones

Field bioassays are essential for determining the behavioral activity of pheromones and their components under natural conditions.

Methodology:

  • Trap Design: Multi-funnel traps (e.g., Lindgren funnel traps) are commonly used.[7] These traps are designed to intercept flying beetles.

  • Lure Preparation: The synthetic pheromone components (exo-Brevicomin, frontalin, etc.) and host-tree volatiles (e.g., myrcene) are released from controlled-release lures at specific rates.

  • Experimental Setup: Traps baited with different combinations of lures (and unbaited control traps) are deployed in a forested area with a known population of Dendroctonus brevicomis. Traps are typically placed in a grid or transect with sufficient spacing to avoid interference.

  • Data Collection: The traps are checked at regular intervals, and the number of captured beetles (and often their sex) is recorded for each treatment.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA, non-parametric tests) to determine if there are significant differences in the number of beetles captured by the different lure combinations.[7]

Signaling Pathways and Biosynthesis

The biological activity of this compound is part of a complex chemical signaling system that involves multiple pheromone components and host tree volatiles. The biosynthesis of exo-Brevicomin has been a subject of intensive research.

Aggregation Behavior Signaling

The following diagram illustrates the general signaling pathway leading to mass aggregation of Dendroctonus brevicomis.

Aggregation_Signaling Pioneer Female Beetle Pioneer Female Beetle exo-Brevicomin exo-Brevicomin Pioneer Female Beetle->exo-Brevicomin releases Host Tree (Ponderosa Pine) Host Tree (Ponderosa Pine) Myrcene Myrcene Host Tree (Ponderosa Pine)->Myrcene releases Male Beetle Male Beetle exo-Brevicomin->Male Beetle attracts Mass Aggregation Mass Aggregation exo-Brevicomin->Mass Aggregation Myrcene->Male Beetle synergizes attraction Myrcene->Mass Aggregation Frontalin Frontalin Male Beetle->Frontalin releases Frontalin->Mass Aggregation synergizes with exo-Brevicomin & Myrcene to induce

Caption: Signaling pathway for mass aggregation in Dendroctonus brevicomis.

Biosynthesis of exo-Brevicomin

The biosynthesis of exo-Brevicomin is a multi-step enzymatic process that occurs in the fat body of the beetle.[8][9] The proposed pathway starts from fatty acid precursors.

Biosynthesis_Pathway Fatty Acyl-CoA Fatty Acyl-CoA Chain Shortening Chain Shortening Fatty Acyl-CoA->Chain Shortening ω-3-decenoic acid ω-3-decenoic acid Chain Shortening->ω-3-decenoic acid Decarboxylation/Decarbonylation Decarboxylation/Decarbonylation ω-3-decenoic acid->Decarboxylation/Decarbonylation (Z)-6-nonen-2-ol (Z)-6-nonen-2-ol Decarboxylation/Decarbonylation->(Z)-6-nonen-2-ol ZnoDH (Dehydrogenase) ZnoDH (Dehydrogenase) (Z)-6-nonen-2-ol->ZnoDH (Dehydrogenase) Oxidation (Z)-6-nonen-2-one (Z)-6-nonen-2-one ZnoDH (Dehydrogenase)->(Z)-6-nonen-2-one CYP6CR1 (Cytochrome P450) CYP6CR1 (Cytochrome P450) (Z)-6-nonen-2-one->CYP6CR1 (Cytochrome P450) Epoxidation 6,7-epoxynonan-2-one 6,7-epoxynonan-2-one CYP6CR1 (Cytochrome P450)->6,7-epoxynonan-2-one Enzymatic Cyclization Enzymatic Cyclization 6,7-epoxynonan-2-one->Enzymatic Cyclization exo-Brevicomin exo-Brevicomin Enzymatic Cyclization->exo-Brevicomin

Caption: Proposed biosynthetic pathway of exo-Brevicomin.[8][10][11]

Conclusion

The discovery and subsequent study of this compound have been instrumental in advancing our understanding of insect chemical communication. The detailed experimental protocols developed for its isolation, synthesis, and bioassay have become standard methods in the field of chemical ecology. For researchers, scientists, and drug development professionals, the story of this compound serves as a compelling case study in the identification and characterization of biologically active natural products. The continued investigation into the biosynthesis and reception of this compound and other pheromones holds promise for the development of novel and environmentally benign pest management strategies.

References

Brevicornin Biosynthesis in Bark Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicornin, a key aggregation pheromone in several species of bark beetles, particularly of the genus Dendroctonus, plays a crucial role in coordinating mass attacks on host trees. Unlike many other bark beetle pheromones derived from host monoterpenes, this compound is synthesized de novo within the beetle's fat body from fatty acid precursors. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in chemical ecology, insect biochemistry, and pest management.

Introduction

Bark beetles are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill healthy trees is largely dependent on a sophisticated chemical communication system, in which pheromones are central. This compound, a bicyclic ketal, is a critical component of the aggregation pheromone blend for several economically important bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). A thorough understanding of the biosynthetic pathway of this compound is essential for developing novel and targeted pest management strategies that disrupt this vital communication system. This guide synthesizes the current knowledge of this compound biosynthesis, with a focus on the molecular and biochemical intricacies of the pathway.

The this compound Biosynthesis Pathway

The biosynthesis of exo-brevicomin occurs in the fat body of male bark beetles and proceeds through a series of enzymatic modifications of fatty acid precursors.[1][2][3] The pathway can be broadly divided into three main stages: precursor formation, key intermediate synthesis, and final cyclization.

Precursor Formation from Fatty Acid Metabolism

The carbon skeleton of this compound is derived from fatty acid metabolism.[2][3] Specifically, it is hypothesized that oleoyl-CoA or a similar C18 fatty acyl-CoA undergoes limited β-oxidation to yield a C10 intermediate, (Z)-7-decenoyl-CoA. This precursor is then thought to be converted to (Z)-6-nonen-2-ol, a key C9 intermediate, although the precise enzymatic steps for this conversion are still under investigation.

Core Biosynthetic Steps

The central and best-characterized steps of exo-brevicomin biosynthesis involve the conversion of (Z)-6-nonen-2-ol to the final bicyclic ketal structure. This process is catalyzed by a dehydrogenase and a cytochrome P450 monooxygenase.

A diagram illustrating the core biosynthetic pathway of exo-brevicomin is presented below.

Brevicornin_Biosynthesis cluster_precursor Precursor Formation cluster_core Core Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Oleoyl-CoA) beta_Oxidation Limited β-Oxidation Fatty_Acyl_CoA->beta_Oxidation Z7_Decenoyl_CoA (Z)-7-Decenoyl-CoA beta_Oxidation->Z7_Decenoyl_CoA Conversion Conversion Steps (Decarboxylation/ Decarbonylation) Z7_Decenoyl_CoA->Conversion Z6_Nonen_2_ol (Z)-6-Nonen-2-ol Conversion->Z6_Nonen_2_ol ZnoDH (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) Z6_Nonen_2_one (Z)-6-Nonen-2-one Z6_Nonen_2_ol:e->Z6_Nonen_2_one:w Oxidation CYP6CR1 Cytochrome P450 (CYP6CR1) Epoxide 6,7-Epoxynonan-2-one Z6_Nonen_2_one:e->Epoxide:w Epoxidation Cyclase Enzymatic Cyclization exo_Brevicomin exo-Brevicomin Epoxide:e->exo_Brevicomin:w Cyclization

Caption: The biosynthetic pathway of exo-brevicomin in Dendroctonus.

The key enzymes in this stage are:

  • (Z)-6-nonen-2-ol dehydrogenase (ZnoDH): This short-chain dehydrogenase oxidizes (Z)-6-nonen-2-ol to its corresponding ketone, (Z)-6-nonen-2-one.

  • Cytochrome P450 CYP6CR1: This enzyme catalyzes the epoxidation of the double bond in (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one.

Final Cyclization

The final step in the pathway is the intramolecular cyclization of 6,7-epoxynonan-2-one to form the characteristic bicyclic ketal structure of exo-brevicomin. While this cyclization can occur under acidic conditions in vitro, evidence suggests that in vivo, this step is enzyme-catalyzed to ensure the stereospecificity of the final product.[1] The specific cyclase responsible for this reaction has not yet been definitively identified.

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the this compound biosynthetic pathway is crucial for understanding its regulation and for developing potential inhibitors. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource OrganismReference
(Z)-6-nonen-2-ol dehydrogenase (ZnoDH)(Z)-6-nonen-2-olData not availableData not availableDendroctonus ponderosae
Cytochrome P450 CYP6CR1(Z)-6-nonen-2-oneData not availableData not availableDendroctonus ponderosae

Note: Specific kinetic data for the key enzymes in the this compound pathway are not yet published. Further research is required to determine these parameters.

Table 2: Precursor and Intermediate Concentrations in Dendroctonus ponderosae Fat Body

CompoundConcentrationConditionReference
Fatty Acyl-CoAs (total)Data not availableUnstimulated
Fatty Acyl-CoAs (total)Data not availableJH III Stimulated
(Z)-7-Decenoyl-CoAData not availableUnstimulated
(Z)-6-Nonen-2-olData not availableUnstimulated
(Z)-6-Nonen-2-oneData not availableUnstimulated
6,7-Epoxynonan-2-oneData not availableUnstimulated
exo-BrevicominVariableDependent on age and mating status[3]

Note: Precise in vivo concentrations of the biosynthetic precursors and intermediates are not well-established and represent a key area for future research.

Regulation of this compound Biosynthesis

The production of this compound, like many other insect pheromones, is tightly regulated. The primary signaling molecule implicated in the regulation of pheromone biosynthesis in bark beetles is Juvenile Hormone III (JH III).

Hormonal Regulation by Juvenile Hormone III

JH III is a sesquiterpenoid hormone that plays a central role in regulating various physiological processes in insects, including development, reproduction, and pheromone production. In bark beetles, JH III levels are known to increase upon feeding on a suitable host, which in turn stimulates the production of aggregation pheromones.

The proposed regulatory pathway is as follows:

JH_Regulation Feeding Host Feeding JH_III_Synthesis JH III Synthesis (Corpora Allata) Feeding->JH_III_Synthesis JH_III Juvenile Hormone III JH_III_Synthesis->JH_III Fat_Body_Cell Fat Body Cell JH_III->Fat_Body_Cell Gene_Expression Upregulation of Biosynthetic Gene Expression (e.g., Fatty Acid Synthase) Fat_Body_Cell->Gene_Expression Enzyme_Activity Increased Enzyme Activity (ZnoDH, CYP6CR1, etc.) Gene_Expression->Enzyme_Activity Brevicornin_Production Increased this compound Production Enzyme_Activity->Brevicornin_Production

Caption: Proposed regulatory pathway of this compound biosynthesis by Juvenile Hormone III.

JH III is thought to upregulate the expression of key genes involved in the this compound biosynthetic pathway within the fat body cells. This includes potentially increasing the expression of fatty acid synthase and other enzymes involved in generating the necessary precursors, as well as the core biosynthetic enzymes ZnoDH and CYP6CR1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In Vitro Assay for (Z)-6-nonen-2-ol Dehydrogenase (ZnoDH) Activity

Objective: To measure the enzymatic conversion of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one by ZnoDH in fat body homogenates.

Materials:

  • Dendroctonus ponderosae male fat bodies

  • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with protease inhibitors)

  • (Z)-6-nonen-2-ol (substrate)

  • NAD+ or NADP+ (cofactor)

  • Organic solvent for extraction (e.g., hexane or dichloromethane)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissect fat bodies from male D. ponderosae in cold buffer.

  • Homogenize the fat bodies in homogenization buffer on ice.

  • Centrifuge the homogenate at low speed to pellet debris; use the supernatant for the assay.

  • Set up reaction mixtures containing the fat body homogenate, substrate ((Z)-6-nonen-2-ol), and cofactor (NAD+ or NADP+).

  • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an organic solvent.

  • Add an internal standard for quantification.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Analyze the organic phase by GC-MS to identify and quantify the product, (Z)-6-nonen-2-one.

In Vitro Assay for Cytochrome P450 CYP6CR1 Activity

Objective: To measure the epoxidation of (Z)-6-nonen-2-one to 6,7-epoxynonan-2-one by CYP6CR1.

Materials:

  • Microsomal fraction from D. ponderosae fat bodies or recombinant CYP6CR1 expressed in a heterologous system (e.g., insect cells).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • (Z)-6-nonen-2-one (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Organic solvent for extraction

  • Internal standard

  • GC-MS

Procedure:

  • Prepare microsomes from fat bodies by differential centrifugation or use purified recombinant CYP6CR1.

  • Set up reaction mixtures containing the enzyme source, substrate, and assay buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at a controlled temperature with shaking.

  • Stop the reaction and extract the products with an organic solvent containing an internal standard.

  • Analyze the organic extract by GC-MS to detect and quantify the formation of 6,7-epoxynonan-2-one.

Quantification of Fatty Acyl-CoA Precursors

Objective: To extract and quantify the levels of fatty acyl-CoAs in bark beetle fat body.

Materials:

  • Dendroctonus ponderosae fat bodies

  • Extraction solvent (e.g., acidic isopropanol/water)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Internal standards (e.g., deuterated fatty acyl-CoAs)

Procedure:

  • Rapidly dissect and freeze fat bodies in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in the extraction solvent.

  • Add internal standards.

  • Centrifuge to pellet cellular debris.

  • Purify the fatty acyl-CoAs from the supernatant using SPE.

  • Elute the fatty acyl-CoAs from the SPE cartridge.

  • Analyze and quantify the fatty acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions

The elucidation of the this compound biosynthesis pathway in bark beetles represents a significant advancement in our understanding of insect chemical communication. The identification of key enzymes such as ZnoDH and CYP6CR1 provides potential targets for the development of novel, species-specific pest control agents. However, several knowledge gaps remain. Future research should focus on:

  • Determining the kinetic parameters of the biosynthetic enzymes to facilitate the design of potent and specific inhibitors.

  • Identifying the terminal cyclase responsible for the final stereospecific step in this compound formation.

  • Quantifying the in vivo concentrations of the biosynthetic intermediates to better understand the flux through the pathway.

  • Further elucidating the regulatory network controlling this compound biosynthesis, including the specific downstream targets of JH III signaling.

Addressing these questions will not only enhance our fundamental knowledge of insect biochemistry but also pave the way for the development of innovative and environmentally benign strategies for managing bark beetle populations.

References

Brevicornin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal that functions as a crucial semiochemical, primarily known for its role as an insect pheromone. It exists as two main diastereomers, exo-Brevicomin and endo-Brevicomin, each with multiple stereoisomers. The specific stereochemistry of this compound plays a pivotal role in its biological activity, dictating its function as an attractant or repellent in various insect species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological signaling of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

Brevicomin is chemically known as 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane. The structural difference between the exo and endo diastereomers lies in the orientation of the ethyl group at the C7 position relative to the bicyclic ring system. Each diastereomer exists as a pair of enantiomers due to the presence of chiral centers.

The physicochemical properties of exo- and endo-Brevicomin are summarized in the tables below. These properties are essential for understanding their volatility and diffusion in the environment, which are critical aspects of their function as airborne signaling molecules.

Physicochemical Properties of exo-Brevicomin
PropertyValueReference
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
Boiling Point201.4 °C at 760 mmHg
Density0.992 g/cm³
Vapor Pressure0.438 mmHg at 25°C
Specific Rotation, (+)-exo-Brevicomin+52° (c=0.12, Et₂O)[2]
Specific Rotation, (-)-exo-BrevicominNot available
Physicochemical Properties of endo-Brevicomin
PropertyValueReference
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
Boiling PointNot available
DensityNot available
Vapor PressureNot available
Specific Rotation, (+)-endo-BrevicominNot available
Specific Rotation, (-)-endo-BrevicominNot available

Biosynthesis of this compound

The biosynthesis of exo-Brevicomin in insects, particularly in the mountain pine beetle (Dendroctonus ponderosae), has been a subject of significant research. The pathway begins with fatty acid metabolism and involves a series of enzymatic reactions.

Biosynthesis_of_this compound Fatty_Acyl_CoA Fatty Acyl-CoA Decenoyl_CoA (Z)-7-Decenoyl-CoA Fatty_Acyl_CoA->Decenoyl_CoA β-oxidation Nonen_2_ol (Z)-6-Nonen-2-ol Decenoyl_CoA->Nonen_2_ol Decarboxylation/ Decarbonylation Nonen_2_one (Z)-6-Nonen-2-one Nonen_2_ol->Nonen_2_one ZnoDH (Dehydrogenase) Epoxynonan_2_one 6,7-Epoxynonan-2-one Nonen_2_one->Epoxynonan_2_one CYP6CR1 (P450 Epoxidase) exo_Brevicomin exo-Brevicomin Epoxynonan_2_one->exo_Brevicomin Enzymatic Cyclization

Biosynthesis pathway of exo-Brevicomin.

Biological Function and Signaling Pathway

This compound isomers serve as critical signaling molecules in insect communication, often acting as aggregation pheromones or anti-aggregation pheromones. The biological response is highly dependent on the specific stereoisomer and the insect species. For instance, in the western pine beetle (Dendroctonus brevicomis), (+)-exo-Brevicomin is a key aggregation pheromone, while in the southern pine beetle (Dendroctonus frontalis), (+)-endo-Brevicomin acts as a synergist to the aggregation pheromone.

The perception of this compound by insects occurs in the antennae, where the pheromone molecules bind to odorant-binding proteins (OBPs) within the sensillar lymph. This complex then interacts with olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). The activation of the OR initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binding Brevicornin_OBP This compound-OBP Complex OR Olfactory Receptor (OR) Brevicornin_OBP->OR Activation G_protein G-protein OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ion_Channel Ion Channel IP3_DAG->Ion_Channel Opens Action_Potential Action Potential to Brain Ion_Channel->Action_Potential Depolarization

Insect olfactory signaling pathway for this compound.

Experimental Protocols

Synthesis of (+)-exo-Brevicomin

The following is a representative protocol for the synthesis of (+)-exo-Brevicomin, adapted from the work of Sum and Weiler (1979)[2]. This multi-step synthesis involves the alkylation of methyl acetoacetate, epoxidation, cyclization, hydrolysis, and decarboxylation.

Synthesis_Workflow Start Methyl Acetoacetate Alkylation Alkylation with Homoallylic Bromide Start->Alkylation Epoxidation Epoxidation Alkylation->Epoxidation Cyclization Lewis Acid-catalyzed Cyclization Epoxidation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Decarboxylation Thermal Decarboxylation Hydrolysis->Decarboxylation End (+)-exo-Brevicomin Decarboxylation->End

Workflow for the synthesis of (+)-exo-Brevicomin.

Step 1: Alkylation of Methyl Acetoacetate

  • Prepare the dianion of methyl acetoacetate by reacting it with two equivalents of a strong base, such as sodium hydride followed by n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperature (-78 °C).

  • Add the appropriate homoallylic bromide (e.g., 1-bromo-2-pentyne) to the dianion solution and allow the reaction to proceed to form the alkylated product.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Epoxidation

  • Dissolve the alkylated product in a suitable solvent, such as dichloromethane.

  • Add an epoxidizing agent, like m-chloroperoxybenzoic acid (m-CPBA), and stir the mixture until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture to remove excess acid and purify the resulting epoxide by column chromatography.

Step 3: Cyclization

  • Dissolve the epoxide in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise at low temperature.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Quench the reaction and purify the bicyclic ester product.

Step 4: Hydrolysis and Decarboxylation

  • Hydrolyze the ester by refluxing with a base (e.g., potassium hydroxide in methanol).

  • Acidify the reaction mixture to protonate the resulting carboxylate.

  • Extract the carboxylic acid intermediate.

  • Thermally decarboxylate the crude acid by heating it in a Kugelrohr apparatus to yield the final product, (+)-exo-Brevicomin.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the standard method for the identification and quantification of this compound in biological and environmental samples.

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent).

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: Extract volatile compounds from the sample matrix (e.g., insect frass, air samples collected on an adsorbent) using an appropriate solvent (e.g., hexane or dichloromethane). Concentrate the extract to a suitable volume.

  • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

  • Chromatographic Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 40-60 °C), ramp up to a higher temperature (e.g., 250-280 °C), and hold for a period to ensure all compounds elute.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[3]

Conclusion

This compound represents a fascinating class of molecules with profound effects on insect behavior. The stereospecificity of its biological activity underscores the importance of precise chemical synthesis and analysis in the study of chemical ecology. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working on the development of new pest management strategies and other applications involving this important semiochemical. Further research into the specific enzymes involved in the biosynthesis of different this compound isomers and the detailed molecular interactions at the olfactory receptor level will continue to deepen our understanding of this intricate chemical communication system.

References

Brevicornin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brevicornin is a bicyclic ketal pheromone that plays a crucial role in the chemical communication of several insect species, most notably bark beetles of the genus Dendroctonus. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its two primary isomers: exo-brevicornin and endo-brevicornin. The document details quantitative data on this compound production, outlines experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathways involved in its production. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry.

Introduction

This compound (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) is a key semiochemical that mediates the aggregation and anti-aggregation behaviors of several economically significant bark beetle species.[1] The two principal diastereomers, (+)-exo-brevicornin and (+)-endo-brevicornin, often exhibit distinct biological activities, making their individual study and quantification essential.[2] This guide synthesizes the current scientific knowledge on the natural occurrence of this compound, providing quantitative data, detailed analytical methodologies, and insights into its biosynthesis.

Natural Sources and Occurrence

The primary natural sources of this compound are bark beetles of the genus Dendroctonus. Different species, and even different sexes within the same species, produce varying amounts and ratios of the exo and endo isomers.

Invertebrate Sources
  • Dendroctonus brevicomis (Western Pine Beetle): Female D. brevicomis produce exo-brevicornin as a key component of their aggregation pheromone, which attracts both males and females to host trees.[3] After mating, the production of exo-brevicornin decreases.[4][5]

  • Dendroctonus ponderosae (Mountain Pine Beetle): In this species, exo-brevicornin is produced by males and functions as an anti-aggregation pheromone.[6]

  • Dendroctonus frontalis (Southern Pine Beetle): Males of this species produce (+)-endo-brevicornin, which acts as a synergist to the aggregation pheromone. Pairing with a female can stimulate males to produce hundreds of nanograms of this compound.[2]

Other Natural Occurrences

Interestingly, this compound has also been identified in the African elephant (Loxodonta africana), where it is believed to function as a chemical signal.[6][7]

Quantitative Data on this compound Production

The production of this compound isomers is highly dependent on the insect species, sex, and physiological state (e.g., mating status, feeding). The following tables summarize available quantitative data.

SpeciesSexIsomerConditionQuantityReference
Dendroctonus ponderosaeMaleexo-BrevicorninUnfed87.6 ± 4.1 ng/mg protein[8]
Dendroctonus frontalisMale(+)-endo-BrevicorninPaired with femaleHundreds of nanograms[2]

Table 1: Quantitative Production of this compound in Dendroctonus Species.

SpeciesSexIsomer Ratio (endo:exo)ConditionReference
Dendroctonus brevicomisFemalePredominantly exoAggregating[3]
Dendroctonus barberiFemalePredominantly endoAggregating[9]

Table 2: Isomer Ratios of this compound in Dendroctonus Species.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Pheromone Extraction from Insect Tissues

This protocol describes a general method for the solvent extraction of pheromones from the abdominal tips of bark beetles.

Materials:

  • Individual beetles

  • Fine forceps

  • 1.5 mL glass vials with PTFE-lined caps

  • Hexane (or other suitable organic solvent), HPLC grade

  • Microsyringe (10 µL)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Excise the terminal abdominal segments (abdominal tips) from an individual beetle using fine forceps.

  • Immediately place the excised tissue into a 1.5 mL glass vial containing a known volume of hexane (e.g., 50 µL).

  • Allow the extraction to proceed for a specified period (e.g., 1-2 hours) at room temperature.

  • Carefully remove the tissue from the vial.

  • The resulting solvent extract, containing the pheromones, is now ready for GC-MS analysis.

  • Inject an aliquot (e.g., 1-2 µL) of the extract into the GC-MS system.

Headspace Analysis using Solid-Phase Microextraction (SPME)

This non-destructive method is used for collecting volatile pheromones released by living insects.[10]

Materials:

  • Live insect(s)

  • Glass chamber or vial of appropriate size

  • SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

  • Gas chromatograph-mass spectrometer (GC-MS) with an SPME-compatible injection port

Procedure:

  • Place the live insect(s) into the glass chamber.

  • Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-24 hours) to allow for the adsorption of volatile compounds.

  • Retract the fiber into the needle of the SPME device.

  • Insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the standard analytical technique for the separation and identification of this compound isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless or split, depending on the concentration of the sample.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for quantification of target ions.

Biosynthesis of this compound

The biosynthetic pathways of exo- and endo-brevicornin differ, with exo-brevicornin being synthesized de novo from fatty acid precursors and endo-brevicornin potentially being derived from other pathways.

Biosynthesis of exo-Brevicornin

In the mountain pine beetle, Dendroctonus ponderosae, exo-brevicornin is synthesized in the fat body from long-chain fatty acid precursors.[6] The pathway involves several key enzymatic steps.

exo_brevicornin_biosynthesis fatty_acid Fatty Acid Precursor degradation β-oxidation / Decarboxylation fatty_acid->degradation nonenol (Z)-6-nonen-2-ol degradation->nonenol znodh ZnoDH (Dehydrogenase) nonenol->znodh nonenone (Z)-6-nonen-2-one znodh->nonenone Oxidation cyp6cr1 CYP6CR1 (P450) nonenone->cyp6cr1 epoxide 6,7-epoxynonan-2-one cyp6cr1->epoxide Epoxidation cyclization Enzymatic Cyclization epoxide->cyclization exo_this compound exo-Brevicornin cyclization->exo_this compound

Caption: Biosynthesis of exo-Brevicornin.

Experimental Workflow for Pheromone Analysis

The following diagram illustrates a typical workflow for the analysis of insect pheromones.

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analysis solvent_extraction Solvent Extraction gcms GC-MS Analysis solvent_extraction->gcms spme_analysis Headspace SPME spme_analysis->gcms identification Compound Identification gcms->identification quantification Quantification gcms->quantification

Caption: Pheromone Analysis Workflow.

Conclusion

This compound represents a fascinating and biologically significant class of natural products. Understanding its natural sources, the quantitative aspects of its production, and the methods for its analysis are critical for ongoing research in chemical ecology and the development of novel pest management strategies. The detailed protocols and biosynthetic pathways presented in this guide offer a valuable resource for professionals in these fields. Further research is warranted to fully elucidate the biosynthetic pathway of endo-brevicornin and to explore the full range of species that utilize these important semiochemicals.

References

The Pivotal Role of Brevicornin in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal pheromone that plays a crucial role in the chemical communication systems of several insect species, most notably bark beetles of the genus Dendroctonus. As a key semiochemical, it mediates complex behaviors such as aggregation, host colonization, and mate selection. Understanding the intricate functions of this compound, its biosynthesis, and the methodologies used to study it is paramount for developing effective pest management strategies and for broader applications in chemical ecology and drug development. This technical guide provides an in-depth overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

This compound in Insect Communication: A Quantitative Perspective

This compound exists as two main isomers, (+)- and (-)-exo-brevicomin, and endo-brevicomin, with the exo isomer being the most biologically active in many species. Its primary role is as an aggregation pheromone, attracting conspecifics to a suitable host tree. The behavioral response to this compound is highly dose-dependent and is often synergistic with other semiochemicals.

Dose-Dependent Attraction of Dendroctonus brevicomis

Field trapping experiments have demonstrated a clear relationship between the release rate of aggregation pheromones and the number of Dendroctonus brevicomis (western pine beetle) captured.

Treatment (Release Rate / 24 hrs)Mean Trap Catch of D. brevicomisReference
Control (unbaited)Low[1]
exo-Brevicomin (low release rate)Increased trap catch[1][2]
exo-Brevicomin (high release rate)Increased trap catch[2]
exo-Brevicomin + Frontalin + Myrcene (1 mg/16 hr/compound at center)Baseline attraction[3]
Above + 16 surrounding sources (4-280 mg/16 hr/compound)Reduced catch at center[3]
Above + 48 surrounding sources (4-280 mg/16 hr/compound)Reduced catch at center[3]
Above + 168 surrounding sources (4-280 mg/16 hr/compound)Reduced catch at center[3]

Note: Specific trap catch numbers can vary significantly based on environmental conditions and beetle population density.

Synergistic and Inhibitory Effects of Semiochemicals

This compound rarely acts alone. Its attractive properties are significantly enhanced or inhibited by other compounds, creating a complex chemical language that regulates beetle behavior.

Semiochemical CombinationEffect on D. brevicomis AttractionReference
exo-Brevicomin + Frontalin + MyrceneStrong synergistic attraction[4]
Attractant blend + Verbenone (0.18 - 1.2 mg/24 hr)No significant reduction in trap catch[1]
Attractant blend + Ipsdienol (0.02 - 0.4 mg/24 hr)Significant reduction in trap catch[1]
Attractant blend + Verbenone (>0.09 mg/24 hr) + Ipsdienol (>0.02 mg/24 hr)Significant reduction in trap catch[1]

Experimental Protocols in this compound Research

The study of this compound involves a multi-step process from the collection of volatiles to behavioral bioassays. This section details the key experimental methodologies.

Pheromone Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile and semi-volatile compounds from the headspace around an insect or from infested host material.

Protocol:

  • Fiber Selection: A polydimethylsiloxane (PDMS) or a mixed-phase fiber (e.g., Carboxen/PDMS) is commonly used for trapping bark beetle volatiles[5].

  • Apparatus: Place individual beetles or infested bark in a sealed glass vial or chamber.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 1-24 hours), allowing the volatiles to adsorb to the fiber coating.

  • Desorption: Retract the fiber and insert it into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying this compound and other semiochemicals.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: A nonpolar column (e.g., DB-5ms) or a chiral column (for enantiomer separation) is often used.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase at a rate of 5-10°C/minute to 200-250°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • Mass Spectrometer:

    • Ionization: Electron impact (EI) at 70 eV.

    • Scan range: 40-400 m/z.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 250°C.

Electrophysiological Bioassay: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to olfactory stimuli, providing a measure of its sensitivity to specific compounds.

Protocol:

  • Antenna Preparation: Excise an antenna from a live beetle and mount it between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound) are injected into the airstream.

  • Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the negative deflection is proportional to the strength of the olfactory response.

  • Dose-Response: A range of concentrations of the test compound is presented to generate a dose-response curve.

Behavioral Bioassay: Wind Tunnel

Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of odor.

Protocol:

  • Setup: A laminar airflow is established in the tunnel. A visual cue (e.g., a dark vertical stripe) is often placed at the upwind end to provide a target for the insect.

  • Stimulus Release: The test compound is released from a point source at the upwind end of the tunnel, creating an odor plume.

  • Insect Release: Beetles are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behavior of the insect are recorded and analyzed. Key metrics include the percentage of insects taking flight, orienting upwind, and making contact with the odor source.

Biosynthesis of this compound

The biosynthesis of this compound in bark beetles is believed to originate from fatty acid metabolism, with key modifications to produce the final bicyclic ketal structure.[6] The production of exo-brevicomin has been localized to the fat body in male Dendroctonus ponderosae.[7]

Proposed Biosynthetic Pathway:

  • Fatty Acid Precursor: The pathway likely starts with a C10 fatty acid derivative.

  • Formation of (Z)-6-nonen-2-one: Through a series of enzymatic steps including desaturation and β-oxidation, (Z)-6-nonen-2-one is formed.[8]

  • Epoxidation: A cytochrome P450 monooxygenase catalyzes the epoxidation of the double bond in (Z)-6-nonen-2-one to yield 6,7-epoxynonan-2-one.[7]

  • Enzymatic Cyclization: The final step is an enzyme-catalyzed cyclization of the epoxyketone to form the characteristic 6,8-dioxabicyclo[3.2.1]octane skeleton of exo-brevicomin.[7]

The production of this compound can be regulated by juvenile hormone III, which can induce its synthesis.[4]

Visualizations of Key Processes

Signaling Pathway of Host Colonization by Dendroctonus brevicomis

Host_Colonization Pioneer_Female Pioneer Female Beetle Host_Tree Host Pine Tree Pioneer_Female->Host_Tree Initiates Attack Male_Beetle Male Beetle Pioneer_Female->Male_Beetle Mating Mating Pioneer_Female->Mating Host_Tree->Pioneer_Female Releases Myrcene Conspecifics Other Conspecifics (Males and Females) Male_Beetle->Conspecifics Releases Frontalin Male_Beetle->Mating Mass_Attack Mass Attack Conspecifics->Mass_Attack Aggregation Host_Overwhelmed Host Defenses Overwhelmed Mass_Attack->Host_Overwhelmed

Caption: Host colonization signaling cascade in Dendroctonus brevicomis.

Experimental Workflow for Pheromone Identification and Bioassay

Pheromone_Workflow start Insect Volatile Collection (e.g., SPME) gcms Chemical Analysis (GC-MS) start->gcms identification Compound Identification gcms->identification synthesis Chemical Synthesis of Identified Compounds identification->synthesis eag Electrophysiological Assay (EAG) synthesis->eag wind_tunnel Behavioral Assay (Wind Tunnel) synthesis->wind_tunnel field_trapping Field Trapping Experiments synthesis->field_trapping eag->wind_tunnel wind_tunnel->field_trapping confirmation Confirmation of Biological Activity field_trapping->confirmation

Caption: A generalized workflow for insect pheromone research.

Proposed Biosynthetic Pathway of exo-Brevicornin

Brevicornin_Biosynthesis fatty_acid Fatty Acid Precursor (e.g., C10 Acyl-CoA) desaturation_oxidation Desaturation & β-Oxidation fatty_acid->desaturation_oxidation z6n2o (Z)-6-nonen-2-one desaturation_oxidation->z6n2o p450 Cytochrome P450 Monooxygenase z6n2o->p450 epoxyketone 6,7-epoxynonan-2-one p450->epoxyketone cyclase Enzymatic Cyclization epoxyketone->cyclase This compound exo-Brevicornin cyclase->this compound

Caption: Proposed biosynthetic pathway of exo-brevicornin in bark beetles.

Conclusion

This compound is a multifaceted semiochemical that is integral to the chemical ecology of many insect species. A thorough understanding of its function, biosynthesis, and the methods used for its study is essential for both basic and applied research. The quantitative data, detailed protocols, and visual representations provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working in this field. Further research into the specific enzymes of the this compound biosynthetic pathway and the precise neural mechanisms of its perception will undoubtedly open new avenues for the development of novel and sustainable pest management strategies.

References

Mechanism of Action of Brevicornin as a Semiochemical: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action of brevicornin, a key semiochemical in the chemical communication of several insect species, particularly bark beetles of the genus Dendroctonus. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

1. Introduction to this compound

This compound is a bicyclic ketal pheromone produced by several insect species. It exists as two common isomers, exo-brevicomin and endo-brevicomin , which can have distinct biological activities. In bark beetles, this compound plays a crucial role in coordinating mass attacks on host trees, acting as an aggregation pheromone. The behavioral response to this compound is often dose-dependent and can be influenced by the presence of other semiochemicals and the ecological context. For instance, in the southern pine beetle, Dendroctonus frontalis, endo-brevicomin enhances attraction at low release rates but is inhibitory at high rates[1][2].

2. Biosynthesis of this compound

The biosynthesis of exo-brevicomin has been primarily studied in the mountain pine beetle, Dendroctonus ponderosae. Unlike many other insect pheromones derived from host plant precursors, exo-brevicomin is synthesized de novo by the beetle.

2.1. Biosynthetic Pathway

The production of exo-brevicomin occurs in the fat body of male beetles[3][4][5]. The proposed biosynthetic pathway begins with a fatty acid precursor, ω-3-decenoic acid, which is likely derived from a longer-chain fatty acid via β-oxidation. The key steps are as follows[3][5][6]:

  • Decarboxylation/Decarbonylation: ω-3-decenoic acid is converted to (Z)-6-nonen-2-ol.

  • Oxidation: The secondary alcohol, (Z)-6-nonen-2-ol, is oxidized to the ketone, (Z)-6-nonen-2-one. This step is catalyzed by the enzyme (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) , which utilizes NAD(P)+ as a cofactor[7][8].

  • Epoxidation: The ketone is then epoxidized by a cytochrome P450 enzyme, CYP6CR1 , to form 6,7-epoxynonan-2-one[7][8].

  • Cyclization: The final step is the cyclization of 6,7-epoxynonan-2-one to form the characteristic bicyclic structure of exo-brevicomin. While this step is believed to be enzyme-catalyzed due to the stability of the keto-epoxide at physiological pH, the specific enzyme responsible has not yet been identified[3][5][6].

Brevicornin_Biosynthesis cluster_0 Fat Body of Dendroctonus ponderosae Long-chain fatty acid Long-chain fatty acid ω-3-decenoic acid ω-3-decenoic acid Long-chain fatty acid->ω-3-decenoic acid β-oxidation Z-6-nonen-2-ol Z-6-nonen-2-ol ω-3-decenoic acid->Z-6-nonen-2-ol Decarboxylation/ Decarbonylation Z-6-nonen-2-one Z-6-nonen-2-one Z-6-nonen-2-ol->Z-6-nonen-2-one Oxidation (ZnoDH) 6,7-epoxynonan-2-one 6,7-epoxynonan-2-one Z-6-nonen-2-one->6,7-epoxynonan-2-one Epoxidation (CYP6CR1) exo-Brevicomin exo-Brevicomin 6,7-epoxynonan-2-one->exo-Brevicomin Cyclization (Enzyme unknown)

Figure 1: Proposed biosynthetic pathway of exo-brevicomin in Dendroctonus ponderosae.

3. Perception of this compound

Insects detect semiochemicals like this compound through their olfactory system, primarily located on the antennae. Odorant molecules enter sensilla and bind to olfactory receptors (ORs) on the dendrites of olfactory receptor neurons (ORNs), triggering a neural signal.

3.1. Olfactory Receptor Neurons and Receptors

While specific olfactory receptors for this compound have not yet been definitively identified in Dendroctonus species, electrophysiological studies have demonstrated the sensitivity of their antennal neurons to this compound. Electroantennography (EAG) has shown that both male and female D. ponderosae antennae respond to enantiomers of exo- and endo-brevicomin, with the (+)-enantiomers of the bicyclic ketals generally eliciting larger responses[7]. In D. frontalis, adaptation experiments suggest that frontalin and exo-brevicomin may share the same olfactory receptors[1]. The identification and characterization of specific this compound receptors remain an active area of research.

3.2. Signal Transduction

Upon binding of this compound to an OR, a conformational change is induced in the receptor complex, which is typically a heterodimer of a specific OR and a conserved co-receptor (Orco). This leads to the opening of an ion channel, causing depolarization of the ORN and the generation of action potentials. The frequency of these action potentials encodes the intensity of the odor stimulus. This signal is then transmitted to the antennal lobe of the insect brain for further processing.

Olfactory_Signaling cluster_0 Olfactory Receptor Neuron Dendrite This compound This compound OBP OBP This compound->OBP Binding OR_Orco OR-Orco Complex OBP->OR_Orco Transport & Binding Ion_Channel Ion Channel (Open) OR_Orco->Ion_Channel Conformational Change Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action_Potential Depolarization->Action_Potential Signal Generation To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe

Figure 2: Putative signaling pathway for this compound perception in an insect olfactory receptor neuron.

4. Behavioral Effects of this compound

The behavioral response to this compound is complex and highly dependent on the insect species, the specific isomer and enantiomer, its concentration, and the presence of other semiochemicals.

4.1. Aggregation and Attraction

In many Dendroctonus species, this compound is a key component of the aggregation pheromone blend, attracting both sexes to a host tree. For example, exo-brevicomin is an aggregation pheromone for the mountain pine beetle[9]. The response is often synergistic with host plant volatiles like myrcene and other pheromone components like frontalin.

4.2. Dose-Dependent Effects and Inhibition

The concentration of this compound can dramatically alter its behavioral effect. For the southern pine beetle, low concentrations of endo-brevicomin are synergistic with attractants, while high concentrations are inhibitory[1][2]. This biphasic dose-response is thought to play a role in regulating the density of attacking beetles on a host tree, preventing over-colonization.

5. Quantitative Data

Table 1: Electroantennogram (EAG) Responses of Dendroctonus ponderosae to this compound Enantiomers

CompoundEnantiomerConcentration (µg)Mean EAG Response (mV) ± SE
exo-Brevicomin (+)100.8 ± 0.1
(-)100.6 ± 0.1
(+)1001.2 ± 0.2
(-)1000.9 ± 0.1
endo-Brevicomin (+)100.7 ± 0.1
(-)100.5 ± 0.1
(+)1001.1 ± 0.2
(-)1000.8 ± 0.1
(Data are illustrative and based on findings from Payne et al., 1982, indicating differential responses to enantiomers)

Table 2: Behavioral Response of Dendroctonus frontalis to varying release rates of endo-brevicomin in attractant-baited traps

Treatmentendo-Brevicomin Release Rate (mg/day)Mean Trap Catch (beetles/day)Effect
Control (Attractant only)0150-
Low Dose0.1250Synergistic
Medium Dose1180Synergistic
High Dose1050Inhibitory
(Data are illustrative and based on the principle of biphasic dose-response described in Sullivan et al., 2011)

6. Experimental Protocols

6.1. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.

  • Sample Preparation: Volatiles from insects or host plants are collected using solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5 or HP-INNOWax). The GC oven temperature is programmed to separate the individual compounds.

  • Effluent Splitting: The column effluent is split, with one part going to a standard detector (e.g., Flame Ionization Detector, FID) and the other to the EAD preparation.

  • EAD Preparation: An insect antenna is excised and mounted between two electrodes in a humidified airstream.

  • Recording: As compounds elute from the GC and pass over the antenna, any compound that elicits an olfactory response will generate a voltage change (depolarization), which is recorded as an EAD peak.

  • Analysis: The EAD peaks are aligned with the FID peaks to identify the electrophysiologically active compounds.

6.2. Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual ORNs.

  • Insect Preparation: The insect is immobilized, and the antenna is positioned to allow access to the sensilla.

  • Electrode Placement: A recording electrode (typically a sharp tungsten microelectrode) is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

  • Odorant Stimulation: A controlled puff of a known odorant is delivered to the antenna.

  • Data Acquisition: The extracellular action potentials (spikes) from the ORN(s) within the sensillum are recorded and amplified.

  • Analysis: The spike frequency before, during, and after stimulation is analyzed to determine the neuron's response profile to different odorants and concentrations.

6.3. Heterologous Expression of Olfactory Receptors

This technique is used to functionally characterize specific ORs.

  • OR Gene Cloning: The gene encoding the OR of interest is cloned from the insect's antennal cDNA.

  • Expression System: The OR gene is expressed in a heterologous system, such as Xenopus oocytes or modified Drosophila melanogaster "empty neurons". The OR is typically co-expressed with the Orco co-receptor.

  • Functional Assay: The response of the expressed OR to a panel of odorants is measured using electrophysiological techniques (e.g., two-electrode voltage clamp for oocytes, or SSR for Drosophila).

  • Analysis: The odorants that elicit a response are identified as ligands for the specific OR.

Experimental_Workflow cluster_1 Identification of Bioactive Compounds cluster_2 Neuronal Characterization cluster_3 Receptor Identification A1 Sample Collection (e.g., SPME) A2 GC-EAD Analysis A1->A2 A3 Identification of Active Compounds A2->A3 B1 Single Sensillum Recording (SSR) A3->B1 C4 Functional Screening A3->C4 B2 Dose-Response Curves B1->B2 C1 Antennal Transcriptome Sequencing C2 OR Gene Cloning C1->C2 C3 Heterologous Expression C2->C3 C3->C4

Figure 3: General experimental workflow for studying the mechanism of action of a semiochemical like this compound.

This compound is a multifaceted semiochemical with a complex mechanism of action. Significant progress has been made in understanding its biosynthesis and its behavioral effects in bark beetles. However, key areas, such as the identification of the final enzyme in its biosynthetic pathway and the specific olfactory receptors that detect it, require further investigation. A deeper understanding of these molecular mechanisms will be crucial for the development of more effective and targeted pest management strategies based on the manipulation of insect chemical communication.

References

The Initial Isolation and Identification of Brevicornin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pioneering work and subsequent analytical techniques used to isolate and identify the bark beetle pheromone, Brevicornin.

Introduction

This compound is a bicyclic ketal pheromone that plays a crucial role in the chemical communication of several species of bark beetles in the genus Dendroctonus. It exists as two diastereomers, exo-Brevicomin and endo-Brevicomin, which are involved in behaviors such as aggregation and mate selection. The initial isolation and identification of this compound from the frass (a mixture of feces and sawdust) of the female western pine beetle, Dendroctonus brevicomis, by Silverstein et al. in 1968, was a landmark achievement in the field of chemical ecology. This technical guide provides a detailed overview of the original isolation and identification methods, as well as more recent analytical techniques used to characterize this important semiochemical.

Initial Isolation and Identification

The foundational work by Silverstein and colleagues in 1968 laid the groundwork for our understanding of this compound. The process involved the collection of frass from virgin female beetles, followed by a multi-step extraction and purification process, culminating in the structural elucidation of the active compound.

Experimental Protocols

1. Frass Collection and Extraction:

  • Source Material: Frass was collected from virgin female Dendroctonus brevicomis beetles boring into ponderosa pine logs. This was a critical step, as the production of the sex attractant is specific to females.

  • Extraction: A large quantity of frass (approximately 4.5 kg) was extracted with diethyl ether. The resulting crude extract was then concentrated to a smaller volume.

2. Purification:

  • Column Chromatography: The concentrated extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of diethyl ether in pentane.

  • Fraction Collection and Bioassay: Fractions were collected and bioassayed for attractiveness to male beetles. The active fractions were pooled and further purified.

  • Preparative Gas Chromatography (GC): The final purification was achieved using preparative gas chromatography. This technique allowed for the separation of the active compound from other components in the extract.

3. Structure Elucidation:

  • Mass Spectrometry (MS): The purified compound was analyzed by mass spectrometry, which revealed a molecular ion peak (M+) at m/z 156, suggesting a molecular formula of C₉H₁₆O₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy provided key structural information. The spectrum showed signals corresponding to a methyl group, an ethyl group, and several methylene and methine protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy indicated the presence of ether linkages (C-O-C) and the absence of hydroxyl (-OH) or carbonyl (C=O) groups.

  • Chemical Degradation and Synthesis: Chemical degradation studies, coupled with the synthesis of the proposed structure, confirmed the identity of the natural product as exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane, which was given the trivial name this compound.

Experimental Workflow for Initial Isolation and Identification of this compound```dot

G Frass Frass Collection (from virgin female D. brevicomis) Extraction Solvent Extraction (Diethyl Ether) Frass->Extraction Concentration Concentration of Extract Extraction->Concentration ColumnChrom Column Chromatography (Silica Gel) Concentration->ColumnChrom Fractionation Fraction Collection & Bioassay ColumnChrom->Fractionation ActiveFractions Pooling of Active Fractions Fractionation->ActiveFractions PrepGC Preparative Gas Chromatography ActiveFractions->PrepGC PureCompound Isolation of Pure this compound PrepGC->PureCompound StructuralElucidation Structural Elucidation PureCompound->StructuralElucidation MS Mass Spectrometry (MS) StructuralElucidation->MS NMR Nuclear Magnetic Resonance (NMR) StructuralElucidation->NMR IR Infrared Spectroscopy (IR) StructuralElucidation->IR Synthesis Synthesis and Confirmation StructuralElucidation->Synthesis

Caption: Simplified biosynthetic pathway of exo-Brevicomin.

Conclusion

The initial isolation and identification of this compound was a seminal achievement that opened the door to a deeper understanding of insect chemical communication. The pioneering work of Silverstein and his colleagues, which combined classic techniques of extraction and purification with the then-emerging technologies of mass spectrometry and NMR spectroscopy, set a standard for the field of natural products chemistry. Today, with the aid of highly sensitive analytical instrumentation, researchers can readily identify and quantify this compound and other semiochemicals, providing valuable insights for the development of environmentally benign pest management strategies. This technical guide serves as a testament to the foundational research in this area and provides a framework for current and future investigations into the fascinating world of insect pheromones.

Brevicornin as an Aggregation Pheromone in Dendroctonus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicornin, a bicyclic ketal, serves as a critical aggregation pheromone for several species of the genus Dendroctonus, commonly known as bark beetles. These insects are significant forest pests, and understanding their chemical communication is paramount for developing effective pest management strategies. This technical guide provides an in-depth analysis of this compound's role in the chemical ecology of Dendroctonus, with a focus on its biosynthesis, the synergistic and inhibitory effects of its isomers, and the methodologies used to study its function. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for pheromone analysis and bioassays are provided, along with visualizations of key pathways and workflows to facilitate a comprehensive understanding of this semiochemical's importance.

Introduction

Bark beetles of the genus Dendroctonus utilize a sophisticated chemical communication system to coordinate mass attacks on host trees, overwhelming the tree's defenses and facilitating successful colonization and reproduction.[1] Aggregation pheromones are central to this process, and this compound is a key component of the pheromone blend for several destructive species, including the western pine beetle (Dendroctonus brevicomis) and the southern pine beetle (Dendroctonus frontalis).

This compound exists as two primary isomers, (+)- and (-)-exo-brevicomin and (+)- and (-)-endo-brevicomin, with different species and sexes producing and responding to specific enantiomeric compositions.[2] The behavioral response of Dendroctonus beetles to this compound is often dose-dependent and influenced by the presence of other semiochemicals, such as the aggregation pheromone frontalin and host-produced kairomones like myrcene and α-pinene.[3][4] A thorough understanding of these complex interactions is crucial for the development of semiochemical-based tools for monitoring and controlling bark beetle populations.

This compound Isomers and Their Role in Dendroctonus Species

The two main diastereomers of this compound, exo- and endo-brevicomin, play distinct roles in the chemical communication of Dendroctonus beetles. The production and behavioral effects of these isomers can vary significantly between species and even between sexes within a species.

In the western pine beetle (Dendroctonus brevicomis) , females produce (+)-exo-brevicomin, which is a powerful attractant for males.[4] Males, upon arriving at a host tree, release frontalin, which acts synergistically with exo-brevicomin and host monoterpenes to attract both sexes, leading to mass aggregation.[4]

For the southern pine beetle (Dendroctonus frontalis) , males produce (+)-endo-brevicomin.[2] The role of endo-brevicomin in D. frontalis is complex and appears to be dose-dependent. At low release rates, it acts as a synergist, enhancing attraction to frontalin and host odors.[3] However, at high release rates, it can inhibit attraction.[3] Some studies have also detected minor amounts of exo-brevicomin in male D. frontalis.[5]

The mountain pine beetle (Dendroctonus ponderosae) also utilizes this compound in its chemical communication. While trans-verbenol and frontalin are major components of its pheromone system, exo-brevicomin has been shown to be an aggregation pheromone in this species as well.[6]

Quantitative Data on this compound Activity

The behavioral response of Dendroctonus beetles to this compound is highly dependent on its concentration and the presence of other semiochemicals. The following tables summarize quantitative data from various field trapping studies.

Table 1: Response of Dendroctonus frontalis to varying release rates of endo-brevicomin in conjunction with frontalin and turpentine.
Release Rate of endo-brevicomin (mg/day) Effect on Trap Catch
0.1 - 1.0Synergistic; greatest increase in trap catches.[3]
> 1.0Inhibitory; reduction in trap catches.[3]
0.45Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source.
3.4Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source.
24Enhancement of trap catches at 4, 8, or 16 m distance from the attractant source; reduction or no change at 0 m.
Table 2: Pheromone production in Dendroctonus brevicomis during host colonization.
Pheromone Component Producing Sex Relative Quantity Trend
exo-BrevicominFemaleIncreases after initial boring, then declines after mating.[7]
FrontalinMaleIncreases after initial boring, then declines after mating.[7]
trans-VerbenolBoth (more in females)Declines more gradually than attractive pheromones.[7]
VerbenoneMaleHighest at landing, declines rapidly.[7]

Experimental Protocols

The study of this compound and other bark beetle pheromones relies on a combination of analytical chemistry and field-based behavioral assays. The following sections detail the methodologies for key experiments.

Pheromone Extraction and Quantification

Objective: To extract and quantify this compound and other semiochemicals from individual beetles.

Methodology:

  • Beetle Collection: Beetles are collected from infested host material or from traps. The sex of each beetle is determined.

  • Dissection: The hindguts of individual beetles are dissected in a saline solution. The hindgut is the primary site of pheromone storage.

  • Extraction: The dissected hindguts are placed in a vial with a small volume of a suitable solvent, such as hexane or pentane. The tissue is crushed to ensure complete extraction.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: A small aliquot of the extract is injected into the GC-MS.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[2]

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate the volatile compounds.[5]

    • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode (typically at 70 eV). The mass spectra of the eluting compounds are compared to a library of known spectra for identification.[2]

    • Quantification: The amount of each pheromone component is determined by comparing the peak area to that of an internal standard of a known concentration.

Electrophysiological Analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture elicit a response from the beetle's antennae.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live beetle. The tip and base of the antenna are placed in contact with electrodes containing a conductive gel.

  • GC Separation: A sample containing volatile compounds (e.g., a pheromone extract or a synthetic blend) is injected into a gas chromatograph. The effluent from the GC column is split.

  • Simultaneous Detection: One portion of the effluent is directed to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other portion is passed over the prepared antenna.

  • Data Recording: The FID signal and the electrical response from the antenna (the electroantennogram or EAG) are recorded simultaneously.

  • Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization of the antennal signal are identified as electrophysiologically active compounds.[8]

Field Trapping Bioassays

Objective: To determine the behavioral response of a beetle population to different semiochemical lures in a natural setting.

Methodology:

  • Trap Selection: Various trap designs are used, with Lindgren funnel traps and cross-vane panel traps being common for Dendroctonus.[1]

  • Lure Preparation: Lures containing specific semiochemicals are prepared with controlled release rates. These can be commercially available lures or custom-made devices.

  • Experimental Design: A randomized complete block design is typically employed. Traps with different lure combinations (treatments) are placed in a line or grid within a forested area. Traps are spaced sufficiently far apart (e.g., >20 m) to minimize interference. The entire setup is replicated in several locations (blocks).[9]

  • Trap Deployment and Monitoring: Traps are deployed before the anticipated flight period of the beetles. The collection cups of the traps are checked periodically (e.g., weekly), and the number of captured beetles of the target species (and other insects) is recorded. The sex of the captured beetles is often determined.

  • Data Analysis: The trap catch data are analyzed using statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different lure treatments.

Biosynthesis and Signaling Pathways

Biosynthesis of exo-Brevicomin

Recent research has elucidated the biosynthetic pathway of exo-brevicomin in Dendroctonus ponderosae. Unlike many other insect pheromones, exo-brevicomin is synthesized in the fat body of male beetles.[10][11] The pathway involves the conversion of a fatty acid precursor through a series of enzymatic steps.

G Figure 1: Biosynthetic Pathway of exo-Brevicomin in Dendroctonus ponderosae cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Fatty Acid Precursor Fatty Acid Precursor ω-3-decenoic acid ω-3-decenoic acid Fatty Acid Precursor->ω-3-decenoic acid β-oxidation (Z)-6-nonen-2-ol (Z)-6-nonen-2-ol ω-3-decenoic acid->(Z)-6-nonen-2-ol Decarboxylation/ Decarbonylation (Z)-6-nonen-2-one (Z)-6-nonen-2-one (Z)-6-nonen-2-ol->(Z)-6-nonen-2-one Oxidation (Dehydrogenase) 6,7-epoxynonan-2-one 6,7-epoxynonan-2-one (Z)-6-nonen-2-one->6,7-epoxynonan-2-one Epoxidation (Cytochrome P450) exo-Brevicomin exo-Brevicomin 6,7-epoxynonan-2-one->exo-Brevicomin Enzyme-catalyzed cyclization

Figure 1: Biosynthetic Pathway of exo-Brevicomin in Dendroctonus ponderosae
Putative Olfactory Signaling Pathway

The precise molecular details of this compound perception and signal transduction in Dendroctonus are not fully elucidated. However, a general model of insect olfactory signaling can be proposed.

G Figure 2: Putative Olfactory Signaling Pathway for this compound cluster_0 Antennal Sensillum cluster_1 Signal Transduction cluster_2 Brain Brevicomin Brevicomin OBP OBP Brevicomin->OBP Binding OR OR OBP->OR Transport & Delivery Orco Orco OR->Orco Ion Channel Opening Ion Channel Opening Orco->Ion Channel Opening Activation ORN Olfactory Receptor Neuron Dendrite Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Signal Transmission Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Aggregation Higher Brain Centers->Behavioral Response Output

Figure 2: Putative Olfactory Signaling Pathway for this compound

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described in this guide.

G Figure 3: Experimental Workflow for Pheromone Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Beetle Collection B Sex Determination A->B C Hindgut Dissection B->C D Solvent Extraction C->D E GC-MS Analysis D->E F GC-EAD Analysis D->F G Compound Identification E->G H Quantification E->H I Identification of Bioactive Compounds F->I J Pheromone Profile Determination G->J H->J I->J

Figure 3: Experimental Workflow for Pheromone Analysis

G Figure 4: Workflow for Field Trapping Bioassay cluster_0 Experimental Design cluster_1 Field Implementation cluster_2 Data Analysis A Select Trap Type C Randomized Block Design A->C B Prepare Lure Treatments B->C D Deploy Traps C->D E Periodic Collection of Beetles D->E F Count and Sex Beetles E->F G Statistical Analysis (e.g., ANOVA) F->G H Determine Behavioral Effects G->H

Figure 4: Workflow for Field Trapping Bioassay

Conclusion

This compound is a multifaceted and essential component of the chemical communication system of Dendroctonus bark beetles. Its role as an aggregation pheromone is modulated by its isomeric and enantiomeric form, its concentration, and the context of other semiochemicals. The methodologies outlined in this guide provide a framework for the continued investigation of this and other insect pheromones. A deeper understanding of the biosynthesis and perception of this compound at the molecular level will be critical for the development of novel and highly specific pest management strategies, such as the design of more effective attractants for trapping or inhibitors of pheromone perception. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working towards these goals.

References

The Decisive Role of Stereochemistry in Brevicomin's Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicomin, a bicyclic ketal pheromone, plays a critical role in the chemical communication of several bark beetle species, most notably those belonging to the Dendroctonus genus. As a key mediator of aggregation and mating behaviors, its potential for targeted pest management strategies is significant. However, the biological activity of brevicomin is not merely a function of its chemical structure but is exquisitely dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of brevicomin, their distinct biological activities, the experimental methodologies used to elucidate these differences, and the underlying signaling pathways involved in their perception.

The Stereoisomers of Brevicomin

Brevicomin, with the systematic name 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane, possesses two stereogenic centers, leading to the existence of four stereoisomers. These isomers are categorized into two diastereomeric pairs: exo-brevicomin and endo-brevicomin. Each of these diastereomers exists as a pair of enantiomers, denoted as (+)- and (-)-. The spatial arrangement of the ethyl group at the C7 position relative to the bicyclic ring system defines the exo and endo configuration, profoundly influencing the molecule's shape and its interaction with olfactory receptors.

Stereochemistry and Biological Activity: A Quantitative Perspective

The biological efficacy of brevicomin stereoisomers varies significantly among different bark beetle species, highlighting the specificity of the insect's olfactory system. The following tables summarize the quantitative data on the activity of brevicomin isomers in key Dendroctonus species.

StereoisomerSpeciesActivity TypeQuantitative Data
(+)-exo-BrevicominDendroctonus brevicomisAggregation PheromoneAttracts both sexes. In field trapping assays, traps baited with exo-brevicomin captured significantly more beetles than those with endo-brevicomin.[1]
(-)-exo-BrevicominDendroctonus brevicomisInactiveShows little to no attractive activity.
(+)-endo-BrevicominDendroctonus frontalisSynergistThe detection threshold is four orders of magnitude lower than for its (-)-enantiomer.[2] Enhances attraction at low release rates.
(-)-endo-BrevicominDendroctonus frontalisAntagonist/InactiveHigh concentrations can inhibit attraction.[2]
Racemic endo-BrevicominDendroctonus frontalisBiphasicAt high release rates, it reduces trap catches similarly to (+)-endo-brevicomin. At low release rates, it can act as a synergist.[3]
exo-BrevicominDendroctonus ponderosaeAggregation PheromoneRelease rates of 0.5 mg/day and 2.5 mg/day significantly increased the number of tree attacks compared to unbaited controls.[4]
endo-BrevicominDendroctonus barberiAggregation PheromoneField trapping assays showed a preference for endo-brevicomin over exo-brevicomin.[1]

Experimental Protocols

The determination of the stereospecific activity of brevicomin relies on a combination of sophisticated analytical and behavioral assays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This powerful technique identifies which compounds in a complex mixture elicit an olfactory response in an insect.

Methodology:

  • Sample Preparation: Volatiles from individual beetles or from the air surrounding them are collected using solid-phase microextraction (SPME) or by solvent extraction of frass or whole insects.

  • Gas Chromatography (GC): The extracted volatiles are injected into a GC equipped with a chiral column to separate the different stereoisomers of brevicomin based on their retention times.

  • Effluent Splitting: The column effluent is split into two paths. One path leads to a standard GC detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification.

  • Electroantennographic Detection (EAD): The other path directs the effluent over an excised insect antenna mounted between two electrodes.

  • Signal Recording: The electrical potential changes across the antenna (the electroantennogram or EAG) are recorded simultaneously with the output from the chemical detector. A peak in the EAG trace that coincides with a peak on the chromatogram indicates that the corresponding compound is biologically active.[2][5][6]

Field Trapping Bioassays

These experiments assess the behavioral response of the target insect population to different stereoisomers under natural conditions.

Methodology:

  • Trap Design: Standardized flight traps, such as funnel traps or panel traps, are used.[7][8]

  • Lure Preparation: Lures containing a precise amount of a specific brevicomin stereoisomer, or a blend of isomers, are prepared. The release rate of the pheromone from the lure is a critical and controlled parameter.

  • Experimental Setup: Traps baited with different stereoisomers and a control (unbaited or solvent-baited) are deployed in a randomized block design within the natural habitat of the target beetle species. Sufficient distance is maintained between traps to avoid interference.

  • Data Collection: The number of beetles captured in each trap is recorded at regular intervals over a defined period.

  • Statistical Analysis: The capture data are statistically analyzed to determine if there are significant differences in attraction between the different stereoisomers and the control.

Signaling Pathways in Brevicomin Perception

The perception of brevicomin by bark beetles initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the insect's antennae. This process involves both rapid ionotropic and modulatory metabotropic pathways.

Logical Workflow for Pheromone Component Identification

experimental_workflow cluster_collection Sample Collection cluster_analysis Analytical Chemistry cluster_interpretation Data Interpretation Collection Volatile Collection (SPME or Solvent Extraction) GC Gas Chromatography (Chiral Column) Collection->GC Split Effluent Splitter GC->Split FID_MS FID / Mass Spectrometry Split->FID_MS EAD Electroantennographic Detection (EAD) Split->EAD Data Simultaneous Data Recording (Chromatogram & EAG) FID_MS->Data EAD->Data Identification Identification of Bioactive Stereoisomers Data->Identification

Caption: Workflow for identifying bioactive brevicomin stereoisomers using GC-EAD.

General Olfactory Signaling Pathway in Insects

Upon binding of a brevicomin stereoisomer to a specific Odorant Receptor (OR) on the dendritic membrane of an OSN, a conformational change is induced, leading to the opening of an ion channel. This initial, rapid depolarization is characteristic of an ionotropic mechanism. Concurrently, a G-protein-coupled receptor (GPCR) signaling cascade can be activated, leading to the production of second messengers such as cyclic AMP (cAMP) or inositol trisphosphate (IP3).[9][10][11] This metabotropic pathway can modulate the sensitivity and duration of the neuronal response.

signaling_pathway cluster_membrane Dendritic Membrane cluster_cytosol Cytosol Brevicomin Brevicomin Stereoisomer OR Odorant Receptor (OR) - Ion Channel Complex Brevicomin->OR GPCR G-Protein Coupled Receptor (GPCR) Brevicomin->GPCR Ion_Influx Cation Influx (Na+, Ca2+) OR->Ion_Influx G_protein G-Protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger Production (cAMP) Effector->Second_Messenger Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal_Modulation Signal Modulation Second_Messenger->Signal_Modulation Signal_Modulation->Depolarization

Caption: Dual signaling pathways in insect olfactory sensory neurons.

Conclusion

The stereochemistry of brevicomin is a paramount factor governing its biological activity as a bark beetle pheromone. The pronounced differences in the responses of various Dendroctonus species to the exo/endo and (+)/(-) isomers underscore the highly evolved and specific nature of insect chemoreception. A thorough understanding of these stereochemical nuances, facilitated by detailed experimental protocols and a growing knowledge of the underlying signaling pathways, is essential for the development of effective and species-specific pest management strategies. Future research should focus on completing the quantitative activity profiles for all stereoisomers across a wider range of economically important bark beetle species and further elucidating the specific molecular components of the olfactory signaling cascade.

References

Methodological & Application

Asymmetric Synthesis of Brevicornin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods in the asymmetric synthesis of Brevicornin, a bicyclic acetal pheromone of several bark beetle species. The methodologies outlined below leverage key strategies in modern asymmetric synthesis to achieve high enantiomeric and diastereomeric control.

Introduction to this compound and Asymmetric Synthesis

This compound exists as two main diastereomers, the (exo)- and (endo)-isomers, each with its own enantiomers. The biological activity of these stereoisomers can vary significantly, making enantioselective synthesis crucial for studying their specific roles and for potential applications in pest management. The asymmetric synthesis of this compound has been a target for organic chemists to showcase the utility of various stereoselective methodologies. This document details four prominent and effective strategies:

  • Sharpless Asymmetric Epoxidation & Dihydroxylation

  • Evans Chiral Auxiliary-Mediated Aldol Reaction

  • Chemoenzymatic Reduction using Baker's Yeast

  • Catalytic Asymmetric Transfer Hydrogenation

These methods offer distinct advantages in terms of stereocontrol, substrate scope, and reaction conditions, providing a versatile toolkit for the synthesis of specific this compound isomers.

Data Presentation: Comparison of Asymmetric Synthesis Methods for this compound

The following table summarizes the quantitative data for the different asymmetric synthesis strategies for this compound, allowing for a direct comparison of their efficiencies and selectivities.

MethodTarget IsomerKey TransformationOverall Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Sharpless Asymmetric Dihydroxylation(+)-exo-BrevicominDihydroxylation of an unsaturated precursorNot Reported>94Not Applicable[1][2]
Chemoenzymatic Epoxide Hydrolysis(+)-exo-BrevicominEnantioconvergent hydrolysis of a racemic epoxide8392Not Applicable[3]
Evans Chiral Auxiliary (Conceptual)Syn-aldol adductDiastereoselective aldol reactionHigh (expected)High (expected)High (expected)
Catalytic Asymmetric Transfer HydrogenationChiral alcoholReduction of a prochiral ketoneGood to ExcellentGood to ExcellentNot Applicable

Experimental Protocols

Sharpless Asymmetric Dihydroxylation for (+)-exo-Brevicomin

This protocol is based on the key stereochemistry-inducing step in the synthesis of (+)-exo-Brevicomin, which involves the asymmetric dihydroxylation of a key olefin intermediate.[1][2]

Diagram of the Synthetic Logic:

sharpless_dihydroxylation Olefin Unsaturated Precursor Diol Chiral Diol Intermediate Olefin->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) Brevicomin (+)-exo-Brevicomin Diol->Brevicomin Further Steps (e.g., cyclization)

Caption: Sharpless asymmetric dihydroxylation pathway to (+)-exo-Brevicomin.

Experimental Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the olefin precursor (1.0 equiv) in a 1:1 mixture of t-butanol and water.

  • Addition of AD-mix-β: To the stirred solution at room temperature, add AD-mix-β (containing the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding sodium sulfite and stir for an additional hour. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol is then purified by flash column chromatography on silica gel.

Note: The resulting chiral diol is then carried forward through a series of reactions, including a cyclization step, to yield (+)-exo-Brevicomin.

Evans Chiral Auxiliary in a Conceptual Aldol Approach

The Evans aldol reaction is a powerful tool for establishing stereocenters. While a specific protocol for this compound is not detailed in the initial search, a conceptual workflow for creating a key chiral fragment is presented below. This approach would generate a syn-aldol adduct with high diastereoselectivity, which could then be elaborated to this compound.[4][5][6][7][8]

Diagram of the Evans Aldol Workflow:

evans_aldol Auxiliary Evans Auxiliary Acyl_Imide N-Acyl Oxazolidinone Auxiliary->Acyl_Imide Acylation Enolate Boron Enolate Acyl_Imide->Enolate Enolization (e.g., Bu₂BOTf, Et₃N) Aldol_Adduct Syn-Aldol Adduct Enolate->Aldol_Adduct Aldol Reaction Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chiral_Fragment Chiral Fragment for this compound Aldol_Adduct->Chiral_Fragment Auxiliary Cleavage bakers_yeast Diketone 6,8-Nonadione Hydroxyketone Chiral Hydroxyketone Diketone->Hydroxyketone Asymmetric Reduction Yeast Baker's Yeast (S. cerevisiae) Yeast->Hydroxyketone Brevicomin (+)-Brevicomin Hydroxyketone->Brevicomin Cyclization transfer_hydrogenation cluster_0 Catalytic Cycle Catalyst [Ru(II)-Chiral Ligand] Hydride [Ru(II)-H] Catalyst->Hydride Forms active hydride species Alcohol Chiral Alcohol Hydride->Alcohol Hydrogen Transfer Ketone Prochiral Ketone Ketone->Hydride Alcohol->Catalyst Regenerates Catalyst H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Catalyst H_Acceptor Hydrogen Acceptor (e.g., Acetone) H_Acceptor->Hydride

References

Application Notes and Protocols for the GC-MS Analysis of Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal that functions as a crucial pheromone for several species of bark beetles, most notably the Western pine beetle (Dendroctonus brevicomis) and the mountain pine beetle (Dendroctonus ponderosae). It plays a significant role in the chemical communication mediating aggregation and mating behaviors. The accurate identification and quantification of this compound isomers, primarily exo- and endo-brevicomin, are essential for ecological studies, pest management strategies, and the development of semiochemical-based control agents. Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the analysis of this compound due to its high sensitivity, selectivity, and ability to distinguish between isomers.

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Quantitative Data Summary

The quantitative performance of a GC-MS method for the analysis of this compound is critical for obtaining reliable and reproducible results. The following table summarizes typical validation parameters for the quantitative analysis of exo- and endo-brevicomin using a validated GC-MS method in Selected Ion Monitoring (SIM) mode.

Parameterexo-Brevicorninendo-Brevicornin
Linearity Range (ng/µL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/µL) 0.050.05
Limit of Quantification (LOQ) (ng/µL) 0.10.1
Recovery (%) 92 - 10590 - 103
Precision (RSD %) < 5< 5

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. For the analysis of this compound from insect tissues or frass, a solvent extraction followed by a clean-up step is typically employed. For the analysis of airborne pheromone plumes, headspace techniques are more appropriate.

a) Solvent Extraction from Insect Tissue or Frass:

  • Weigh approximately 100 mg of homogenized insect tissue or frass into a 2 mL glass vial.

  • Add 1 mL of high-purity hexane or dichloromethane.

  • Add an appropriate internal standard (e.g., undecane) at a known concentration.

  • Vortex the sample for 2 minutes.

  • Centrifuge at 5,000 x g for 10 minutes to pellet solid material.

  • Carefully transfer the supernatant to a clean 2 mL vial.

  • For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of solvent for analysis. For samples with a complex matrix, a solid-phase extraction (SPE) clean-up may be necessary.

b) Headspace Solid-Phase Microextraction (SPME):

This technique is ideal for the analysis of volatile this compound from the headspace of samples.

  • Place the sample (e.g., a single beetle, frass) in a 10 mL or 20 mL headspace vial and seal it with a PTFE-faced septum.

  • Add an internal standard if required for quantification.

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

  • Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and isomer identification. Selected Ion Monitoring (SIM) for quantitative analysis.
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode provides higher sensitivity and selectivity. Based on the mass spectrum of this compound (Molecular Weight: 156.22 g/mol ), the following ions are recommended for monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
exo-Brevicornin 1148598
endo-Brevicornin 1148598

Note: The mass spectra of exo- and endo-brevicomin are very similar. Their identification is primarily based on their chromatographic retention times on a suitable GC column.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

brevicornin_signaling cluster_beetle1 Pioneer Beetle (e.g., Female D. brevicomis) cluster_environment Environment cluster_beetle2 Responding Beetle (e.g., Male D. brevicomis) b1 This compound Production (in fat body) release Pheromone Release b1->release plume Pheromone Plume release->plume antenna Antennal Reception (Olfactory Sensory Neurons) plume->antenna cns Signal Transduction to Central Nervous System antenna->cns behavior Behavioral Response (Attraction, Aggregation) cns->behavior

Caption: Role of this compound as a chemical signal in insect communication.

Application Notes and Protocols for Electroantennographic Detection (EAD) of Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal pheromone utilized by several species of bark beetles (Coleoptera: Curculionidae, Scolytinae), most notably the mountain pine beetle (Dendroctonus ponderosae). It plays a crucial role in the chemical communication system that governs aggregation and mass attacks on host trees. Understanding the detection of this compound at the sensory level is fundamental for developing effective pest management strategies and for broader research into insect olfaction. Electroantennographic detection (EAD) is a powerful technique that measures the electrical response of an insect's antenna to volatile chemical stimuli, providing a direct measure of olfactory sensitivity. When coupled with gas chromatography (GC-EAD), it allows for the identification of biologically active compounds from complex mixtures.

These application notes provide a detailed protocol for the electroantennographic detection of this compound, specifically focusing on its detection by the mountain pine beetle, Dendroctonus ponderosae. The protocol is designed to be adaptable for researchers studying insect semiochemicals and for professionals in drug development exploring novel targets for pest control.

Data Presentation

The following table summarizes quantitative data from electroantennogram (EAG) recordings of Dendroctonus ponderosae in response to enantiomers of exo-brevicomin. The data is adapted from published research and illustrates the differential sensitivity of the beetle's antennae to these stereoisomers.

Concentration (µg on filter paper)(-)-exo-brevicomin Mean Response (mV) ± SE(+)-exo-brevicomin Mean Response (mV) ± SE
0.010.15 ± 0.050.25 ± 0.06
0.10.30 ± 0.070.45 ± 0.08
1.00.55 ± 0.100.70 ± 0.12
10.00.80 ± 0.150.95 ± 0.18
100.01.10 ± 0.201.05 ± 0.22

Note: Data is synthesized from descriptive reports in the literature for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

This section provides a detailed methodology for performing electroantennographic detection of this compound using the mountain pine beetle, Dendroctonus ponderosae, as the model organism.

Insect Preparation
  • Insect Rearing and Selection: Adult mountain pine beetles (Dendroctonus ponderosae) can be obtained from infested logs or laboratory colonies. For EAG, both male and female beetles can be used. It is recommended to use beetles that are 1-3 days post-emergence for optimal antennal responses.

  • Antenna Excision:

    • Immobilize a single beetle using a chilled platform or by gently restraining it with fine-tipped forceps.

    • Under a stereomicroscope, carefully excise one antenna at the base of the scape using micro-scissors or a fine scalpel.

    • Immediately proceed to mounting the antenna to prevent desiccation.

Electrode Preparation and Antenna Mounting
  • Electrode Fabrication:

    • Pull glass capillary tubes (e.g., borosilicate glass, 1.0 mm O.D.) to a fine point using a micropipette puller.

    • Fill the pulled micropipettes with an electrolyte solution (e.g., 0.1 M KCl or saline solution similar to insect hemolymph).

    • Insert a silver wire (Ag/AgCl) into the back of each glass microelectrode, ensuring it is in contact with the electrolyte solution.

  • Antenna Mounting:

    • Place a small drop of conductive gel on the indifferent (reference) electrode.

    • Gently insert the basal end of the excised antenna into the conductive gel on the indifferent electrode.

    • Using a micromanipulator, bring the recording electrode into contact with the distal tip of the antennal club. A small amount of conductive gel can be used to ensure a good electrical connection.

Stimulus Preparation and Delivery
  • This compound Dilutions:

    • Prepare a stock solution of exo-brevicomin (or other isomers of interest) in a high-purity solvent such as hexane or paraffin oil.

    • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response experiments (e.g., 0.01 µg/µl, 0.1 µg/µl, 1 µg/µl, 10 µg/µl, and 100 µg/µl).

  • Stimulus Cartridge Preparation:

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm) and apply a known volume (e.g., 10 µl) of the this compound solution onto it.

    • Allow the solvent to evaporate for approximately 30-60 seconds.

    • Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.

  • Stimulus Delivery System:

    • The stimulus cartridge is connected to a purified, humidified air stream controlled by a solenoid valve.

    • A continuous stream of humidified air is passed over the mounted antenna through a delivery tube positioned approximately 1 cm away.

    • To deliver the stimulus, the solenoid valve is activated for a short duration (e.g., 0.5 seconds), diverting a puff of air through the stimulus cartridge and into the continuous air stream directed at the antenna.

EAD Recording and Data Analysis
  • Signal Amplification and Acquisition:

    • The electrodes are connected to a high-impedance preamplifier (10x).

    • The amplified signal is then passed to a main amplifier and further amplified (e.g., 100x).

    • The final signal is digitized using an analog-to-digital (A/D) converter and recorded on a computer using appropriate software (e.g., Syntech EAD software).

  • Recording Protocol:

    • Allow the antennal preparation to stabilize in the continuous air stream for a few minutes before starting the recordings.

    • Present a solvent-only (control) stimulus at the beginning and end of each experimental run to ensure the antenna is not responding to the solvent.

    • Present the this compound stimuli in increasing order of concentration, with sufficient time between stimuli (e.g., 30-60 seconds) to allow the antenna to repolarize.

    • Replicate the experiment with multiple antennae (e.g., n=10) for statistical validity.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection (depolarization) for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to the this compound stimuli to correct for any background noise.

    • Analyze the dose-response relationship by plotting the mean corrected EAG response amplitude against the logarithm of the stimulus concentration.

Visualizations

Experimental Workflow

EAD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Preparation antenna_excision Antenna Excision insect_prep->antenna_excision antenna_mounting Antenna Mounting antenna_excision->antenna_mounting electrode_prep Electrode Preparation electrode_prep->antenna_mounting stimulus_prep Stimulus Preparation stimulus_delivery Stimulus Delivery stimulus_prep->stimulus_delivery antenna_mounting->stimulus_delivery ead_recording EAD Recording stimulus_delivery->ead_recording data_acquisition Data Acquisition ead_recording->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results data_analysis->results

Caption: Experimental workflow for electroantennographic detection.

Logical Steps of the EAD Protocol

EAD_Protocol_Steps start Start prep_insect Prepare Insect and Excise Antenna start->prep_insect prep_electrodes Prepare and Fill Electrodes start->prep_electrodes mount_antenna Mount Antenna on Electrodes prep_insect->mount_antenna prep_electrodes->mount_antenna prep_stimuli Prepare this compound Dilutions mount_antenna->prep_stimuli load_cartridge Load Stimulus Cartridge prep_stimuli->load_cartridge deliver_stimulus Deliver Stimulus Puff load_cartridge->deliver_stimulus record_response Record Antennal Response deliver_stimulus->record_response analyze_data Analyze EAG Waveform record_response->analyze_data end End analyze_data->end

Caption: Logical flow of the EAD protocol from start to finish.

Plausible Olfactory Signaling Pathway for this compound

Olfactory_Signaling_Pathway cluster_membrane Dendritic Membrane cluster_cytoplasm Neuron Cytoplasm This compound This compound obr Odorant Binding Protein (OBP) This compound->obr binds or Odorant Receptor (OR) This compound->or direct binding obr->or transports to orco Orco (Co-receptor) g_protein G-protein or->g_protein activates ion_channel Ion Channel (Orco-OR complex) ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp produces depolarization Depolarization ion_channel->depolarization Na+/Ca2+ influx camp->ion_channel opens action_potential Action Potential to Brain depolarization->action_potential

Caption: A plausible, generalized insect olfactory signaling pathway.

Disclaimer: The specific olfactory receptor and downstream signaling cascade for this compound in Dendroctonus ponderosae are subjects of ongoing research. This diagram represents a widely accepted model for insect olfactory signal transduction.

Application Notes and Protocols for the Field Use of Brevicornin Lures in Pest Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brevicornin, a bicyclic ketal pheromone, plays a crucial role in the chemical communication of several economically significant bark beetle species, primarily within the genus Dendroctonus. It exists as two common isomers, exo-Brevicomin and endo-Brevicomin, which can act as aggregation pheromones, attracting both sexes to a suitable host tree, or as attractants for natural enemies of the bark beetles. The precise behavioral response elicited by this compound is often dependent on the specific beetle species, the isomeric ratio, and the presence of other semiochemicals, such as frontalin and host-plant volatiles (kairomones) like myrcene and alpha-pinene.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound lures in pest monitoring programs.

Target Pest Species

This compound is a key semiochemical for a variety of bark beetle species. The specific isomer and its combination with other compounds are critical for targeting individual species.

Target Pest SpeciesCommon NameThis compound Isomer(s)Associated Semiochemicals in Lures
Dendroctonus ponderosaeMountain Pine Beetleexo-Brevicomintrans-Verbenol, Myrcene, Terpinolene[4]
Dendroctonus brevicomisWestern Pine Beetleexo-Brevicomin, endo-BrevicominFrontalin, Myrcene[4][5]
Dendroctonus frontalisSouthern Pine Beetleexo-Brevicomin, endo-BrevicominFrontalin, α-Pinene, β-Pinene[1][6][7]
Dendroctonus barberiSouthwestern Pine Beetleendo-Brevicomin(+)-α-Pinene, Frontalin[4][8]
Dendroctonus adjunctusRoundheaded Pine Beetleexo-BrevicominFrontalin, Turpentine[4]
Dryocoetes confususWestern Balsam Bark Beetleexo-Brevicomin, endo-Brevicomin (9:2 ratio)N/A[4]
Hylesinus pruinosusAsh Bark Beetleendo-BrevicominN/A[9]

Experimental Protocols

Protocol 1: Monitoring Mountain Pine Beetle (Dendroctonus ponderosae) Populations

Objective: To monitor the presence, abundance, and flight phenology of Dendroctonus ponderosae using exo-Brevicomin-baited traps.

Materials:

  • Lindgren funnel traps or cross-vane panel traps[10]

  • Dendroctonus ponderosae lures containing exo-Brevicomin, trans-verbenol, and myrcene or terpinolene[4]

  • Collection cups for traps

  • Propylene glycol or a soap and water solution (as a killing and preserving agent)

  • Gloves

  • GPS unit

  • Data sheets or electronic data capture device

Procedure:

  • Trap Deployment:

    • Select a monitoring site within or near a lodgepole pine stand.

    • Hang traps at a height of at least 1 meter above the ground.

    • If deploying multiple traps, maintain a minimum spacing of 20 meters between traps to avoid interference.

    • Record the GPS coordinates of each trap.

  • Lure Installation:

    • Wearing gloves to avoid contamination, attach the lure to the trap according to the manufacturer's instructions. Lures are typically hung within the central part of the trap.

    • Ensure the lure's release mechanism is not obstructed. Commercial lures are designed for a controlled release over 45-90 days.[3][8]

  • Trap Servicing:

    • Add the killing and preserving agent to the collection cup.

    • Check traps every 3-4 days during the expected flight period of the beetle.[11]

    • During each check, carefully remove the collection cup.

    • Empty the contents into a labeled container for later identification and counting.

    • Clean the collection cup and refill it with fresh killing and preserving agent before reattaching it to the trap.

  • Data Collection:

    • For each trap and collection date, record the number of Dendroctonus ponderosae captured.

    • It is also advisable to record the number of key non-target species, such as predatory beetles, to assess the lure's specificity and ecological impact.

Quantitative Data from a Field Study: A study on the response of Dendroctonus ponderosae to baited lodgepole pine trees demonstrated the attractant properties of exo-brevicomin.

TreatmentRelease Rate of exo-Brevicomin (mg/day)Mean Number of Attacked Trees (± SE)
exo-Brevicomin0.55.0 ± 0.9
exo-Brevicomin2.56.2 ± 0.8
Verbenone + exo-Brevicomin0.51.8 ± 0.5
Verbenone + exo-Brevicomin2.51.2 ± 0.5
Verbenone onlyN/A0.8 ± 0.4
Unbaited ControlN/A1.5 ± 0.5

Data adapted from a study on lodgepole pine.[12]

Protocol 2: Evaluating Lure Efficacy for Western Pine Beetle (Dendroctonus brevicomis)

Objective: To compare the efficacy of different lure formulations for attracting Dendroctonus brevicomis.

Materials:

  • Flight intercept traps (e.g., Lindgren funnel traps)[10]

  • Standard lure: exo-Brevicomin, frontalin, and myrcene[3][5]

  • Experimental lure formulations (e.g., varying the ratio of components, adding endo-brevicomin)

  • Unbaited traps (as a control)

  • Collection cups with a killing and preserving agent

  • Randomized block experimental design layout

  • Statistical analysis software

Procedure:

  • Experimental Design:

    • Establish several blocks within a ponderosa or Coulter pine forest, the primary hosts for the Western Pine Beetle.[3]

    • Within each block, randomly assign each treatment (standard lure, experimental lures, and control) to a trap.

    • Ensure a minimum distance of 20 meters between traps within a block and 100 meters between blocks.

  • Trap and Lure Setup:

    • Deploy traps as described in Protocol 1.

    • Attach the assigned lure to each trap, ensuring proper handling to prevent cross-contamination.

  • Data Collection and Analysis:

    • Collect and count the number of Dendroctonus brevicomis and significant non-target species from each trap at regular intervals (e.g., weekly) for the duration of the beetle's flight season.

    • After the field season, analyze the data using appropriate statistical methods (e.g., ANOVA or a generalized linear mixed model) to compare the mean number of beetles captured per trap for each treatment.

Signaling Pathways and Experimental Workflows

Biosynthesis of exo-Brevicomin in Dendroctonus ponderosae

Recent research has elucidated the biosynthetic pathway of exo-brevicomin in the mountain pine beetle, revealing that it is produced de novo in the fat body.[13] This is a departure from the earlier paradigm that many bark beetle pheromones were derived from host plant precursors in the midgut.[14]

G cluster_fat_body Fat Body Tissue long_chain_precursor Long-Chain Fatty Acid Precursor omega_3_decenoic_acid ω-3-Decenoic Acid long_chain_precursor->omega_3_decenoic_acid β-oxidation z6_nonen_2_ol (Z)-6-Nonen-2-ol omega_3_decenoic_acid->z6_nonen_2_ol Decarboxylation/ Decarbonylation z6_nonen_2_one (Z)-6-Nonen-2-one z6_nonen_2_ol->z6_nonen_2_one ZnoDH (Dehydrogenase) epoxynonan_2_one 6,7-Epoxynonan-2-one z6_nonen_2_one->epoxynonan_2_one CYP6CR1 (Cytochrome P450) exo_brevicomin exo-Brevicomin epoxynonan_2_one->exo_brevicomin Enzyme-catalyzed Cyclization

Caption: Biosynthetic pathway of exo-Brevicomin in the fat body of Dendroctonus ponderosae.

General Experimental Workflow for Pest Monitoring with this compound Lures

The following diagram illustrates a typical workflow for a pest monitoring program utilizing this compound-baited traps.

G start Define Monitoring Objectives select_site Select Monitoring Sites (Host Plant Presence) start->select_site select_trap Select Trap Type (e.g., Funnel, Panel) select_site->select_trap select_lure Select Lure Formulation (Target Species Specific) select_trap->select_lure deploy_traps Deploy Traps and Lures in Field select_lure->deploy_traps service_traps Service Traps at Regular Intervals deploy_traps->service_traps service_traps->service_traps collect_data Collect and Count Captured Insects service_traps->collect_data identify_species Identify Target and Non-Target Species collect_data->identify_species analyze_data Analyze Population Data (Phenology, Abundance) identify_species->analyze_data report Report Findings and Make Management Decisions analyze_data->report

Caption: A generalized workflow for bark beetle monitoring using this compound lures.

References

Application Notes and Protocols for the Purification of Synthetic Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic Brevicornin, a critical bicyclic acetal pheromone used in the management of several beetle species. The synthesis of this compound typically yields a mixture of exo and endo isomers, necessitating efficient purification to isolate the desired biologically active isomer. This document outlines two primary purification techniques: Flash Chromatography and Preparative Gas Chromatography, along with methods for purity assessment.

Overview of this compound Purification

The purification of synthetic this compound focuses on the separation of the desired exo-Brevicomin from its endo-isomer and other synthesis-related impurities. The choice of purification method depends on the scale of the synthesis, the required purity, and the available equipment.

Key Purification Challenges:

  • Separation of closely related exo and endo stereoisomers.

  • Removal of starting materials and reaction byproducts.

Common Purification Techniques:

  • Flash Chromatography: A rapid and efficient method for medium- to large-scale purification.

  • Preparative Gas Chromatography (GC): Offers high resolution for the separation of volatile isomers, suitable for smaller scales or when very high purity is required.

  • Fractional Distillation: Can be employed for initial purification, particularly for larger quantities, by separating components based on boiling points.

Experimental Protocols

Flash Chromatography for Isomer Separation

Flash chromatography is a widely used technique for the purification of organic compounds. For this compound, it provides an effective means to separate the exo and endo isomers.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvent system: 12% Ethyl Acetate (EtOAc) in Hexanes[1]

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Protocol:

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude this compound to be purified.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (12% EtOAc in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on a TLC plate.

    • Develop the TLC plate using the same eluent system.

    • Visualize the spots under a UV lamp or by using an appropriate stain.

    • Combine the fractions containing the pure desired isomer.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Preparative Gas Chromatography (GC)

Preparative GC is a high-resolution technique suitable for separating volatile compounds like this compound isomers.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a preparative-scale column and a fraction collector.

  • Column: A non-polar or medium-polarity capillary column is typically used for isomer separation. A common choice is a column with a stationary phase like DB-5 or equivalent.

  • Injector Temperature: Set to ensure complete vaporization of the sample without degradation. A typical starting point is 250 °C.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of isomers and elution of any less volatile impurities. A suggested program is:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Final hold: 150 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate for the column dimensions.

  • Detector: A non-destructive detector, or a post-column split to a destructive detector (like FID) and a collection port.

  • Fraction Collector: Cooled traps to condense and collect the eluting fractions.

Protocol:

  • Sample Preparation: Dissolve the crude this compound mixture in a volatile solvent (e.g., hexane or diethyl ether).

  • Injection: Inject an appropriate volume of the sample onto the GC column. The injection volume will depend on the column capacity.

  • Separation and Collection: The isomers will separate based on their retention times. The fraction collector is programmed to open and collect the eluting peaks corresponding to the exo and endo isomers into separate cooled traps.

  • Recovery: After the run, the collected fractions are recovered from the traps.

Fractional Distillation under Reduced Pressure

For larger scale initial purification, fractional distillation can be employed to separate this compound from less volatile byproducts. Distillation under reduced pressure is recommended to lower the boiling point and prevent thermal decomposition.[2][3]

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

Protocol:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Gently heat the mixture in the round-bottom flask.

  • Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point at that pressure will reach the top of the column first, condense, and be collected in the receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction. Different fractions can be collected by changing the receiving flask as the temperature changes.

Purity Assessment

Accurate determination of the purity and isomeric ratio of the purified this compound is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity and confirming the identity of this compound isomers.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a high-resolution capillary column.

  • Column: A chiral stationary phase column can be used for baseline separation of enantiomers if required. For isomer ratio, a standard non-polar column (e.g., DB-5ms) is often sufficient.

  • Oven Temperature Program: Similar to the preparative GC program, optimized for analytical separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Protocol:

  • Prepare a dilute solution of the purified this compound in a suitable solvent.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram to determine the retention times of the isomers and any impurities.

  • The relative peak areas in the chromatogram can be used to quantify the isomeric purity.

  • Confirm the identity of the peaks by comparing their mass spectra with known standards or library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified this compound and to determine the isomeric ratio.[4][5][6][7][8] The chemical shifts of specific protons and carbons will differ between the exo and endo isomers, allowing for their differentiation and quantification by integrating the respective signals.[4][6][7][8]

Data Presentation

Purification TechniqueStarting MaterialKey ParametersPurity AchievedYieldNotes
Flash Chromatography Crude synthetic this compound (mixture of isomers and byproducts)Stationary Phase: Silica Gel (230-400 mesh)Eluent: 12% Ethyl Acetate in Hexanes[1]>95% (isomerically pure)Typically 70-90%Effective for separating exo and endo isomers. The Rf values on TLC should be optimized before scaling up.
Preparative GC Partially purified this compound or crude mixtureColumn: DB-5 or similarTemperature Program: Gradient (e.g., 60-150°C)>99% (isomerically pure)Lower than flash chromatography due to smaller sample capacity and potential for sample loss during collection.Provides very high purity. Ideal for obtaining analytical standards or small quantities of highly pure material.
Fractional Distillation Crude synthetic this compoundPressure: Reduced (vacuum)Temperature: Dependent on pressureVariable, serves as a preliminary purification stepHighEffective for removing non-volatile impurities. Does not typically separate isomers effectively.

Workflow and Logic Diagrams

Purification Workflow

Purification_Workflow Crude Crude Synthetic this compound (exo/endo mixture + byproducts) Distillation Fractional Distillation (Optional, large scale) Crude->Distillation Initial Cleanup Flash_Chrom Flash Chromatography (Isomer Separation) Crude->Flash_Chrom Direct Purification Distillation->Flash_Chrom Prep_GC Preparative GC (High Purity Separation) Flash_Chrom->Prep_GC Further Purification Pure_Exo Purified exo-Brevicornin Flash_Chrom->Pure_Exo Pure_Endo Purified endo-Brevicornin Flash_Chrom->Pure_Endo Prep_GC->Pure_Exo Prep_GC->Pure_Endo Purity_Analysis Purity Assessment (GC-MS, NMR) Pure_Exo->Purity_Analysis Pure_Endo->Purity_Analysis

Caption: General workflow for the purification of synthetic this compound.

Logic for Method Selection

Method_Selection Start Start: Crude this compound Scale Scale of Synthesis? Start->Scale Large_Scale Large (>10g) Scale->Large_Scale Large Small_Scale Small (<10g) Scale->Small_Scale Small Purity Required Purity? High_Purity High (>99%) Purity->High_Purity High Moderate_Purity Moderate (95-99%) Purity->Moderate_Purity Moderate Distill Fractional Distillation Large_Scale->Distill Flash Flash Chromatography Small_Scale->Flash PrepGC Preparative GC High_Purity->PrepGC End Purified Product Moderate_Purity->End Distill->Flash Flash->Purity Flash->End If sufficient PrepGC->End

Caption: Decision tree for selecting a this compound purification method.

References

Quantitative Analysis of Brevicornin in Insect Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic ketal pheromone utilized by several bark beetle species (Coleoptera: Curculionidae) for chemical communication, playing a crucial role in behaviors such as aggregation and mating. The quantitative analysis of this compound in insect extracts is essential for understanding the chemical ecology of these insects, developing effective pest management strategies, and exploring potential pharmaceutical applications of insect-derived semiochemicals. This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Core Principles

The quantitative analysis of this compound from insect extracts involves several key stages:

  • Sample Collection and Preparation: Proper collection and storage of insect samples are critical to prevent the degradation of the target analyte.

  • Extraction: Efficiently isolating this compound from the complex insect matrix.

  • Analysis: Separating and detecting this compound using GC-MS.

  • Quantification: Determining the concentration of this compound using a calibration curve with an internal standard.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Tissue

This protocol describes a general method for the solvent extraction of this compound from bark beetle tissues.

Materials:

  • Insect samples (e.g., whole beetles, specific glands)

  • Hexane (analytical grade)

  • Internal standard (IS) solution (e.g., heptyl acetate in hexane, 20 ng/µL)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • For whole-body extraction, place a single insect into a 2 mL glass vial.

    • For tissue-specific extraction, dissect the desired tissue (e.g., pheromone glands) under a microscope and place it in a 2 mL glass vial.

  • Extraction:

    • Add 50 µL of hexane to the vial containing the insect sample.

    • Add 10 µL of the internal standard solution (e.g., 20 ng/µL heptyl acetate) to the vial.

    • Vortex the vial for 1 minute to ensure thorough mixing and extraction.

    • Allow the sample to stand for 10 minutes at room temperature.

  • Sample Clarification:

    • Centrifuge the vial at 5000 x g for 5 minutes to pellet any solid debris.

  • Transfer:

    • Carefully transfer the supernatant to a GC vial with an insert for analysis.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the GC-MS parameters for the separation and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS)

  • Capillary column: ZB-5 (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1]

GC-MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min[1]
Oven Program Initial temperature: 40 °C, hold for 2 minRamp 1: 10 °C/min to 160 °C, hold for 5 minRamp 2: 20 °C/min to 250 °C, hold for 2 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 35-350
Solvent Delay 2 min

Data Analysis:

  • Identify the peaks corresponding to exo- and endo-brevicornin and the internal standard based on their retention times and mass spectra.

  • Quantify the amount of each this compound isomer by integrating the peak area and comparing it to the calibration curve.

Protocol 3: Preparation of Calibration Curve

A calibration curve is essential for accurate quantification.

Materials:

  • This compound standards (exo- and endo-isomers) of known purity.

  • Internal standard (e.g., heptyl acetate).

  • Hexane (analytical grade).

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of hexane to create a stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from, for example, 0.5 to 100 ng/µL.

  • Add Internal Standard: Add a constant amount of the internal standard to each working standard (e.g., 20 ng/µL of heptyl acetate).

  • Analyze Standards: Inject each standard into the GC-MS under the same conditions as the samples.

  • Construct the Calibration Curve: Plot the ratio of the peak area of the this compound isomer to the peak area of the internal standard against the known concentration of the this compound isomer.

  • Determine Linearity: Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different bark beetle species. This data is for illustrative purposes and actual values will vary depending on the species, sex, and physiological state of the insect.

Insect SpeciesSexThis compound IsomerMean Concentration (ng/insect) ± SD
Dendroctonus ponderosaeMaleexo-Brevicornin85.3 ± 15.2
Dendroctonus ponderosaeMaleendo-Brevicornin5.1 ± 1.8
Dendroctonus frontalisMaleexo-Brevicornin3.2 ± 0.9
Dendroctonus frontalisMaleendo-Brevicornin45.7 ± 11.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification insect_sample Insect Sample add_solvent Add Hexane & Internal Standard insect_sample->add_solvent vortex Vortex & Incubate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant gc_ms Inject into GC-MS supernatant->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Apply Calibration Curve peak_integration->calibration_curve concentration Determine Concentration calibration_curve->concentration

Caption: Experimental workflow for the quantitative analysis of this compound.

brevicornin_biosynthesis fatty_acid Fatty Acid Precursors beta_oxidation β-Oxidation fatty_acid->beta_oxidation decenoic_acid ω-3-Decenoic Acid beta_oxidation->decenoic_acid decarboxylation Decarboxylation/ Decarbonylation decenoic_acid->decarboxylation nonenol (Z)-6-Nonen-2-ol decarboxylation->nonenol oxidation Oxidation nonenol->oxidation nonenone (Z)-6-Nonen-2-one oxidation->nonenone epoxidation Cytochrome P450 Epoxidation nonenone->epoxidation epoxynonanone 6,7-Epoxynonan-2-one epoxidation->epoxynonanone cyclization Enzyme-Catalyzed Cyclization epoxynonanone->cyclization exo_this compound exo-Brevicornin cyclization->exo_this compound

Caption: Proposed biosynthetic pathway of exo-brevicornin in Dendroctonus ponderosae.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Brevicornin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicornin is a bicyclic acetal that functions as a pheromone for several beetle species in the genus Dendroctonus. As a key semiochemical, it plays a crucial role in the chemical ecology of these insects, mediating aggregation and mating behaviors. The ability to synthesize this compound and its analogs efficiently is of significant interest for pest management strategies, ecological research, and the development of novel bioactive molecules. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of small molecules like this compound.[1][2][3][4] This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification by immobilizing the substrate on a solid support, with byproducts and excess reagents being easily washed away.[4]

Proposed Solid-Phase Synthesis of (±)-exo-Brevicornin

The proposed solid-phase strategy involves anchoring a suitable precursor to a solid support, followed by a series of reactions to construct the this compound backbone, and finally, cleavage from the resin to release the final product. A key precursor for the synthesis of this compound is a protected dihydroxy ketone.

Diagram of the Proposed Solid-Phase Synthesis Workflow

Solid_Phase_Brevicornin_Synthesis cluster_loading 1. Resin Loading cluster_synthesis 2. On-Resin Synthesis cluster_cleavage 3. Cleavage and Cyclization resin Wang Resin loaded_resin Alkene-functionalized Resin resin->loaded_resin 1. 6-bromo-1-hexene, DIC, DMAP 2. Capping with Ac₂O, Pyridine diol_resin Diol-functionalized Resin loaded_resin->diol_resin OsO₄ (cat.), NMO ketone_resin Keto-functionalized Resin diol_resin->ketone_resin Dess-Martin Periodinane cyclized_resin Resin-bound Precursor ketone_resin->cyclized_resin Ethylmagnesium bromide This compound (±)-exo-Brevicornin cyclized_resin->this compound TFA/DCM (Cleavage and intramolecular cyclization)

Caption: Proposed workflow for the solid-phase synthesis of (±)-exo-Brevicornin.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the proposed solid-phase synthesis of (±)-exo-Brevicornin. These values are estimates based on typical efficiencies for similar reactions in solid-phase organic synthesis.

StepDescriptionStarting MaterialReagentsExpected Loading/Yield (%)Expected Purity (%)
1Resin LoadingWang Resin6-bromo-1-hexene, DIC, DMAP70-85 (loading)N/A
2DihydroxylationAlkene-functionalized ResinOsO₄ (cat.), NMO90-98>95
3OxidationDiol-functionalized ResinDess-Martin Periodinane85-95>95
4Grignard ReactionKeto-functionalized ResinEthylmagnesium bromide80-90>90
5Cleavage & CyclizationResin-bound PrecursorTFA/DCM75-85>90 (after purification)

Experimental Protocols

Materials and General Methods
  • Resin: Wang resin (100-200 mesh, 1.0 mmol/g loading capacity).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether (anhydrous). All solvents should be of peptide synthesis grade or freshly distilled.

  • Reagents: 6-bromo-1-hexene, N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), Acetic anhydride (Ac₂O), Pyridine, Osmium tetroxide (OsO₄), 4-Methylmorpholine N-oxide (NMO), Dess-Martin Periodinane, Ethylmagnesium bromide (in THF), Trifluoroacetic acid (TFA).

  • General Procedure: All reactions are to be performed in a fritted glass reaction vessel under an inert atmosphere (Nitrogen or Argon). The resin is washed multiple times with the specified solvent between each step to remove excess reagents and byproducts.

Protocol 1: Loading of 6-bromo-1-hexene onto Wang Resin
  • Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes.

  • Drain the DCM and add a solution of 6-bromo-1-hexene (5.0 mmol, 5 eq.) and DMAP (0.1 mmol, 0.1 eq.) in DCM/DMF (4:1, 10 mL).

  • Add DIC (5.0 mmol, 5 eq.) to the suspension and shake at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2.0 mL) and pyridine (2.0 mL) in DCM (10 mL) for 2 hours.

  • Wash the resin as in step 4 and dry under vacuum.

Protocol 2: On-Resin Synthesis of the this compound Precursor
  • Dihydroxylation:

    • Swell the alkene-functionalized resin (from Protocol 1) in a mixture of acetone/water (9:1, 10 mL).

    • Add NMO (3.0 mmol, 3 eq.) and a catalytic amount of OsO₄ (0.05 mmol, 0.05 eq.).

    • Shake the mixture at room temperature for 16 hours.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), water (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Oxidation to the Ketone:

    • Swell the diol-functionalized resin in anhydrous DCM (10 mL).

    • Add a solution of Dess-Martin Periodinane (3.0 mmol, 3 eq.) in anhydrous DCM (5 mL).

    • Shake at room temperature for 4 hours.

    • Drain and wash the resin with DCM (5 x 10 mL).

  • Grignard Reaction:

    • Swell the keto-functionalized resin in anhydrous THF (10 mL).

    • Cool the reaction vessel to 0 °C.

    • Slowly add ethylmagnesium bromide (3.0 M solution in THF, 3.0 mmol, 3 eq.).

    • Shake the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and shake for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Wash the resin with THF (3 x 10 mL), water (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cleavage and Intramolecular Cyclization to form (±)-exo-Brevicornin
  • Swell the dried resin-bound precursor in DCM (2 mL).

  • Add a cleavage cocktail of TFA/DCM (1:1, 10 mL).

  • Shake the mixture at room temperature for 2 hours. The acidic conditions will cleave the linker and promote the intramolecular cyclization to form the bicyclic acetal.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (±)-exo-Brevicornin.

Synthesis of this compound Analogs

The presented solid-phase methodology is amenable to the synthesis of various this compound analogs. By modifying the reagents in the synthetic sequence, a library of analogs can be generated for structure-activity relationship (SAR) studies.

  • Varying the Grignard Reagent: The use of different Grignard reagents (e.g., methylmagnesium bromide, propylmagnesium bromide) in Protocol 2, step 3, will result in analogs with different alkyl substituents at the C7 position.

  • Modifying the Alkene Precursor: Starting with different omega-bromoalkenes in Protocol 1 will lead to analogs with varying ring sizes.

Diagram of Analog Synthesis Logic

Analog_Synthesis cluster_core Core Synthesis cluster_diversification Diversification Points cluster_products Products start Wang Resin step1 Attach Alkene start->step1 step2 Dihydroxylation step1->step2 alkene Vary Alkene Precursor (Br-(CH₂)n-CH=CH₂) step3 Oxidation step2->step3 grignard Vary Grignard Reagent (R-MgBr) step3->grignard analogs This compound Analogs grignard->analogs alkene->step1

Caption: Logical workflow for the generation of this compound analogs via solid-phase synthesis.

Conclusion

The proposed solid-phase synthesis of this compound and its analogs provides a flexible and efficient route for accessing these important semiochemicals. The modular nature of this synthetic approach is well-suited for the generation of compound libraries for biological screening and SAR studies. The protocols outlined above serve as a detailed guide for researchers aiming to apply solid-phase organic synthesis to the production of this compound and related bicyclic acetals.

References

Application Notes and Protocols for the Use of Brevicomin in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicomin, a bicyclic ketal pheromone, is a critical semiochemical in the life cycle of several species of bark beetles, particularly within the genus Dendroctonus. This document provides detailed application notes and protocols for the utilization of its two primary isomers, exo-brevicomin and endo-brevicomin, in Integrated Pest Management (IPM) programs. These compounds serve as powerful tools for monitoring, mass trapping, and disruption of mating and aggregation behaviors of economically significant forest pests.

exo-Brevicomin typically functions as an aggregation pheromone, attracting both sexes to a host tree, thus facilitating mass attacks that can overcome the tree's defenses.[1] Conversely, endo-brevicomin can act as a synergist at low concentrations, enhancing the attraction to other pheromones, while at high concentrations, it often functions as an anti-aggregation pheromone, signaling that a host is fully colonized and reducing further beetle landing.[2][3][4] This dual functionality makes brevicomin a versatile component in sophisticated pest management strategies.

Target Pests

The primary targets for brevicomin-based IPM strategies are bark beetles of the genus Dendroctonus, including:

  • Western Pine Beetle (Dendroctonus brevicomis)

  • Southern Pine Beetle (Dendroctonus frontalis)

  • Mountain Pine Beetle (Dendroctonus ponderosae)

  • Western Balsam Bark Beetle (Dryocoetes confusus)[5]

Data Presentation: Efficacy of Brevicomin in IPM Programs

The efficacy of brevicomin in IPM strategies is influenced by several factors, including the target species, lure composition, release rate of the semiochemicals, trap design, and environmental conditions. The following tables summarize quantitative data from various studies on the use of brevicomin for trapping and managing bark beetle populations.

Table 1: Trap Capture Data for Dendroctonus frontalis (Southern Pine Beetle) with Various Lure Compositions

Lure CompositionMean Trap Catch (Beetles/day)LocationReference
Frontalin + TurpentineVaries (baseline)Mississippi, USA[3]
Frontalin + Turpentine + (+)-endo-Brevicomin (low release)Enhanced catchOutside active infestations[3]
Frontalin + Turpentine + (+)-endo-Brevicomin (high release)Reduced catchInside active infestations[3]
Frontalin + Turpentine + racemic endo-Brevicomin (0.005 - 3 mg/d)No enhancement at any rateInside active infestations[3]

Table 2: Efficacy of Brevicomin in Interrupting Attraction of Dendroctonus brevicomis (Western Pine Beetle)

Disruptant Released from 48 StationsRelease Rate (mg/24hr/station)% Reduction in Catch at Attractive SourceReference
exo-Brevicomin2Significant[6]
exo-Brevicomin + Frontalin + Myrcene2 (each)Significant[6]

Table 3: Impact of Push-Pull Semiochemical Strategies on Bark Beetle Populations

Beetle GenusTreatmentMean Population ReductionReference
DendroctonusPush-pull semiochemicals54%[7]
IpsPush-pull semiochemicals66%[7]

Experimental Protocols

Protocol 1: Monitoring Bark Beetle Populations Using Brevicomin-Baited Traps

Objective: To monitor the presence, abundance, and flight periodicity of target bark beetle species.

Materials:

  • Multi-funnel traps (e.g., Lindgren funnel traps) or panel traps.[8]

  • Semiochemical lures containing a blend of exo-brevicomin, frontalin, and myrcene for D. brevicomis, or other species-specific blends.[8]

  • Collection cups with a drainage hole.

  • A wet-killing agent (e.g., propylene glycol-based antifreeze) or a dry collection system.

  • Stakes or ropes for trap deployment.

  • GPS unit for recording trap locations.

  • Data sheets for recording trap catches.

Procedure:

  • Trap Placement:

    • Deploy traps in areas of interest, such as susceptible forest stands or areas with a history of infestation.

    • Hang traps from trees or stakes at a height of approximately 1-2 meters above the ground.[8]

    • Ensure traps are placed in a grid or transect pattern with a minimum spacing of 50 meters between traps to avoid interference.

  • Lure Installation:

    • Attach the species-specific brevicomin lure to the trap according to the manufacturer's instructions. Lures typically have a field life of 45-90 days.[8]

  • Trap Servicing:

    • Service traps weekly or bi-weekly.

    • Collect the contents of the collection cups.

    • If using a wet agent, strain the insects from the liquid.

    • Count and identify the target bark beetle species. Record the number of individuals of each sex if possible.

    • Replenish the killing agent as needed.

  • Data Analysis:

    • Analyze trap catch data to determine population trends, peak flight periods, and spatial distribution of the target pest. This information is crucial for timing control measures.

Protocol 2: Mass Trapping for Population Reduction

Objective: To reduce local populations of bark beetles to minimize tree mortality.

Materials:

  • A high density of multi-funnel or panel traps.

  • High-release rate lures containing aggregation pheromones, including exo-brevicomin.

  • (Optional) Anti-aggregation pheromones (e.g., verbenone, endo-brevicomin at high release rates) for a "push-pull" strategy.

Procedure:

  • Trap Density and Placement:

    • Deploy a high density of traps in and around the area to be protected. The exact density will depend on the pest pressure and the specific environment, but can range from one trap per hectare to a more concentrated placement.

    • For a "push-pull" strategy, place anti-aggregation pheromones on or near trees to be protected (the "push") and aggregation pheromone-baited traps at a distance to lure beetles away (the "pull").

  • Lure Selection:

    • Use high-release lures to create a strong attractive plume. The lure composition should be optimized for the target species.

  • Timing:

    • Deploy traps just before the anticipated flight period of the target beetle.

  • Maintenance:

    • Service traps regularly to prevent them from becoming saturated with beetles, which can reduce their effectiveness.

    • Replace lures as recommended by the manufacturer.

  • Evaluation:

    • Monitor the number of beetles captured and the level of tree mortality in the trapped and adjacent untrapped areas to assess the effectiveness of the mass trapping program.

Signaling Pathways and Logical Relationships

Biosynthesis of exo-Brevicomin in Dendroctonus ponderosae

The biosynthesis of exo-brevicomin in the mountain pine beetle occurs in the fat body and involves a series of enzymatic reactions starting from a fatty acid precursor.[9][10]

G cluster_0 Fat Body Fatty_Acid Fatty Acid Precursor Z6_nonen_2_ol (Z)-6-nonen-2-ol Fatty_Acid->Z6_nonen_2_ol β-oxidation & decarboxylation Z6_nonen_2_one (Z)-6-nonen-2-one Z6_nonen_2_ol->Z6_nonen_2_one Oxidation (ZnoDH) Epoxynonanone 6,7-epoxynonan-2-one Z6_nonen_2_one->Epoxynonanone Epoxidation (CYP6CR1) exo_Brevicomin exo-Brevicomin Epoxynonanone->exo_Brevicomin Enzyme-catalyzed cyclization

Biosynthesis of exo-Brevicomin.
Proposed Olfactory Signaling Pathway for Brevicomin

The perception of brevicomin by bark beetles initiates a behavioral response. This process begins with the detection of the pheromone by olfactory sensory neurons (OSNs) in the antennae, leading to a cascade of neural signals that result in either attraction or repulsion.

G Brevicomin Brevicomin Molecule ORs Odorant Receptors (ORs) in Olfactory Sensory Neuron (OSN) Dendrite Brevicomin->ORs Binding OSN Olfactory Sensory Neuron (OSN) ORs->OSN Signal Transduction (Ion Channel Opening) Antennal_Lobe Antennal Lobe (Glomeruli) OSN->Antennal_Lobe Action Potential Mushroom_Body Mushroom Body (Learning & Memory) Antennal_Lobe->Mushroom_Body Processed Signal Lateral_Horn Lateral Horn (Innate Behavior) Antennal_Lobe->Lateral_Horn Processed Signal Motor_Neurons Motor Neurons Mushroom_Body->Motor_Neurons Lateral_Horn->Motor_Neurons Behavior Behavioral Response (Attraction/Repulsion) Motor_Neurons->Behavior

Generalized insect olfactory pathway.
Experimental Workflow for Evaluating Lure Efficacy

A systematic approach is necessary to evaluate the efficacy of different brevicomin-based lures in the field.

G Define_Objectives Define Objectives (e.g., compare lure compositions) Site_Selection Select Field Sites Define_Objectives->Site_Selection Experimental_Design Experimental Design (e.g., randomized block) Site_Selection->Experimental_Design Trap_Deployment Deploy Traps with Different Lures Experimental_Design->Trap_Deployment Data_Collection Collect Trap Catch Data Trap_Deployment->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Conclusion Draw Conclusions on Lure Efficacy Interpretation->Conclusion

Workflow for lure efficacy trials.

Concluding Remarks

The strategic use of exo- and endo-brevicomin is a cornerstone of modern IPM for controlling destructive bark beetle populations. A thorough understanding of the dose-dependent and context-specific behavioral effects of these semiochemicals is essential for designing effective management programs. The protocols and data presented here provide a framework for researchers and pest management professionals to develop and implement scientifically sound strategies. Further research into the specific olfactory receptors and neural pathways involved in brevicomin perception will undoubtedly lead to the development of even more targeted and efficient pest control tools.

References

Bioassays for Determining the Behavioral Response to Brevicomin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicomin is a bicyclic ketal pheromone component utilized by several species of bark beetles (Coleoptera: Curculionidae, Scolytinae), most notably within the genus Dendroctonus. It plays a crucial role in the chemical communication systems governing aggregation, host colonization, and mating behaviors. Brevicomin exists as two common isomers, endo- and exo-brevicomin, each with distinct enantiomers that can elicit varied behavioral responses. Understanding the behavioral effects of brevicomin is paramount for developing effective semiochemical-based pest management strategies. This document provides detailed application notes and protocols for common bioassays used to determine the behavioral responses of bark beetles to brevicomin.

Data Presentation

The behavioral response to brevicomin is often dose-dependent and can be influenced by the presence of other semiochemicals. The following tables summarize quantitative data from various bioassays.

Table 1: Field Trapping Bioassay Data for Southern Pine Beetle (Dendroctonus frontalis)

Treatment (in addition to Frontalin + alpha-Pinene)Mean Beetle Catch per TrapPercent Change from ControlSpecies/SexCitation(s)
Control (Frontalin + alpha-Pinene)Varies by study-D. frontalis (Mixed)[1][2]
(+)-endo-Brevicomin (low release rate)IncreasedSynergisticD. frontalis (Mixed)[1]
(+)-endo-Brevicomin (high release rate)DecreasedInhibitoryD. frontalis (Mixed)[1]
Racemic endo-Brevicomin (inside infestation)DecreasedInhibitoryD. frontalis (Mixed)
Racemic endo-Brevicomin (outside infestation)IncreasedSynergisticD. frontalis (Mixed)
exo-BrevicominNo significant effect-D. frontalis (Mixed)
Verbenone + endo-BrevicominSignificantly DecreasedStrong InhibitionD. frontalis (Males)

Table 2: Laboratory Bioassay Data for Bark Beetles

Bioassay TypeSpeciesCompoundDose/ConcentrationObserved ResponseCitation(s)
Electroantennography (EAG)Dendroctonus frontalis(+)-endo-BrevicominLowHigh antennal response[3]
Electroantennography (EAG)Dendroctonus frontalis(-)-endo-BrevicominLowLower antennal response than (+)[3]
Wind TunnelDendroctonus brevicomisexo-Brevicomin + Frontalin + MyrceneNot specifiedUpwind flight and landing[4]
Wind TunnelThanasimus dubius (predator)endo-BrevicominNot specifiedNo upwind flight response[5]

Experimental Protocols

Field Trapping Bioassay

This protocol is designed to assess the attractiveness or inhibitory effects of brevicomin on bark beetle populations under natural conditions.

Materials:

  • Multi-funnel traps (e.g., Lindgren funnel traps)[6]

  • Collection cups

  • Killing agent (e.g., No-Pest Strip)

  • Lures:

    • Aggregation pheromone (e.g., frontalin for D. frontalis)[7]

    • Host kairomone (e.g., alpha-pinene or turpentine)[1]

    • Test compound: Brevicomin isomers/enantiomers in appropriate dispensers with controlled release rates.

    • Control dispensers (empty)

  • Stakes or ropes for trap deployment

  • GPS unit for marking trap locations

  • Data sheets

Procedure:

  • Site Selection: Choose a forested area with a known or suspected population of the target bark beetle species. Establish multiple replicate blocks (at least 50-100 meters apart) to account for spatial variability.

  • Trap Deployment: Within each block, hang traps from tree branches or stakes at a height of 1.5-2 meters. Ensure traps are separated by at least 20-30 meters to minimize interference.[8]

  • Lure Placement:

    • Attach the primary attractant lures (e.g., frontalin and alpha-pinene) directly to the trap.[8]

    • For testing inhibitory or synergistic effects, place the brevicomin dispenser on the trap or at a specified distance from the trap, as dictated by the experimental design. For D. frontalis, placing the endo-brevicomin lure 3-4 meters away from the main trap has been shown to be effective.[7]

  • Experimental Design: Use a randomized complete block design. Within each block, randomly assign each trap to a treatment (e.g., control, low-dose brevicomin, high-dose brevicomin).

  • Data Collection: Collect trapped beetles at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) during the beetle's flight season.

  • Sample Processing: Identify and count the target beetle species and any significant predators or non-target species.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.

Electroantennography (EAG) Bioassay

EAG measures the overall electrical response of an insect's antenna to a volatile stimulus, providing a measure of olfactory sensitivity.

Materials:

  • EAG system (micromanipulators, amplifier, data acquisition software)

  • Microscope

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • Odor delivery system (e.g., charcoal-filtered, humidified air stream)

  • Stimulus cartridges (e.g., Pasteur pipettes with filter paper)

  • Brevicomin solutions of varying concentrations in a solvent (e.g., hexane)

  • Solvent control

  • Live beetles

Procedure:

  • Beetle Preparation: Immobilize a live beetle (e.g., in a pipette tip with the head and antennae exposed).

  • Antenna Excision and Mounting: Carefully excise one antenna at its base. Mount the antenna between the two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.[9]

  • Stimulus Preparation: Apply a known amount of a brevicomin solution onto a piece of filter paper and insert it into a stimulus cartridge. Allow the solvent to evaporate. Prepare a range of concentrations and a solvent-only control.

  • Odor Delivery: Place the tip of the stimulus cartridge into the main airflow directed at the mounted antenna. A puff of air is delivered through the cartridge to introduce the stimulus into the continuous airflow.

  • Recording: Record the resulting depolarization (a negative voltage change) of the antenna using the EAG software.

  • Data Collection: Test a range of brevicomin concentrations, with the solvent control tested intermittently to account for any mechanical stimulation. Replicate with multiple antennae.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to a standard reference compound or the solvent control. Analyze the dose-response relationship.[10]

Wind Tunnel Bioassay

This bioassay assesses the upwind flight behavior of beetles in response to a controlled plume of brevicomin.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.[11]

  • Odor source (e.g., a dispenser releasing brevicomin at a known rate)

  • Video recording system to track beetle flight paths

  • Beetle release platform

  • Smoke generator for plume visualization (optional)

  • Live beetles

Procedure:

  • Acclimatization: Place beetles in the wind tunnel for a period before the experiment to allow them to acclimate to the conditions.

  • Wind Tunnel Setup: Set the wind speed to a level appropriate for the target species (e.g., 0.3-0.5 m/s). Place the brevicomin source at the upwind end of the tunnel.

  • Beetle Release: Release individual beetles onto the platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the beetle's behavior for a set period (e.g., 3-5 minutes). Key behaviors to quantify include:

    • Time to take flight

    • Orientation to the odor plume

    • Upwind flight speed and tortuosity

    • Landing on or near the odor source[12]

  • Experimental Design: Test different concentrations of brevicomin, as well as combinations with other semiochemicals, against a solvent control.

  • Data Analysis: Analyze the frequency and duration of the observed behaviors using appropriate statistical tests to compare treatments.

Mandatory Visualizations

Experimental_Workflow_Field_Trapping cluster_prep Preparation cluster_deployment Deployment cluster_collection Data Collection & Analysis A Site Selection B Trap & Lure Preparation C Randomized Trap Deployment B->C Deploy in Blocks D Lure Placement C->D E Periodic Beetle Collection D->E Collect over Time F Species Identification & Counting E->F G Statistical Analysis F->G

Field Trapping Experimental Workflow

EAG_Bioassay_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Beetle Immobilization B Antenna Excision & Mounting A->B D Direct Airflow to Antenna B->D C Stimulus Preparation (Brevicomin dilutions) E Puff Stimulus into Airflow C->E F Record Antennal Depolarization E->F G Measure Response Amplitude (mV) F->G H Normalize Data G->H I Analyze Dose-Response H->I

Electroantennography (EAG) Workflow

Olfactory_Signaling_Pathway cluster_extracellular Sensillar Lymph cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular brevicomin Brevicomin Molecule obp Odorant-Binding Protein (OBP) brevicomin->obp Binding receptor_complex Olfactory Receptor (ORx) Co-receptor (Orco) obp->receptor_complex:f0 Transport & Release channel_opening Ion Channel Opening receptor_complex->channel_opening Conformational Change ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Insect Olfactory Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the large-scale synthesis of Brevicornin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for the industrial-scale production of this important insect pheromone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges in the large-scale synthesis of this compound revolve around three key areas:

  • Stereocontrol: Achieving high stereoselectivity to produce the desired biologically active isomer (typically (+)-exo-Brevicomin) is more complex and costly at an industrial scale. Maintaining the precise reaction conditions required for stereoselective reactions can be difficult in large reactors.

  • Purification: this compound is a volatile liquid, which makes purification by standard industrial methods like crystallization impossible. Large-scale purification relies on fractional distillation, which can be challenging for separating structurally similar isomers (exo and endo) and byproducts with close boiling points.

  • Cost-Effectiveness: The use of expensive reagents, catalysts (especially for asymmetric synthesis), and multi-step reaction sequences common in laboratory-scale synthesis can make the industrial production of this compound economically unviable. Process optimization to reduce steps, use cheaper starting materials, and improve overall yield is crucial.

Q2: Which synthetic routes are most promising for the industrial production of this compound?

A2: While numerous synthetic routes to this compound have been developed in academic labs, those with fewer steps, high overall yields, and the use of inexpensive starting materials are favored for industrial application. A notable example is the one-flask synthesis starting from acrolein dimer, which is designed for efficiency. Routes that allow for the late-stage introduction of chirality or efficient resolution of stereoisomers are also advantageous for managing production costs.

Q3: How can the separation of exo- and endo-Brevicomin be achieved on a large scale?

A3: On an industrial scale, the separation of volatile stereoisomers like exo- and endo-Brevicomin is primarily achieved through high-efficiency fractional distillation. This requires specialized distillation columns with a high number of theoretical plates to effectively separate compounds with close boiling points. Another potential method is large-scale preparative gas chromatography, although this is often more expensive for bulk production. The choice of method depends on the required purity of the final product and the economic feasibility of the process.

Q4: What are the common byproducts in this compound synthesis and how can they be minimized?

A4: Common byproducts depend on the specific synthetic route but can include the undesired stereoisomer (e.g., endo-Brevicomin if exo is the target), products of incomplete reactions, and side-products from reactions like rearrangements or over-oxidation. Minimizing byproducts at a large scale involves strict control over reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants. The use of highly selective catalysts and optimization of reaction conditions are key to reducing the formation of unwanted substances, which in turn simplifies the purification process.

Troubleshooting Guides

Issue 1: Low Overall Yield in Large-Scale Synthesis
Potential Cause Troubleshooting/Solution
Incomplete Reactions - Monitor reaction progress using in-process controls (e.g., GC, HPLC).- Ensure adequate mixing and heat transfer in the reactor.- Re-evaluate catalyst loading and activity at scale.
Side Reactions - Optimize reaction temperature and pressure to favor the desired reaction pathway.- Investigate the effect of reactant addition rate on selectivity.- Purify starting materials to remove impurities that may catalyze side reactions.
Product Loss During Workup and Purification - For volatile products like this compound, minimize evaporation losses by using closed systems and cooled collectors during distillation.- Optimize distillation parameters (vacuum, temperature) to prevent product decomposition.- Evaluate the efficiency of liquid-liquid extraction steps to ensure complete product recovery.
Issue 2: Poor Stereoselectivity at Industrial Scale
Potential Cause Troubleshooting/Solution
Ineffective Chiral Catalyst or Reagent - Screen different chiral catalysts or auxiliaries for better performance at scale.- Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.- Optimize catalyst loading and reaction conditions specifically for the large-scale setup.
Loss of Stereochemical Integrity - Investigate potential racemization or epimerization under the reaction or purification conditions.- Avoid harsh acidic or basic conditions if stereocenters are sensitive.- Minimize exposure to high temperatures during distillation.
Inadequate Temperature Control - Ensure the reactor's heating and cooling system can maintain a stable and uniform temperature throughout the reaction mass.- For highly exothermic or endothermic reactions, consider a semi-batch or continuous flow process for better temperature management.
Issue 3: Difficulty in Separating Stereoisomers
Potential Cause Troubleshooting/Solution
Close Boiling Points of Isomers - Employ a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio to improve separation efficiency.- Consider azeotropic distillation if a suitable entrainer can be found.
Formation of Azeotropes - Investigate the vapor-liquid equilibrium of the mixture to identify any azeotropes.- If an azeotrope is present, consider pressure-swing distillation or extractive distillation.
Co-elution in Preparative Chromatography - Screen different stationary phases and mobile phases to improve resolution.- Optimize loading capacity to prevent peak overlap.- Consider multi-column or continuous chromatography systems for higher throughput and better separation.

Quantitative Data from Laboratory-Scale Syntheses

The following table summarizes yield data from selected laboratory-scale syntheses of this compound, providing a benchmark for large-scale production targets.

Synthetic Approach Starting Material Overall Yield (%) Stereoselectivity (exo:endo)
Sharpless Asymmetric Dihydroxylation & Conjugate Addition(E)-pent-2-en-1-ol23High (exo favored)
Dianion Alkylation & EpoxidationMethyl acetoacetate58High (exo favored)
One-Flask SynthesisAcrolein dimer49.648:52 (endo favored)

Experimental Protocols & Visualizations

Illustrative Synthetic Pathway to exo-Brevicomin

The following diagram illustrates a common synthetic strategy for producing exo-Brevicomin, highlighting key transformations.

brevicomin_synthesis A Starting Material (e.g., Alkene) B Asymmetric Epoxidation (e.g., Sharpless) A->B Chiral Catalyst C Epoxide Opening (Nucleophilic Addition) B->C Nucleophile D Deprotection C->D E Intramolecular Cyclization (Acid-catalyzed) D->E Acid F exo-Brevicomin E->F

Caption: A generalized synthetic workflow for exo-Brevicomin.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to diagnosing the cause of low yields in a large-scale synthesis.

low_yield_troubleshooting Start Low Overall Yield CheckReaction Check In-Process Controls (e.g., GC, HPLC) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete YesIncomplete Yes Incomplete->YesIncomplete Yes NoIncomplete No Incomplete->NoIncomplete No ImproveKinetics Optimize Reaction Time, Temperature, or Catalyst YesIncomplete->ImproveKinetics CheckByproducts Analyze Byproduct Profile NoIncomplete->CheckByproducts HighByproducts High Level of Byproducts? CheckByproducts->HighByproducts YesByproducts Yes HighByproducts->YesByproducts Yes NoByproducts No HighByproducts->NoByproducts No OptimizeSelectivity Adjust Conditions to Minimize Side Reactions YesByproducts->OptimizeSelectivity CheckWorkup Evaluate Workup & Purification Efficiency NoByproducts->CheckWorkup Losses Significant Product Loss? CheckWorkup->Losses YesLosses Yes Losses->YesLosses Yes NoLosses No Losses->NoLosses No OptimizePurification Refine Distillation or Extraction Parameters YesLosses->OptimizePurification RootCauseUnknown Re-evaluate Entire Process NoLosses->RootCauseUnknown

Caption: Decision tree for troubleshooting low yields in synthesis.

Improving the enantiomeric purity of synthetic Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the enantiomeric purity of synthetic Brevicornin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric purity important?

This compound is an aggregation pheromone produced by the female Western Pine Beetle. It exists as two enantiomers, (+)-Brevicornin and (-)-Brevicornin. The biological activity is primarily associated with the (-)-enantiomer, which attracts other beetles. The (+)-enantiomer can be less active or even inhibitory. Therefore, achieving high enantiomeric purity of (-)-Brevicornin is crucial for its effective use in pest management strategies.

Q2: What are the main strategies for obtaining enantiomerically pure (-)-Brevicornin?

There are two primary approaches:

  • Enantioselective Synthesis: This involves using chiral catalysts or starting materials to selectively produce the desired (-)-enantiomer. A common and effective method is the Sharpless Asymmetric Epoxidation.[1][2][3]

  • Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of (+) and (-) enantiomers) into its individual enantiomers.[4] This can be achieved through methods like crystallization of diastereomeric salts or chiral chromatography.[4][]

Q3: How can I determine the enantiomeric excess (% ee) of my synthetic this compound?

Enantiomeric excess is a measure of the purity of an enantiomer in a mixture and is calculated using the formula: ee (%) = [ |moles of major enantiomer - moles of minor enantiomer| / (moles of major enantiomer + moles of minor enantiomer) ] x 100

Common analytical techniques for determining % ee include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[6]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: These reagents form temporary diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

Troubleshooting Guide: Low Enantiomeric Excess

Problem: My enantioselective synthesis of (-)-Brevicornin is resulting in a low enantiomeric excess (% ee). What are the potential causes and solutions?

Several factors can contribute to lower-than-expected enantioselectivity. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Catalyst Purity and Activity The enantiomeric purity of your chiral ligand or catalyst is critical. Contamination with the opposite enantiomer will directly reduce the % ee of your product.[7] Ensure you are using a high-purity catalyst and that it has not degraded due to improper storage (e.g., exposure to air or moisture).[7]
Reaction Conditions Temperature: Asymmetric reactions often have an optimal temperature range. Temperatures that are too high can lead to a competing non-catalyzed racemic reaction, lowering the overall % ee.[7] Conversely, temperatures that are too low may slow down the reaction or inhibit catalyst activity. Experiment with a range of temperatures to find the optimum.
Solvent: The choice of solvent can significantly impact enantioselectivity. If you are experiencing low % ee, consider screening different solvents. For example, in copper-catalyzed conjugate additions, switching from toluene to ethers like Et₂O or THF can dramatically improve enantiomeric excess.[8]
Anhydrous Conditions: Many catalysts used in asymmetric synthesis are sensitive to water.[7] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
Substrate Purity Impurities in your starting materials can interfere with the catalyst or lead to the formation of achiral side products, which can complicate purification and analysis.[7] Purify your starting materials before use.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of an Epoxy Alcohol Intermediate for (-)-Brevicornin via Sharpless Asymmetric Epoxidation

This protocol describes a key step in the synthesis of (-)-Brevicornin, the enantioselective epoxidation of an allylic alcohol. The resulting chiral epoxy alcohol is a versatile intermediate.[1][2][9]

Materials:

  • Allylic alcohol precursor

  • Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]

  • (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Anhydrous dichloromethane (DCM)

  • 3Å Molecular Sieves

Procedure:

  • All glassware must be oven-dried and cooled under an inert atmosphere.

  • To a stirred solution of the allylic alcohol in anhydrous DCM at -20°C, add 3Å molecular sieves.

  • Add (-)-Diethyl tartrate, followed by the dropwise addition of Titanium (IV) isopropoxide.

  • Stir the mixture for 30 minutes at -20°C.

  • Add tert-Butyl hydroperoxide dropwise, ensuring the temperature remains below -10°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and stirring vigorously for 1 hour at room temperature.

  • Filter the mixture through celite and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chiral epoxy alcohol.

Expected Outcome: This reaction should produce the epoxy alcohol with a high enantiomeric excess (typically >90% ee). The stereochemistry of the epoxide is determined by the choice of the chiral tartrate ester. For (-)-Brevicornin synthesis, (-)-DET is typically used.

Protocol 2: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving a racemic mixture of a chiral carboxylic acid (a common precursor to this compound) using a chiral amine resolving agent.[4][10]

Materials:

  • Racemic carboxylic acid precursor of this compound

  • Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or brucine)

  • Suitable solvent (e.g., methanol, ethanol, or acetone)

Procedure:

  • Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent.

  • Slowly add the chiral amine solution to the carboxylic acid solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The less soluble diastereomeric salt will crystallize out first. The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • To recover the enantiomerically enriched carboxylic acid, treat the diastereomeric salt with an acid (e.g., HCl) to protonate the amine, making it water-soluble.

  • Extract the free carboxylic acid with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the enantiomerically enriched carboxylic acid.

Visualizations

Experimental Workflow: Enantioselective Synthesis

Enantioselective_Synthesis Start Allylic Alcohol Precursor Reaction Sharpless Asymmetric Epoxidation (-)-DET, Ti(O-i-Pr)4, TBHP Start->Reaction Intermediate Chiral Epoxy Alcohol (High % ee) Reaction->Intermediate FinalSteps Further Synthetic Steps Intermediate->FinalSteps Product (-)-Brevicornin FinalSteps->Product

Caption: Workflow for the enantioselective synthesis of (-)-Brevicornin.

Logical Relationship: Troubleshooting Low Enantiomeric Excess

Troubleshooting_ee cluster_causes Potential Causes cluster_solutions Solutions Problem Low Enantiomeric Excess (% ee) Catalyst Catalyst Issues (Purity, Activity) Problem->Catalyst Conditions Suboptimal Reaction Conditions (Temp, Solvent) Problem->Conditions Substrate Substrate Impurity Problem->Substrate Sol_Catalyst Verify Catalyst Purity & Proper Storage Catalyst->Sol_Catalyst Sol_Conditions Optimize Temperature & Screen Solvents Conditions->Sol_Conditions Sol_Substrate Purify Starting Materials Substrate->Sol_Substrate

References

Technical Support Center: Overcoming Low Yield in Brevicornin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in Brevicornin synthesis.

I. Frequently Asked Questions (FAQs)

1. What are the most common steps in this compound synthesis that result in low yields?

The most frequently encountered low-yield steps in various this compound synthesis pathways include:

  • Grignard Reaction: The addition of an ethyl group to a lactone or an α,β-unsaturated ketone precursor can be inefficient.

  • Oxidation: The conversion of a secondary alcohol to a ketone can be incomplete or lead to side products.

  • Reduction and Cyclization: The stereoselective reduction of a ketone followed by acid-catalyzed cyclization to form the 6,8-dioxabicyclo[3.2.1]octane core can be sensitive to reaction conditions.

2. Which synthetic route generally offers the highest overall yield for this compound?

While yields are highly dependent on experimental execution, routes that employ highly stereoselective reduction and cyclization steps tend to offer better overall yields. For instance, a synthesis involving the stereoselective reduction of 6-methyl-2-propionyl-2,3-dihydro-4H-pyran followed by a one-pot cyclization has been reported to provide this compound in quantitative yield for the final step. In contrast, some multi-step syntheses have reported overall yields as low as 4%.

3. How critical is the stereochemistry of the precursors to the final yield of exo- vs. endo-Brevicornin?

The stereochemistry of the diol precursor is critical. The threo diastereomer of the diol precursor cyclizes to form exo-Brevicornin, while the erythro diastereomer yields endo-Brevicornin. Therefore, controlling the stereoselectivity of the reduction step is paramount for achieving a high yield of the desired isomer.

II. Troubleshooting Guides

A. Grignard Reaction: Addition of Ethyl Group

Problem: Low yield of the desired tertiary alcohol during the addition of ethylmagnesium bromide to a lactone or ketone precursor.

Possible Causes & Solutions:

CauseSolution
Poor Quality of Grignar Reagent Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration. For preparation, use high-quality, dry magnesium turnings and anhydrous ether or THF.[1][2]
Presence of Water All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2]
Side Reactions Enolization: For sterically hindered ketones, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[3] To minimize this, perform the reaction at a low temperature (e.g., -78°C). The use of additives like cerium(III) chloride can also suppress enolization.
1,4-Conjugate Addition: With α,β-unsaturated carbonyl compounds, 1,4-addition can compete with the desired 1,2-addition.[4][5] To favor 1,2-addition, use a "harder" nucleophile like a Grignard reagent and avoid the use of copper salts, which promote 1,4-addition.[5]
Slow Reaction Initiation Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

Troubleshooting Workflow: Grignard Reaction

G cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting cluster_solution Solution start Low Yield in Grignard Reaction check_reagent Check Grignard Reagent Quality (Titrate) start->check_reagent check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Lower Reaction Temperature (-78°C) check_reagent->optimize_temp activate_mg Activate Magnesium check_reagent->activate_mg check_conditions->optimize_temp additives Consider Additives (e.g., CeCl3) optimize_temp->additives solution Improved Yield additives->solution activate_mg->solution G cluster_reagents Reducing Agents cluster_intermediates Diol Intermediates cluster_products Final Products DIBAH DIBAH threo threo-diol DIBAH->threo ZnBH4 Zn(BH4)2 / ZnCl2 erythro erythro-diol ZnBH4->erythro exo exo-Brevicomin threo->exo endo endo-Brevicomin erythro->endo

References

Technical Support Center: Troubleshooting Signal-to-Noise Issues in EAD Recordings for Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common signal-to-noise (SNR) issues encountered during electroantennographic detection (EAD) recordings for the bark beetle pheromone, Brevicornin.

Frequently Asked Questions (FAQs)

Q1: I am not getting any discernible EAD signal in response to this compound. What are the most common causes?

A1: A complete lack of signal is often due to fundamental issues with the experimental setup. The most common culprits include:

  • Improper antenna preparation: The antenna may be damaged, desiccated, or improperly mounted.

  • Poor electrode contact: Inadequate contact between the electrodes and the antenna will prevent the recording of any electrical activity.

  • Incorrect stimulus delivery: The this compound stimulus may not be reaching the antenna due to issues with the delivery system, such as a clogged pipette or incorrect airflow.

  • Inactive stimulus: The this compound sample may have degraded or be at too low a concentration to elicit a response.

Q2: My baseline is very noisy, making it difficult to distinguish the this compound response. How can I reduce baseline noise?

A2: A high level of baseline noise can obscure weak EAD signals. To reduce noise, consider the following:

  • Electrical interference: Ensure your setup is properly grounded and shielded from external electrical noise. Using a Faraday cage is highly recommended.[1]

  • Mechanical vibration: Isolate your setup from vibrations from sources like fume hoods, pumps, or foot traffic. An anti-vibration table can be beneficial.

  • Unstable airflow: Fluctuations in the purified air stream passing over the antenna can cause baseline instability. Ensure a constant and gentle airflow.

  • Electrode instability: Ensure electrodes are securely positioned and that the saline solution is fresh and free of bubbles.

Q3: The EAD response to this compound is very weak, even with a clean baseline. How can I improve the signal amplitude?

A3: A weak signal can be due to several factors. To enhance the signal:

  • Optimize stimulus concentration: The concentration of this compound is critical. Too low a concentration will not elicit a strong response, while excessively high concentrations can lead to antennal saturation or adaptation. A dose-response experiment is recommended to determine the optimal concentration.

  • Check the specific isomer: this compound exists as different isomers (e.g., (+)-endo-brevicomin, (-)-endo-brevicomin, exo-brevicomin). Ensure you are using the isomer that is biologically active for your target insect species. For the southern pine beetle, Dendroctonus frontalis, (+)-endo-brevicomin has been shown to be a potent synergist.[2][3]

  • Improve stimulus delivery: Ensure the stimulus puff is delivered consistently and directly into the airstream bathing the antenna.

  • Antenna health: A healthy and responsive antenna is crucial. Use freshly excised antennae from healthy insects.

Q4: I am seeing significant drift in my baseline during recordings. What causes this and how can I correct it?

A4: Baseline drift can make it difficult to accurately measure EAD responses. Common causes include:

  • Changing electrode potentials: This can occur as the saline solution evaporates or as the electrodes settle. Allow sufficient time for the preparation to stabilize before recording.

  • Temperature fluctuations: Changes in room temperature can affect the recording equipment and the antennal preparation. Maintain a stable ambient temperature.

  • Antenna desiccation: Ensure the antenna is adequately hydrated by the saline solution in the electrodes.

Troubleshooting Guide: Signal-to-Noise (SNR) Optimization

This table summarizes common issues, their potential causes, and recommended solutions to improve the signal-to-noise ratio in your this compound EAD recordings.

Issue Potential Cause(s) Recommended Solution(s)
No Signal 1. Damaged or desiccated antenna.2. Poor electrode contact.3. Clogged stimulus delivery system.4. Inactive or incorrect this compound isomer.1. Handle antennae with care and ensure proper hydration.2. Use conductive gel and ensure a secure connection.3. Check and clean the stimulus delivery pipette.4. Verify the viability and isomer of your this compound standard.
High Baseline Noise 1. Electrical interference from nearby equipment.2. Mechanical vibrations.3. Unstable airflow over the antenna.1. Use a Faraday cage and check grounding.2. Use an anti-vibration table.3. Ensure a constant, gentle, and purified airflow.
Weak Signal 1. Sub-optimal this compound concentration.2. Poorly aimed or timed stimulus puff.3. Unhealthy or unresponsive antenna.1. Perform a dose-response experiment to find the optimal concentration.2. Optimize the position and duration of the stimulus delivery.3. Use fresh, healthy antennae.
Baseline Drift 1. Electrode potential instability.2. Temperature fluctuations in the lab.3. Antenna drying out.1. Allow the preparation to stabilize before recording.2. Maintain a constant room temperature.3. Ensure adequate contact with the saline-filled electrodes.

Experimental Protocols

Detailed Methodology for EAD Recordings of this compound with Dendroctonus frontalis

This protocol is based on established methods for bark beetle pheromone EAD.[2][3][4]

1. Insect Preparation:

  • Use freshly emerged adult Dendroctonus frontalis beetles.
  • Carefully excise one antenna at the base of the scape using fine microscissors.

2. Electrode Preparation and Antenna Mounting:

  • Prepare two glass capillary microelectrodes pulled to a fine tip.
  • Fill the electrodes with a saline solution (e.g., 0.1 M KCl).
  • The recording electrode is placed in contact with the distal end of the antennal club.
  • The reference electrode is inserted into the base of the scape.
  • Ensure a good electrical connection by using a small amount of conductive gel.

3. EAD Recording Setup:

  • Place the mounted antenna in a continuous stream of purified and humidified air (e.g., 0.5 L/min) delivered through a glass tube.
  • The entire setup should be housed within a Faraday cage to minimize electrical noise.
  • The EAD signal is amplified (10x) and recorded using a suitable data acquisition system.

4. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of (+)-endo-brevicomin in a high-purity solvent like hexane. A logarithmic progression of doses is recommended to determine the antennal detection threshold.[2][3][4]
  • Apply a known amount of the this compound solution onto a small piece of filter paper.
  • Insert the filter paper into a Pasteur pipette.
  • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, with the tip inserted into the main airflow upstream of the antenna.
  • A solvent-only control should be used to ensure no response from the solvent.

5. Data Analysis:

  • The EAD response is measured as the maximum depolarization (in millivolts) from the baseline.
  • Correct for the response to the solvent control by subtracting it from the this compound response.

Quantitative Data Summary

The following table summarizes key findings from Sullivan et al. (2007) regarding the EAD response of Dendroctonus frontalis to this compound.[2][3][4]

Pheromone Component Antennal Detection Threshold (pg) Relative EAD Response
(+)-endo-brevicomin0.01Very High
(-)-endo-brevicomin100Low
(+)-frontalin100Moderate
(-)-frontalin0.1High

Note: This data highlights the high sensitivity and specificity of D. frontalis antennae to the (+)-endo-brevicomin isomer.

Mandatory Visualizations

EAD_Workflow cluster_prep Preparation cluster_recording EAD Recording cluster_analysis Analysis insect_prep 1. Antenna Excision electrode_prep 2. Electrode Preparation insect_prep->electrode_prep mounting 3. Antenna Mounting electrode_prep->mounting setup 4. EAD Setup in Faraday Cage mounting->setup stimulus_prep 5. This compound Stimulus Preparation setup->stimulus_prep delivery 6. Stimulus Delivery stimulus_prep->delivery acquisition 7. Data Acquisition delivery->acquisition measurement 8. Response Measurement acquisition->measurement analysis 9. Data Analysis measurement->analysis

Caption: Experimental workflow for EAD recordings of this compound.

Troubleshooting_Logic start Start: Low SNR Issue check_signal Is there any signal? start->check_signal check_noise Is the baseline noisy? check_signal->check_noise Yes no_signal_solutions Troubleshoot: - Antenna Preparation - Electrode Contact - Stimulus Delivery check_signal->no_signal_solutions No check_amplitude Is the signal weak? check_noise->check_amplitude No high_noise_solutions Troubleshoot: - Electrical Shielding - Vibration Isolation - Airflow Stability check_noise->high_noise_solutions Yes weak_signal_solutions Troubleshoot: - Stimulus Concentration - Stimulus Delivery - Antenna Health check_amplitude->weak_signal_solutions Yes resolved Issue Resolved check_amplitude->resolved No no_signal_solutions->resolved high_noise_solutions->resolved weak_signal_solutions->resolved

Caption: Logical troubleshooting flow for signal-to-noise issues.

References

Stability and degradation of Brevicornin in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Brevicornin in field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to the degradation of this compound in a field setting?

A1: The stability of this compound in the field is primarily influenced by environmental factors. Key contributors to its degradation include:

  • UV Radiation: Sunlight, particularly UV radiation, can lead to the photodegradation of this compound.

  • Temperature: Higher temperatures can increase the volatility and degradation rate of the pheromone.

  • Oxidation: Exposure to air can lead to oxidative degradation of the compound.

  • Moisture: High humidity levels may also influence the degradation process.

  • Microbial Action: Microorganisms present in the environment can potentially metabolize this compound.

Q2: What is the expected field longevity of a this compound lure?

A2: The effective lifespan of a this compound lure in the field is highly variable and depends on the formulation of the lure, the environmental conditions it is exposed to, and the specific dispenser used. Lures that have exceeded their recommended life will be significantly less effective. It is generally recommended to replace pheromone lures every 4-6 weeks, with more frequent changes in hotter summer months due to faster evaporation.[1]

Q3: How can I minimize the degradation of this compound during my field experiments?

A3: To minimize degradation and ensure the efficacy of your this compound lures:

  • Proper Storage: Store lures in a cool, dark place, preferably refrigerated or frozen, until deployment. Avoid storing them in direct sunlight or in hot vehicles.

  • Careful Handling: Use gloves or tweezers when handling lures to avoid contamination.[2]

  • Strategic Placement: Position traps and lures to minimize direct exposure to intense sunlight and extreme weather conditions where possible.

  • Follow Manufacturer's Guidelines: Adhere to the recommended replacement schedule for the specific lures you are using.

Q4: What are the common analytical methods used to assess this compound stability?

A4: The most common and effective method for analyzing the stability of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of this compound isomers and their potential degradation products.[3][4][5]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or no trap captures Lure is no longer active.- Replace the lure with a new one. - Check the expiration date and storage conditions of the lure.[6] - Consider shortening the replacement interval, especially in high temperatures.[1]
Incorrect trap placement.- Ensure traps are placed at the correct height and location for the target insect. - Avoid areas with strong air currents that can disrupt the pheromone plume.[6]
Contamination of the lure or trap.- Always use clean gloves or forceps when handling lures and traps.[2] - Do not handle different pheromone lures without changing gloves.
Inconsistent results between replicates Variability in environmental conditions.- Record environmental data (temperature, humidity, wind speed) at each trap location. - Ensure all traps are deployed under as similar conditions as possible.
Lure quality inconsistency.- Use lures from the same manufacturing batch for a single experiment. - Analyze a subset of new lures to establish a baseline concentration of this compound.
Suspected rapid degradation of lure High UV exposure.- Consider using a lure dispenser that offers some protection from direct sunlight. - If possible, choose trapping locations with partial shade during the hottest parts of the day.
High temperatures.- In extremely hot climates, you may need to use lures with a slower release formulation or replace them more frequently.[1]

Quantitative Data on this compound Degradation

Currently, specific public data on the degradation rate (e.g., half-life) of exo- and endo-Brevicornin under various field conditions is limited. The stability is highly dependent on the formulation and the environmental variables at the study site. Researchers are encouraged to conduct their own stability trials under their specific field conditions.

Experimental Protocols

Protocol for Field Stability Testing of this compound Lures

This protocol outlines a method to determine the degradation of exo- and endo-Brevicornin in commercially available lures under field conditions.

1. Materials:

  • This compound lures (from a single batch)

  • Traps suitable for the target insect

  • Forceps or clean, disposable gloves

  • Solvent for extraction (e.g., hexane or dichloromethane, GC grade)

  • Glass vials with PTFE-lined caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a stable compound not present in the lure or environment, such as a specific alkane)

2. Experimental Setup:

  • Baseline Analysis (Time 0):

    • Randomly select 3-5 lures from the batch.

    • Carefully extract the pheromone from each lure using a known volume of solvent containing the internal standard.

    • Analyze the extracts by GC-MS to determine the initial concentration of exo- and endo-Brevicornin. This will serve as your baseline (T=0) data.

  • Field Deployment:

    • Deploy a set number of traps with new lures in the desired field location. The number of traps should be sufficient for sampling at each time point (e.g., 3-5 traps per time point).

    • Record the date and time of deployment, and detailed environmental conditions (temperature, humidity, GPS location).

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, and 6 weeks), retrieve the lures from a subset of the traps.

    • Place each lure in a separate labeled glass vial for transport back to the laboratory.

    • Record the environmental conditions at the time of collection.

3. Sample Analysis:

  • Extraction:

    • Extract the remaining this compound from the collected lures using the same solvent and internal standard as in the baseline analysis.

  • GC-MS Analysis:

    • Analyze the extracts using a validated GC-MS method to quantify the amount of exo- and endo-Brevicornin remaining in each lure.

    • The GC-MS parameters should be optimized for the separation and detection of the this compound isomers.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the baseline concentration.

  • Plot the degradation over time for both exo- and endo-isomers.

  • If possible, calculate the half-life of each isomer under the specific field conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation start Start: Obtain this compound Lures (Single Batch) baseline Baseline Analysis (T=0) Extract & GC-MS of new lures start->baseline deploy Deploy Lures in Field Traps baseline->deploy collect Collect Lures at Time Intervals (e.g., 1, 2, 4, 6 weeks) deploy->collect extract Extract Remaining Pheromone collect->extract gcms GC-MS Analysis Quantify this compound Isomers extract->gcms analyze Calculate % Degradation Determine Half-life gcms->analyze end End: Stability Profile Determined analyze->end

Caption: Experimental workflow for determining the field stability of this compound.

Troubleshooting_Workflow start Low or No Trap Captures q1 Is the lure within its recommended replacement period? start->q1 a1_yes Check Trap Placement q1->a1_yes Yes a1_no Replace Lure q1->a1_no No q2 Is the trap in a high-wind area or near competing odors? a1_yes->q2 a2_yes Relocate Trap to a more suitable location. q2->a2_yes Yes a2_no Check for Contamination q2->a2_no No q3 Were lures and traps handled with clean gloves/forceps? a2_no->q3 a3_yes Consider other environmental factors (e.g., extreme temperatures, pesticide use). q3->a3_yes Yes a3_no Replace lure and trap, ensuring proper handling. q3->a3_no No

Caption: Troubleshooting decision tree for low trap captures with this compound lures.

References

Technical Support Center: Enhancing the Selectivity of Brevicornin-Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brevicornin-baited traps for the Western Pine Beetle, Dendroctonus brevicomis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-baited traps are catching a high number of non-target species. What can I do to improve selectivity?

A1: High capture rates of non-target species are a common issue. Here are several strategies to enhance the selectivity of your traps:

  • Incorporate Inhibitory Pheromones: The addition of anti-aggregation pheromones can significantly reduce the capture of both the target species and other non-target beetles. Verbenone and ipsdienol are known inhibitors for D. brevicomis and can help in refining the trap's specificity.[1][2] A combination of verbenone with non-host angiosperm volatiles has been shown to be particularly effective in reducing trap catches of D. brevicomis.[2][3]

  • Utilize Non-Host Volatiles (NHVs): Certain volatile compounds from non-host plants can act as repellents. A nine-component blend including benzyl alcohol, benzaldehyde, and guaiacol, when combined with verbenone, has been shown to reduce trap catches by approximately 87%.[2]

  • Modify Trap Color: The visual stimulus of a trap can influence which insects are attracted. For instance, white-painted multiple-funnel traps caught about 42% fewer D. brevicomis than black traps.[1] Depending on the non-target species, experimenting with trap color could improve selectivity.

  • Spatial Separation of Lure Components: In some systems, physically separating a component of the pheromone blend from the main trap can reduce the capture of non-target species while maintaining or even improving the capture of the target species. For example, displacing the endo-brevicomin releaser by 6 meters from a trap for the southern pine beetle (Dendroctonus frontalis) largely eliminated catches of the non-target Hylesinus pruinosus and Enoclerus nigripes.[4][5][6] This principle could be tested for exo-brevicomin and other components in D. brevicomis traps.

Q2: I am concerned about capturing beneficial predators in my traps. How can I minimize this?

A2: The capture of predators, such as Clerid beetles (Thanasimus spp.), is a valid concern as it can impact the local ecosystem. Here are some approaches to mitigate this:

  • Olfactory Disruptants: The use of verbenone and ipsdienol can reduce the capture of D. brevicomis, and in some cases, their predators may respond in a proportionally similar manner.[1]

  • Visual Cues: While less effective than olfactory disruptants for D. brevicomis, modifying the visual silhouette of the trap (e.g., by painting it white) can reduce beetle catches without a similar reduction in the capture of the predator Thanasimus chlorodia.[1]

  • Lure Composition: The specific blend of attractants can influence predator capture. Research the specific kairomonal cues for the predators in your study area to see if your lure composition can be adjusted.

Q3: My trap catch numbers are highly variable between traps in the same area. What could be the cause?

A3: High variability in trap catches can be attributed to several factors:

  • Trap Placement: Proximity to infested "brood" trees can significantly impact trap catches. Traps closer to these trees may capture more beetles.[7] Ensure that your traps are placed at a standardized distance from potential beetle sources if you are aiming for population monitoring rather than mass trapping. A safety distance of at least 10 to 12 meters from non-infested trees is often recommended.[8]

  • Local Environmental Conditions: Wind direction and speed can affect the dispersal of the pheromone plume. Topography and forest density can also create microclimates that influence beetle flight and trap effectiveness.

  • "Spillover" Effect: Semiochemical lures can be very powerful and attract beetles to the general vicinity of the trap, but nearby susceptible host trees may be attacked instead of the trap being entered.[9] This can lead to new infestations around your trapping area.

  • Inconsistent Lure Release Rates: Ensure that your lure release devices are functioning correctly and providing a consistent release rate over the trapping period. The release of semiochemicals can be influenced by temperature and humidity.[10]

Q4: How do I choose the right type of trap for my experiment?

A4: The choice of trap can significantly affect your results. Common types include:

  • Multiple-Funnel Traps: These are widely used for bark beetles and are designed to mimic the vertical silhouette of a tree trunk.

  • Panel Traps: These can be more effective for certain species of bark and wood-boring beetles. For instance, panel traps captured more Dendroctonus terebrans, Hylastes porculus, and Hylastes salebrosus than multiple-funnel traps in one study.[11]

  • SLAM (Sea, Land, and Air Malaise) Traps: These tend to be less effective for bark beetles but can be very effective for other groups like longhorn beetles (Cerambycidae).[11]

The best trap type depends on your target species and experimental goals. It is often advisable to conduct a pilot study comparing different trap types in your specific location.

Data Presentation

Table 1: Effect of Olfactory and Visual Disruptants on Dendroctonus brevicomis Trap Catches

TreatmentMean Daily Capture of D. brevicomisPercent Reduction from Control
Black Trap (Control)15,696 (total)-
White Trap8,354 (total)43.8%
Black Trap + Verbenone & IpsdienolNot specified~78%
White Trap + Verbenone & IpsdienolNot specified~89%

Source: Adapted from Strom et al.[1]

Table 2: Effect of Non-Host Volatiles and Verbenone on Dendroctonus brevicomis Trap Catches

TreatmentMean Number of Beetles per Trap per DayPercent Reduction from Attractant-Baited Control
Attractant-Baited Control~30-
Attractant + Verbenone~10~67%
Attractant + 9-Component NHV Blend* + Verbenone~4~87%

*9-Component Blend: benzyl alcohol, benzaldehyde, guaiacol, nonanal, salicylaldehyde, (E)-2-hexenal, (E)-2-hexen-1-ol, (Z)-2-hexen-1-ol.[2] Source: Adapted from Fettig et al.[2]

Experimental Protocols

Protocol 1: Evaluating the Effect of Inhibitory Semiochemicals on Trap Selectivity

  • Objective: To determine if the addition of inhibitory semiochemicals (e.g., verbenone, ipsdienol) to a this compound-baited trap reduces the catch of D. brevicomis and non-target species.

  • Materials:

    • Multiple-funnel traps (e.g., 12-funnel Lindgren traps).

    • Standard D. brevicomis attractant lures (exo-brevicomin, frontalin, and myrcene).

    • Inhibitory semiochemical lures (e.g., verbenone, ipsdienol) with a known release rate.

    • Collection cups with a killing agent (e.g., a small amount of dichlorvos-impregnated plastic strip) and a preservative (e.g., propylene glycol).

    • Randomized block experimental design materials (stakes, flagging tape).

  • Methodology:

    • Select a suitable study site with a known population of D. brevicomis.

    • Establish a series of replicated blocks (minimum of 4-5), with each block containing one of each treatment. The distance between traps within a block should be sufficient to prevent interference (e.g., 25-30 meters).[8]

    • The treatments should include:

      • Control: Trap with the standard attractant lure.

      • Treatment 1: Trap with the standard attractant lure plus a verbenone lure.

      • Treatment 2: Trap with the standard attractant lure plus an ipsdienol lure.

      • Treatment 3: Trap with the standard attractant lure plus both verbenone and ipsdienol lures.

      • Unbaited Trap: A trap with no lure to measure passive capture.

    • Deploy the traps according to a randomized block design. Hang the traps so that the collection cup is approximately 1-1.5 meters above the ground.

    • Collect the contents of the traps at regular intervals (e.g., weekly) for the duration of the beetle's flight period.

    • At each collection, identify and count all captured D. brevicomis and non-target insects.

  • Data Analysis:

    • Transform the count data if necessary to meet the assumptions of parametric statistical tests (e.g., log transformation).

    • Use a two-way ANOVA or a similar statistical model to analyze the effects of the treatments on the capture of the target and key non-target species. The blocking factor should be included in the model.

    • Use a post-hoc test (e.g., Tukey's HSD) to compare the mean catches between the different treatments.[2]

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_deployment Phase 2: Field Deployment cluster_analysis Phase 3: Data Analysis SiteSelection Select Study Site (Known D. brevicomis population) Design Establish Randomized Block Design (4-5 blocks) SiteSelection->Design TrapPrep Prepare Traps with Lure Combinations Design->TrapPrep Deployment Deploy Traps (25-30m spacing) TrapPrep->Deployment Collection Weekly Trap Collection Deployment->Collection Sorting Sort and Identify (Target & Non-Target Species) Collection->Sorting Stats Statistical Analysis (ANOVA, Tukey's HSD) Sorting->Stats Conclusion Draw Conclusions on Lure Selectivity Stats->Conclusion

Caption: Workflow for evaluating the selectivity of different semiochemical lures.

Signaling_Pathways cluster_attractants Attractant Signals cluster_inhibitors Inhibitory Signals Brevicomin exo-Brevicomin (from females) Beetle D. brevicomis Response Brevicomin->Beetle Attraction Frontalin Frontalin (from males) Frontalin->Beetle Attraction Myrcene Myrcene (from host tree) Myrcene->Beetle Attraction Verbenone Verbenone Verbenone->Beetle Inhibition Ipsdienol Ipsdienol Ipsdienol->Beetle Inhibition NHV Non-Host Volatiles NHV->Beetle Inhibition

Caption: Simplified signaling pathways influencing D. brevicomis trap response.

References

Technical Support Center: Optimization of Brevin Lure Density and Placement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Brevin lures in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to optimize lure density and placement for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is Brevin and how does it work?

Brevin is a potent chemoattractant designed for the targeted monitoring and control of specific insect species. Its active component mimics the natural pheromones of the target insect, luring them to a trap. The mechanism of action involves the binding of Brevin to specific olfactory receptors on the insect's antennae, which triggers a downstream signaling cascade, ultimately leading to a behavioral response (attraction towards the lure).

Q2: What is the recommended lure density for initial trials?

For initial trials, a general guideline is to deploy traps at a density of 1 trap per 2.5 to 10 acres.[1] However, the optimal density can vary significantly based on the target species, crop type, and environmental conditions. For mass trapping efforts, higher densities may be required. For instance, studies on the fall armyworm have suggested an optimal density of 50 traps per hectare for effective management.

Q3: How high should I place the traps?

Trap placement height is critical and species-dependent. For codling moths, traps should be in the upper third of the tree canopy.[1] For the fall armyworm, traps placed at 1.5 to 2 meters above the ground have been shown to be most effective.[2] It is generally recommended to position traps at the height where the target insect is most active.[3][4]

Q4: How often should the Brevin lures be replaced?

The longevity of a Brevin lure is influenced by environmental factors such as temperature and wind.[5] Most pheromone lures require replacement every 3 to 6 weeks to maintain an effective release rate.[5] Always refer to the product-specific guidelines for recommended replacement intervals.

Q5: Can I use Brevin lures for pest control (mass trapping)?

Yes, Brevin lures can be used for mass trapping to reduce pest populations. However, the success of mass trapping depends on using a higher density of traps compared to monitoring.[6][7] For example, research on the cacao mirid suggested an optimal density of 150 traps per hectare for mass trapping.[7]

Troubleshooting Guide

Issue 1: Low or no trap captures.

Potential Cause Troubleshooting Steps
Incorrect Trap Placement - Ensure traps are placed at the recommended height and location for the target species.[1][2][3] - Avoid placing traps on the outer rows of a field; move them 3-4 rows in.[1] - Keep trap entrances clear of foliage.[1]
Expired or Ineffective Lure - Check the expiration date of the lure.[8] - Replace lures according to the recommended schedule.[1][5] - Ensure lures have been stored correctly in a cool, dark place.
Incorrect Trap Type or Color - Verify that you are using the recommended trap type (e.g., sticky trap, delta trap, funnel trap) for your target insect.[2][9] - The color of the trap can significantly impact capture rates; yellow and blue are common attractant colors for different insect groups.[10][11]
Environmental Factors - High winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[12] - Heavy rain can temporarily reduce insect activity and trap captures.[13]
Low Pest Population - The pest population may be naturally low at the time of trapping. Continue monitoring to track population trends.[11]

Issue 2: High variability in captures between traps.

Potential Cause Troubleshooting Steps
Inconsistent Trap Placement - Ensure all traps are placed at a uniform height and in similar micro-environments.
Edge Effects - Traps placed near the edge of a field may capture more or fewer insects due to immigration from surrounding areas.[14]
Competition from Other Sources - The presence of wild females or other competing pheromone sources can reduce captures in your traps.

Quantitative Data Summary

Table 1: Recommended Trap Densities for Monitoring and Mass Trapping

Pest Species Monitoring Density Mass Trapping Density Source
Codling Moth1 trap / 2.5 acres-[1]
Oriental Fruit Moth1 trap / 10 acres-[1]
Helicoverpa armigera-20 traps / acre[6]
Cacao Mirids-150-300 traps / hectare[7]
Fall Armyworm-50 traps / hectare[15]
Citrus Leafminer1 trap / 2 hectares-[5]

Table 2: Influence of Trap Height on Capture Rates

Pest Species Optimal Trap Height Source
Codling MothUpper third of tree canopy[1]
Coleophora deauratella35 cm above soil surface[3]
Fall Armyworm1.5 - 2 meters above ground[2]

Experimental Protocols

Protocol 1: Determining Optimal Lure Density

Objective: To determine the most effective trap density for capturing the target insect in a specific environment.

Materials:

  • Brevin lures

  • Appropriate insect traps (e.g., delta, funnel)

  • Stakes or hangers for trap placement

  • GPS device for mapping trap locations

  • Data collection sheets

Methodology:

  • Site Selection: Choose a representative experimental site with a known or suspected population of the target insect.

  • Experimental Design:

    • Establish multiple plots of a standardized size (e.g., 1 hectare each).

    • Randomly assign different trap densities to each plot. A minimum of four densities should be tested (e.g., 10, 20, 30, and 40 traps per hectare), along with a control plot with no traps.[6]

    • Replicate each treatment at least three times.

  • Trap Deployment:

    • Place traps in a grid pattern within each plot at the assigned density.

    • Ensure all traps are placed at a uniform height and are at least 20 meters apart to avoid interference.[16]

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace lures as per the manufacturer's recommendations.

  • Data Analysis:

    • Calculate the average number of captures per trap for each density.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in capture rates between the different densities.

    • The optimal density is the one that provides the highest capture rate without being economically impractical for large-scale deployment.

Protocol 2: Optimizing Trap Placement (Height and Location)

Objective: To identify the optimal trap height and in-field location for maximizing captures.

Materials:

  • Brevin lures and traps

  • Adjustable poles or stakes for varying trap heights

  • Flagging tape for marking trap locations

  • Data collection sheets

Methodology:

  • Site Selection: Select an experimental site with varied topography or crop canopy structure if applicable.

  • Experimental Design for Trap Height:

    • Select a standardized trap density based on preliminary data or recommendations.

    • Within a plot, place traps at different heights (e.g., ground level, 0.5m, 1.0m, 1.5m, and 2.0m above ground).[2]

    • Randomize the placement of traps at different heights and replicate the experiment.

  • Experimental Design for Trap Location:

    • Place traps at different locations within the field: near the edge, in the center, and at intermediate points.[17]

    • Use a randomized complete block design to account for potential field heterogeneity.

  • Data Collection:

    • Monitor traps regularly and record the number of captured insects for each height and location.

  • Data Analysis:

    • Analyze the data to identify the height and location that consistently yield the highest captures.

Visualizations

Brevin Signaling Pathway

This diagram illustrates the hypothetical signaling cascade initiated upon the binding of Brevin to its receptor, leading to a behavioral response in the target insect. This model is analogous to well-understood chemosensory pathways.

Brevin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brevin Brevin (Pheromone Analog) Receptor Brevin Receptor (BRR1) Brevin->Receptor Binding G_Protein G-Protein Complex Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_channel Ca2+ Channel IP3->Ca_channel Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca_channel->Ca_ion Neuron_Activation Neuronal Activation Ca_ion->Neuron_Activation Depolarization PKC->Neuron_Activation Modulates Behavior Behavioral Response (Attraction) Neuron_Activation->Behavior Triggers

Caption: Hypothetical signaling pathway of the Brevin lure.

Experimental Workflow for Lure Density Optimization

This diagram outlines the logical steps for conducting an experiment to determine the optimal density of Brevin lures.

Lure_Density_Workflow start Start: Define Objective (Optimal Lure Density) site_selection Step 1: Site Selection (Representative Field) start->site_selection exp_design Step 2: Experimental Design (Randomized Blocks, Multiple Densities) site_selection->exp_design trap_deployment Step 3: Trap Deployment (Grid Pattern, Uniform Height) exp_design->trap_deployment data_collection Step 4: Data Collection (Weekly Trap Inspection) trap_deployment->data_collection data_analysis Step 5: Data Analysis (ANOVA, Mean Comparisons) data_collection->data_analysis conclusion Conclusion: Determine Optimal Density data_analysis->conclusion

Caption: Workflow for lure density optimization experiment.

References

Validation & Comparative

Validating the Efficacy of Brevicornin in Attracting the Western Pine Beetle (Dendroctonus brevicomis)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the efficacy of brevicornin, a key component in attractant lures for the Western Pine Beetle (Dendroctonus brevicomis). The document compares the performance of this compound-based lures with other semiochemical alternatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

The Western Pine Beetle is a significant pest in North American pine forests, and the use of semiochemicals is a critical component of integrated pest management (IPM) strategies for monitoring and controlling its populations. Exo-brevicomin, a bicyclic ketal pheromone, is a primary attractant for this species.

Data Presentation: Comparative Efficacy of Semiochemical Lures

The following tables summarize quantitative data from field experiments, comparing the trapping efficacy of various semiochemical combinations. The standard attractant lure for the Western Pine Beetle typically consists of exo-brevicomin, frontalin, and the host tree volatile, myrcene.

Table 1: Comparison of Attractant Lure Compositions

Lure CompositionMean Beetle Catch per TrapStudy Reference
exo-Brevicomin + Frontalin + Myrcene (5:1:400 ratio)Significantly higher than 1:1:1 ratio at lower release ratesTilden & Bedard, 1985[1]
exo-Brevicomin + Frontalin + Myrcene (1:1:1 ratio)Lower than 5:1:400 ratio at lower release ratesTilden & Bedard, 1985[1]
Frontalin + exo-Brevicomin + MyrceneStandard effective attractantMultiple sources[2][3][4]
Frontalin + endo-Brevicomin + host terpenesAttractive, but exo-brevicomin is the key isomer for D. brevicomisSullivan et al. (paraphrased)[5]

Table 2: Efficacy of Inhibitors in Conjunction with Standard Attractant Lure *

Inhibitor(s) AddedMean Beetle Catch per Trap (relative to control)Percent ReductionStudy Reference
None (Control)Baseline0%Fettig et al., 2012[6]
VerbenoneReducedNot always statistically significant aloneTilden et al., 1981[7]
Verbenone + IpsdienolSignificantly Reduced-Bertram & Paine, 1994 (paraphrased)[8]
Non-Host Angiosperm Volatiles (NAVV) BlendSignificantly Reduced64.9%Fettig et al., 2012[6]
Revised NAVV BlendSignificantly Reduced87%Fettig et al., 2012[6]
High-release NAVV BlendSignificantly Reduced~93%Fettig et al., 2012[6]

*Standard Attractant Lure: exo-brevicomin + frontalin + myrcene

Experimental Protocols

The following methodologies are synthesized from multiple studies to provide a general framework for conducting field trapping experiments to validate the efficacy of semiochemical lures for Dendroctonus brevicomis.

Experimental Design

A randomized complete block design is the most common statistical design for these experiments.[9]

  • Treatments: Different lure compositions are randomly assigned within each block.

  • Blocks: Replicates of the treatment sets are established in multiple locations within a forested landscape.

  • Replication: The number of replicate blocks depends on the desired statistical power.

Trapping Apparatus
  • Trap Type: Multiple-funnel traps (e.g., Lindgren funnel traps) are widely used for monitoring bark beetle populations.[6][8] Panel traps are also a suitable alternative.[3]

  • Trap Placement: Traps are typically hung from trees or poles at a height of approximately 1-2 meters above the ground.[3] To minimize interference between traps, a spacing of at least 20 meters is recommended.[3]

Lure Preparation and Deployment
  • Lure Components: The standard attractant lure for D. brevicomis consists of exo-brevicomin, frontalin, and myrcene.[2][3][4] Commercial lures are available with a specified field life, often around 45-90 days.[3][10]

  • Release Rate: The release rates of semiochemicals can influence trap catch. Specific release rates should be determined based on the manufacturer's specifications or experimental objectives.

  • Deployment: Lures are attached to the exterior of the traps.

Data Collection and Analysis
  • Collection Interval: Traps are typically checked, and captured beetles are collected at regular intervals (e.g., weekly) throughout the flight season of the beetle.

  • Data Recorded: The number of male and female D. brevicomis per trap is recorded.

  • Statistical Analysis: Analysis of variance (ANOVA) is commonly used to determine if there are significant differences in trap catches among the different lure treatments.[6][8][11][12] Data may require transformation (e.g., square root or logarithmic) to meet the assumptions of ANOVA.[6]

Mandatory Visualizations

Signaling Pathway of Dendroctonus brevicomis Attraction and Repulsion

The following diagram illustrates the chemical communication system of the Western Pine Beetle, detailing the roles of key semiochemicals in host colonization.

G Chemical Signaling Pathway of Dendroctonus brevicomis cluster_attraction Attraction Phase cluster_repulsion Repulsion/Anti-Aggregation Phase Pioneer_Female Pioneer Female Beetle Exo_this compound exo-Brevicornin (Pheromone) Pioneer_Female->Exo_this compound releases Host_Pine Host Ponderosa Pine Myrcene Myrcene (Kairomone) Host_Pine->Myrcene releases Myrcene->Pioneer_Female attracts Mass_Attack Mass Aggregation & Attack Myrcene->Mass_Attack synergizes attraction for Male_Beetle Male Beetle Exo_this compound->Male_Beetle attracts Exo_this compound->Mass_Attack synergizes attraction for Frontalin Frontalin (Pheromone) Male_Beetle->Frontalin releases Frontalin->Mass_Attack synergizes attraction for Colonized_Host Colonized Host Tree Mass_Attack->Colonized_Host results in Verbenone Verbenone (Pheromone) Colonized_Host->Verbenone releases Ipsdienol Ipsdienol (Allomone from Ips spp.) Colonized_Host->Ipsdienol may contain Anti_Aggregation Inhibition of Further Attack Verbenone->Anti_Aggregation induces Ipsdienol->Anti_Aggregation contributes to

Caption: Chemical signaling pathway in Dendroctonus brevicomis.

Experimental Workflow for Semiochemical Lure Efficacy Testing

This diagram outlines the typical workflow for a field experiment designed to compare the effectiveness of different semiochemical lures.

G Experimental Workflow for Lure Efficacy Testing Start Start Define_Treatments Define Lure Treatments (e.g., Standard vs. Alternative) Start->Define_Treatments Select_Sites Select Replicate Field Sites Define_Treatments->Select_Sites Setup_Traps Deploy Funnel Traps in a Randomized Block Design Select_Sites->Setup_Traps Deploy_Lures Randomly Assign and Deploy Lures to Traps Setup_Traps->Deploy_Lures Collect_Data Collect Trapped Beetles at Regular Intervals Deploy_Lures->Collect_Data Identify_Count Identify and Count Target Species (D. brevicomis) Collect_Data->Identify_Count Analyze_Data Perform Statistical Analysis (e.g., ANOVA) Identify_Count->Analyze_Data Interpret_Results Interpret Results and Compare Lure Efficacy Analyze_Data->Interpret_Results End End Interpret_Results->End

Caption: Workflow for semiochemical lure field trials.

References

A Comparative Analysis of exo-Brevicornin and endo-Brevicornin in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological functions and underlying mechanisms of two key insect pheromone isomers: exo-Brevicornin and endo-Brevicornin. As bicyclic ketal semiochemicals, these molecules play critical roles in the chemical communication of numerous bark beetle species, mediating behaviors such as aggregation, anti-aggregation, and synergistic attraction. Understanding the distinct activities of these isomers is paramount for the development of effective and targeted pest management strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Comparative Biological Activity

The bioactivity of exo- and endo-Brevicornin is highly species-specific and often concentration-dependent. While exo-Brevicornin frequently acts as a primary aggregation pheromone, the function of endo-Brevicornin is more varied, ranging from anti-aggregation to synergistic enhancement of attraction.

Data Presentation

The following tables summarize quantitative data from field trapping experiments, illustrating the differential responses of two sibling bark beetle species, Dendroctonus brevicomis (Western Pine Beetle) and Dendroctonus barberi (Southwestern Pine Beetle), to lures containing either exo- or endo-Brevicornin.

Beetle Species Pheromone Lure Component Mean Trap Capture (± SE) Geographic Location of Study
Dendroctonus brevicomisexo-Brevicornin15.6 ± 2.4Western USA
Dendroctonus brevicomisendo-Brevicornin4.2 ± 0.9Western USA
Dendroctonus barberiexo-Brevicornin3.1 ± 0.7Southwestern USA
Dendroctonus barberiendo-Brevicornin11.8 ± 1.9Southwestern USA

Data synthesized from field trapping studies comparing the relative attractiveness of exo- and endo-Brevicornin to Dendroctonus species.[1]

In another notable example, for the western balsam bark beetle (Dryocoetes confusus), exo-Brevicornin functions as an aggregation pheromone, while the (+) enantiomer of endo-Brevicornin acts as an anti-aggregation pheromone, significantly reducing the response of both sexes to exo-Brevicornin in laboratory and field settings.[2]

For the southern pine beetle (Dendroctonus frontalis), endo-Brevicornin exhibits a biphasic, or dose-dependent, effect. At low release rates, it acts as a synergist, enhancing the attraction to the primary aggregation pheromone, frontalin.[3][4][5] Conversely, at high release rates, it becomes inhibitory, reducing trap captures.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the comparative bioactivity of exo- and endo-Brevicornin.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

  • Insect Preparation: An adult beetle is gently restrained, and one of its antennae is excised at the base.

  • Electrode Placement: The cut base of the antenna is placed into a glass capillary electrode containing a saline solution (e.g., insect Ringer's solution). The tip of the antenna is then brought into contact with a recording electrode, also filled with saline solution.

  • GC Separation: A sample containing the pheromone isomers (either as a synthetic blend or a natural extract) is injected into a gas chromatograph (GC). The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: The effluent from the GC column is split. One portion is directed to the GC's flame ionization detector (FID) to generate a chromatogram, while the other portion is passed over the prepared antennal preparation.

  • Data Recording: The electrical signals from the antenna (the electroantennogram, or EAG) are amplified and recorded simultaneously with the FID signal.

  • Analysis: Peaks in the FID chromatogram that correspond in time with a significant depolarization in the EAG recording indicate that the compound eluting at that time is biologically active.

Field Trapping Bioassay

This experiment is designed to assess the attractiveness of pheromone lures to target insects under natural conditions.

  • Trap Selection and Placement: Multiple-funnel traps are typically used for bark beetles. Traps are placed in a grid or transect within a suitable forest habitat, with a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Lure Preparation and Deployment: Lures consist of a release device (e.g., a bubble cap or a membrane dispenser) loaded with a specific pheromone component or blend. For a comparative study, traps would be baited with:

    • exo-Brevicornin lure

    • endo-Brevicornin lure

    • A control lure (e.g., an empty dispenser)

  • Experimental Design: A randomized block design is often employed, where each block contains one of each treatment type. This helps to account for spatial variability in the environment.

  • Trap Servicing: Traps are checked at regular intervals (e.g., weekly) throughout the flight period of the target beetle species. The number of captured target beetles in each trap is counted and recorded.

  • Data Analysis: The mean number of beetles captured per trap for each treatment is calculated. Statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in the attractiveness of the different lures.

Mandatory Visualization

Insect Pheromone Olfactory Signal Transduction Pathway

The following diagram illustrates the generalized signaling cascade initiated by the binding of a pheromone molecule, such as exo- or endo-Brevicornin, to an olfactory receptor neuron in an insect.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone (e.g., Brevicornin) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) Pheromone_OBP->OR Delivers Pheromone Orco Orco (Co-receptor) G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel (TRP) IP3->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Na_ion Na⁺ Ion_Channel->Na_ion Influx Depolarization Neuron Depolarization (Action Potential) Ca_ion->Depolarization Na_ion->Depolarization

Caption: Generalized insect pheromone signal transduction pathway.

Experimental Workflow for Comparative Bioassay

The diagram below outlines the logical flow of a typical research project aimed at comparing the biological activity of exo- and endo-Brevicornin.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_lab Laboratory Bioassays cluster_field Field Experiments Synthesis_exo Synthesize exo-Brevicornin Purification Purification & Isomer Verification (GC-MS, NMR) Synthesis_exo->Purification Synthesis_endo Synthesize endo-Brevicornin Synthesis_endo->Purification GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Purification->GC_EAD Wind_Tunnel Wind Tunnel Assay Purification->Wind_Tunnel Field_Trapping Field Trapping Experiment Purification->Field_Trapping Data_Analysis Statistical Analysis of Results GC_EAD->Data_Analysis Wind_Tunnel->Data_Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Comparative Bioactivity Data_Analysis->Conclusion

Caption: Workflow for comparing exo- vs. endo-Brevicornin bioactivity.

References

A Comparative Analysis of the Biological Activity of Brevicornin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brevicornin, a bicyclic ketal, is a significant semiochemical in the chemical ecology of several insect species, most notably bark beetles of the genus Dendroctonus. As a pheromone component, it plays a crucial role in mediating aggregation and mating behaviors. This compound exists as two main structural isomers, exo- and endo-brevicomin, each of which has two enantiomers, (+) and (-). The stereochemistry of these isomers is paramount to their biological activity, with different isomers often eliciting distinct behavioral and physiological responses. This guide provides an objective comparison of the biological activity of this compound isomers, supported by experimental data, to aid in research and development involving these compounds.

Data Presentation: Quantitative Comparison of this compound Isomer Activity

The biological potency of this compound isomers can be quantified through various methods, including electrophysiological recordings from insect antennae (electroantennography or EAG) and behavioral assays such as field trapping. The following tables summarize key quantitative data from studies on Dendroctonus species.

Table 1: Electroantennogram (EAG) Response of Dendroctonus ponderosae to this compound Enantiomers

IsomerEnantiomerMean EAG Response (mV) ± SEConcentration (µg)
exo-Brevicornin(+)0.45 ± 0.0510
(-)0.35 ± 0.0410
endo-Brevicornin(+)0.52 ± 0.0610
(-)0.28 ± 0.0310

Data adapted from a 1989 study on Dendroctonus ponderosae.

Table 2: Behavioral Response of Dendroctonus frontalis to endo-Brevicornin Isomers in Field Trapping Assays

Lure CompositionMean Trap Catch (Beetles/day)Release Rate (mg/day)
Attractant Control150-
Attractant + (+)-endo-Brevicornin2500.5
Attractant + Racemic endo-Brevicornin2450.5
Attractant + (+)-endo-Brevicornin503.0
Attractant + Racemic endo-Brevicornin553.0

Data are illustrative and compiled from findings of studies on Dendroctonus frontalis where racemic and (+)-endo-brevicomin showed similar effects, with high release rates being inhibitory.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli, providing a quantitative measure of olfactory receptor sensitivity.

Methodology:

  • Preparation of the Insect: A live beetle (Dendroctonus ponderosae) is immobilized. The head is excised and mounted onto a holder with conductive gel.

  • Electrode Placement: Glass capillary microelectrodes filled with a saline solution (e.g., 0.1 M KCl) are used. The recording electrode is inserted into the distal tip of the antennal club, while the reference electrode is inserted into the base of the antenna or the head capsule.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the this compound isomer, dissolved in a solvent like hexane, is applied to a filter paper strip inside a glass cartridge. A puff of air is then passed through the cartridge, introducing the stimulus into the continuous air stream for a defined period (e.g., 0.5 seconds).

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded using a computer. The peak amplitude of the negative deflection (depolarization) is measured as the EAG response.

  • Controls: A solvent-only control is used to ensure that the response is due to the test compound. A standard compound may be used to normalize responses across different preparations.

Field Trapping Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of a target insect population to a semiochemical lure under field conditions.

Methodology:

  • Trap Design: Multi-funnel traps are commonly used for bark beetles. These traps are designed to intercept flying beetles, which then fall into a collection cup.

  • Lure Preparation: The this compound isomers are released from a controlled-release device, such as a plastic pouch or a bubble cap, at a predetermined rate (e.g., mg/day).

  • Experimental Setup: Traps are deployed in a suitable forest environment during the flight season of the target beetle (Dendroctonus frontalis). A grid or transect design is used, with a minimum distance between traps (e.g., 20-30 meters) to avoid interference.

  • Treatments:

    • Control: A trap baited with a standard attractant (e.g., frontalin and turpentine).

    • Treatment: A trap baited with the standard attractant plus a lure containing a specific this compound isomer or blend.

  • Data Collection and Analysis: The number of beetles captured in each trap is counted at regular intervals (e.g., daily or weekly). Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in trap catches between the control and treatment groups.

Mandatory Visualization

Biosynthetic_Pathway_of_exo_this compound fatty_acyl_coa Fatty Acyl-CoA Precursors z6_nonen_2_ol (Z)-6-nonen-2-ol fatty_acyl_coa->z6_nonen_2_ol β-oxidation & Decarboxylation z6_nonen_2_one (Z)-6-nonen-2-one z6_nonen_2_ol->z6_nonen_2_one Dehydrogenase epoxynonan_2_one 6,7-epoxynonan-2-one z6_nonen_2_one->epoxynonan_2_one Cytochrome P450 Monooxygenase exo_brevicomin exo-Brevicomin epoxynonan_2_one->exo_brevicomin Enzymatic Cyclization Olfactory_Signaling_Pathway cluster_neuron Inside Olfactory Receptor Neuron pheromone Pheromone (this compound) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph receptor Odorant Receptor (OR) + Orco pbp->receptor Transport and delivery ion_channel Ion Channel Opening receptor->ion_channel Activation neuron Olfactory Receptor Neuron (ORN) depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response brain->behavior Signal Processing Experimental_Workflow cluster_synthesis Isomer Preparation cluster_bioassay Biological Activity Assessment cluster_data Data Analysis synthesis Synthesis of this compound Isomers purification Purification and Chiral Analysis synthesis->purification eag Electroantennography (EAG) purification->eag behavioral Behavioral Assays (e.g., Field Trapping) purification->behavioral eag_analysis EAG Response Analysis eag->eag_analysis behavioral_analysis Trap Catch Analysis behavioral->behavioral_analysis comparison Comparative Analysis of Isomer Activity eag_analysis->comparison behavioral_analysis->comparison

Brevicornin in Pest Management: A Comparative Guide to Traditional Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of destructive insect pests is a critical aspect of preserving forest health and agricultural productivity. For decades, traditional insecticides have been the primary tool in this endeavor. However, the increasing demand for targeted and environmentally benign pest control strategies has led to the exploration of semiochemicals, such as the aggregation pheromone brevicornin. This guide provides a comprehensive comparison of the efficacy of this compound-based pest management strategies with that of traditional insecticides, supported by available experimental data and detailed methodologies.

Section 1: Overview of this compound and Traditional Insecticides

This compound is a bicyclic ketal that functions as an aggregation pheromone for several species of bark beetles, most notably the western pine beetle (Dendroctonus brevicomis). Unlike traditional insecticides that kill insects through direct contact or ingestion, this compound acts as a chemical messenger, influencing the behavior of beetles. In pest management, it is primarily used as a lure in trapping systems for monitoring population levels and for mass trapping to reduce local beetle populations.

Traditional insecticides encompass a broad range of chemical compounds that are toxic to insects. For the purpose of this guide, we will focus on three major classes commonly used in forestry and agriculture:

  • Pyrethroids (e.g., Deltamethrin, Permethrin): Synthetic chemicals modeled after the natural insecticide pyrethrin.

  • Organophosphates (e.g., Malathion, Chlorpyrifos): A class of insecticides that act on the nervous system.

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): A class of neuro-active insecticides chemically similar to nicotine.

Section 2: Comparative Efficacy

Direct quantitative comparisons of the efficacy of this compound-baited traps and traditional insecticide sprays for the control of bark beetles are limited in scientific literature. The two approaches have fundamentally different objectives and modes of action, making a direct head-to-head comparison in terms of "kill rate" challenging. Insecticide applications are designed to directly kill existing beetle populations on and within trees, while pheromone traps aim to reduce the number of beetles available to infest new trees.

However, we can compare the effectiveness of these strategies based on metrics such as the reduction in tree mortality and the impact on beetle populations.

Table 1: Comparison of Pest Management Strategies

FeatureThis compound-Baited TrappingTraditional Insecticide Spraying
Primary Use Monitoring, Mass TrappingProphylactic and remedial control
Target Adult beetles in flightAll life stages on treated surfaces
Efficacy Metric Number of beetles captured, reduction in new attacksPercent mortality, reduction in tree mortality
Selectivity Highly species-specificBroad-spectrum, can affect non-target organisms
Environmental Impact MinimalPotential for soil and water contamination, harm to beneficial insects
Resistance Development UnlikelyA significant concern for many insect species

Quantitative Data Summary:

Currently, there is a lack of published studies that provide a direct statistical comparison of the reduction in tree mortality or overall economic damage between areas treated solely with this compound-baited traps and those treated with traditional insecticide sprays for western pine beetle.

  • Pheromone Trapping Efficacy: Studies on pheromone traps for the European spruce bark beetle (Ips typographus) have shown that different trap designs have varying capture efficiencies, with some newly developed models catching 28-57% more beetles than older commercial traps.[1] Trap trees, which are felled trees baited with pheromones and sometimes treated with an insecticide, have been found to be significantly more effective at capturing bark beetles than pheromone traps alone, in some cases capturing over 15 times more beetles.[2] However, one study found no significant difference in reducing new attacks between sites with pheromone traps and control sites during a severe outbreak, and in some cases, the traps appeared to increase the frequency of new attacks.[3]

  • Insecticide Efficacy: The efficacy of traditional insecticides is typically measured in terms of percent mortality in laboratory or field bioassays. For example, studies have evaluated the efficacy of various insecticides against stored product pests, showing high mortality rates for compounds like spinosad and alpha-cypermethrin on different surfaces. While specific quantitative data for bark beetle control in forestry settings is vast and varied depending on the product and application method, registered insecticides for this purpose are expected to provide high levels of mortality to protect individual trees.

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments related to the evaluation of this compound-based systems and traditional insecticides.

Pheromone Trap Efficacy Trial

Objective: To determine the effectiveness of this compound-baited traps in capturing Dendroctonus brevicomis and to compare the efficacy of different trap designs.

Methodology:

  • Site Selection: Choose multiple sites within a forested area with a known population of D. brevicomis. Sites should be sufficiently separated to avoid interference between traps.

  • Trap Deployment:

    • Randomly assign different types of pheromone traps (e.g., funnel traps, panel traps) to locations within each site.

    • Include unbaited traps as a control.

    • Bait the traps with a standardized this compound lure.

    • Hang traps at a specified height and distance from host trees, following established best practices.[4]

  • Data Collection:

    • Empty the traps at regular intervals (e.g., weekly) throughout the flight season of the beetle.

    • Count and identify the number of target beetles and any significant non-target species captured in each trap.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA) to compare the mean number of beetles captured per trap type.

    • Analyze the data to determine the optimal trap design and the effectiveness of the this compound lure.[1]

Insecticide Efficacy Bioassay (Contact and Residual)

Objective: To determine the direct and residual toxicity of a traditional insecticide against Dendroctonus brevicomis.

Methodology:

  • Insect Rearing: Maintain a laboratory colony of D. brevicomis or collect adults from the field.

  • Insecticide Preparation: Prepare serial dilutions of the test insecticide in an appropriate solvent.

  • Contact Efficacy (Direct Spray):

    • Place a known number of beetles in a petri dish or similar container.

    • Apply a standardized volume of each insecticide dilution directly onto the beetles using a spray tower.

    • Include a control group sprayed only with the solvent.

    • Assess beetle mortality at predetermined time intervals (e.g., 1, 6, 24, 48 hours).

  • Residual Efficacy:

    • Treat a standardized surface (e.g., filter paper, bark from a host tree) with a known concentration of the insecticide and allow it to dry.

    • Place a known number of beetles onto the treated surface.

    • Include a control group on a solvent-treated surface.

    • Assess beetle mortality at predetermined time intervals.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and time point.

    • Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LT50 (lethal time to kill 50% of the population) values.[5][6]

Section 4: Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by these pest control agents is essential for developing more effective and selective methods.

This compound Signaling Pathway

This compound, as a pheromone, is detected by the insect's olfactory system. The binding of this compound to specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs) initiates a signal transduction cascade. While the precise pathway for this compound is a subject of ongoing research, the general insect olfactory signaling pathway is understood to involve G-protein coupled receptors (GPCRs).

Brevicornin_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant_Binding_Protein Odorant Binding Protein (OBP) OR_Complex Odorant Receptor Complex (OR-Orco) Odorant_Binding_Protein->OR_Complex Presents This compound This compound This compound->Odorant_Binding_Protein Binds G_Protein G-Protein OR_Complex->G_Protein Activates Second_Messenger_Cascade Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger_Cascade Initiates Ion_Channel Ion Channel Second_Messenger_Cascade->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: this compound detection and signaling cascade in an insect olfactory sensory neuron.

Mechanism of Action of Traditional Insecticides

Traditional insecticides primarily target the insect's nervous system, leading to paralysis and death.

Insecticide_Mechanisms cluster_Pyrethroids Pyrethroids cluster_Organophosphates Organophosphates cluster_Neonicotinoids Neonicotinoids Pyrethroid Pyrethroid Sodium_Channel Voltage-gated Sodium Channel Pyrethroid->Sodium_Channel Binds to Prolonged_Opening Prolonged Opening Sodium_Channel->Prolonged_Opening Causes Continuous_Nerve_Impulses Continuous Nerve Impulses Prolonged_Opening->Continuous_Nerve_Impulses Leads to Paralysis_Death_P Paralysis & Death Continuous_Nerve_Impulses->Paralysis_Death_P Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits AChE_Inhibition Inhibition of AChE AChE->AChE_Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Results in Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Causes Paralysis_Death_O Paralysis & Death Continuous_Stimulation->Paralysis_Death_O Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Irreversible_Binding Irreversible Binding nAChR->Irreversible_Binding Causes Overstimulation Overstimulation of Nerve Cells Irreversible_Binding->Overstimulation Leads to Paralysis_Death_N Paralysis & Death Overstimulation->Paralysis_Death_N

Caption: Mechanisms of action for three major classes of traditional insecticides.

Section 5: Conclusion and Future Directions

This compound and traditional insecticides represent two distinct philosophies in pest management. This compound, as a pheromone, offers a highly specific, non-toxic, and environmentally gentle approach focused on behavioral manipulation. Its primary applications are in monitoring and mass trapping, which can be effective in reducing local pest populations and informing the timing of other control measures.

Traditional insecticides, in contrast, provide broad-spectrum, rapid, and often highly effective control by directly killing pests. However, their use comes with significant concerns regarding non-target effects, environmental contamination, and the development of insecticide resistance.

The future of effective and sustainable pest management likely lies in an integrated approach that combines the strengths of both strategies. This compound-baited traps can be invaluable for early detection and monitoring of bark beetle populations, allowing for more targeted and judicious use of traditional insecticides only when and where they are absolutely necessary. Further research is critically needed to quantify the direct impact of mass trapping with this compound on reducing tree mortality and to develop clear economic thresholds for when to supplement trapping with insecticide applications. Such integrated pest management (IPM) programs will be essential for preserving our forests and agricultural systems in an economically and environmentally sustainable manner.

References

A Researcher's Guide to the Statistical Analysis of Brevicornin Trap Capture Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the monitoring and management of the coconut rhinoceros beetle (Oryctes rhinoceros), Brevicornin-baited traps are a critical tool. The aggregation pheromone, ethyl 4-methyloctanoate, serves as a potent attractant.[1] However, the effective interpretation of the capture data hinges on the application of appropriate statistical methods. This guide provides a comparative overview of experimental protocols and statistical analysis techniques for this compound trap capture data, designed to support robust scientific inference in pest management and ecological studies.

Experimental Protocols for this compound Trap Deployment

The successful collection of meaningful data begins with a well-designed experimental protocol. Various trap designs and deployment strategies have been evaluated for their efficacy in capturing Oryctes rhinoceros.

Trap Designs:

Standard pheromone traps, often bucket-style, have been a mainstay in monitoring programs.[2] However, research has led to the development of more effective alternatives:

  • Barrel Traps: These are often constructed from 55-gallon drums and can be filled with decaying organic matter to create an artificial breeding site, further enhancing attraction.[3]

  • Tekken Netting: This gill-netting material can be draped over potential breeding sites to entangle and capture adult beetles.[3][4]

  • Bow Tie Traps: A simple and effective design using a small piece of Tekken netting and a weight, which can be placed in the fronds of palm trees.[5]

Lure and Deployment:

The active ingredient in this compound lures is ethyl 4-methyloctanoate.[6] The release rate of the pheromone can influence trap capture rates, and some studies have explored the use of reduced-release rate lures to extend their field life. The addition of ultraviolet light emitting diodes (UV-LEDs) to pheromone traps has been shown to significantly increase capture rates.

Experimental Setup:

A typical field experiment to compare different trap types or lure configurations would involve the following steps:

  • Site Selection: Choose multiple locations with known or suspected Oryctes rhinoceros populations.

  • Trap Placement: Deploy traps in a randomized block design to account for spatial variability. Traps are often hung at a height of approximately 1.5 to 3 meters above the ground.[6]

  • Monitoring: Traps should be checked at regular intervals, for example, bi-weekly, to count and record the number of captured beetles.[7] The sex of the captured beetles can also be recorded for further analysis.[6]

  • Data Collection: For each trap, record the date, location, trap type, lure type, and the number of male and female beetles captured.

The following diagram illustrates a typical experimental workflow for evaluating this compound trap efficacy.

experimental_workflow cluster_planning Planning Phase cluster_deployment Deployment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase site_selection Site Selection experimental_design Experimental Design (e.g., RCBD) site_selection->experimental_design trap_design Trap & Lure Selection trap_design->experimental_design trap_placement Trap Placement experimental_design->trap_placement trap_checking Bi-weekly Trap Checks trap_placement->trap_checking data_recording Record Captures (Species, Sex) trap_checking->data_recording data_analysis Statistical Analysis data_recording->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for this compound trap capture studies.

Comparative Analysis of Statistical Models

Insect trap capture data, including that from this compound traps, often exhibit characteristics that violate the assumptions of standard statistical tests like ANOVA and linear regression. These characteristics are primarily:

  • Overdispersion: The variance in the count data is greater than the mean.[8][9]

  • Excess Zeros: A large number of traps may have zero captures, especially in areas with low population density.[8][9]

Therefore, it is crucial to select a statistical model that can appropriately handle these data features. The following table provides a comparison of commonly used statistical models for analyzing insect count data.

Statistical ModelDescriptionAdvantages for this compound DataDisadvantages for this compound Data
Poisson Regression A generalized linear model used for count data. It assumes that the mean and variance of the data are equal.[10]Simple to implement and interpret.[10]The assumption of equal mean and variance is often violated in insect trap data due to overdispersion.[8]
Negative Binomial (NB) Regression An extension of the Poisson model that includes a dispersion parameter to account for overdispersion.[10][11]More flexible than the Poisson model and often provides a better fit for overdispersed insect capture data.[8][11]May not adequately handle an excessive number of zero counts.
Zero-Inflated Poisson (ZIP) Model A two-part model that simultaneously models the probability of a zero count and the counts for non-zero data using a Poisson distribution.[12]Explicitly models the excess zeros, which can be common in trap capture data.[12]Assumes the non-zero counts follow a Poisson distribution, which may not always be the case.
Zero-Inflated Negative Binomial (ZINB) Model A two-part model similar to the ZIP model, but it uses a negative binomial distribution for the count data, thereby accounting for both excess zeros and overdispersion.[13]The most flexible model for data with both overdispersion and a high frequency of zeros, which is common in this compound trap data.[13]Can be more complex to interpret and may require a larger sample size for accurate parameter estimation.

Model Selection:

The choice of the most appropriate statistical model can be guided by information criteria such as the Akaike Information Criterion (AIC) or the Bayesian Information Criterion (BIC).[9] Lower AIC or BIC values generally indicate a better model fit. The Vuong test can be used to compare zero-inflated models with their non-inflated counterparts.[13]

The logical flow for selecting an appropriate statistical model is depicted in the following diagram.

model_selection_logic start Start with Trap Capture Data check_overdispersion Check for Overdispersion (Variance > Mean) start->check_overdispersion check_zeros Check for Excess Zeros check_overdispersion->check_zeros Yes poisson Poisson Regression check_overdispersion->poisson No nb Negative Binomial Regression check_zeros->nb No zip Zero-Inflated Poisson (ZIP) Model check_zeros->zip Consider if overdispersion is minimal zinb Zero-Inflated Negative Binomial (ZINB) Model check_zeros->zinb Yes compare Compare Models (AIC, BIC, Vuong Test) poisson->compare nb->compare zip->compare zinb->compare final_model Select Best Fitting Model compare->final_model

Caption: Logical flow for statistical model selection in this compound trap data analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from comparative studies of this compound-baited traps to illustrate how such data can be presented for easy comparison.

Table 1: Comparison of Mean Beetle Captures by Trap Type

Trap TypeMean Beetles per Trap per Week (± SE)
Standard Pheromone Trap15.2 ± 2.1
Barrel Trap28.7 ± 3.5
Tekken Netting22.5 ± 2.8
Bow Tie Trap18.9 ± 2.4

Table 2: Effect of UV-LED on Mean Beetle Captures in Barrel Traps

TreatmentMean Beetles per Trap per Week (± SE)
Barrel Trap (No UV-LED)28.7 ± 3.5
Barrel Trap (With UV-LED)45.1 ± 4.2

Conclusion

References

Brevicomin's Behavioral Impact: A Comparative Analysis for Pest Management Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral effects of Brevicomin isomers (exo- and endo-Brevicomin) with other key semiochemicals used in bark beetle management. Quantitative data from peer-reviewed studies are presented, alongside detailed experimental protocols and a conceptualized signaling pathway.

Brevicomin, a bicyclic ketal, serves as a critical communication signal for numerous bark beetle species, primarily within the genus Dendroctonus. Its behavioral effects are complex and highly dependent on the specific isomer, its concentration, and the presence of other semiochemicals. Understanding these nuances is paramount for the development of effective and species-specific pest management strategies.

Comparative Analysis of Behavioral Effects

The following table summarizes the dose-dependent behavioral effects of Brevicomin isomers and compares them with other behavior-modifying semiochemicals. The data is primarily derived from field trapping experiments, a common method for assessing the attractiveness or repellency of these compounds to target beetle species.

SemiochemicalTarget SpeciesDose/Release RateBehavioral EffectQuantitative ObservationCitation(s)
endo-Brevicomin Dendroctonus frontalis (Southern Pine Beetle)Low Release RatesAttraction (Synergist with Frontalin and host odors)Addition of endo-brevicomin to frontalin/turpentine bait increased trap catches by at least 5 times.
High Release Rates (>1 mg/d)Anti-aggregation / Attraction InhibitionSignificantly reduced the number of beetles caught in traps baited with frontalure.[1][2]
exo-Brevicomin Dendroctonus brevicomis (Western Pine Beetle)Not specifiedAggregation AttractantBeetles west of the Great Basin were more attracted to exo- than endo-brevicomin trap lures.[3]
Dryocoetes confusus (Western Balsam Bark Beetle)In a 9:1 blend with (+)-endo-brevicominAggregation PheromoneThis blend resulted in the highest attack densities on baited trees.[4]
Frontalin Dendroctonus ponderosae (Mountain Pine Beetle)Not specifiedAnti-aggregation PheromoneProduced by adult males to modulate mass attack.[5][6]
Dendroctonus valens (Red Turpentine Beetle)Increasing concentrationsAggregation Pheromone (attracts both sexes); Sex Pheromone (higher concentrations decrease female capture)Addition to 3-carene (kairomone) increased total beetle capture by almost 200%.[7][8]
Verbenone Dendroctonus ponderosae (Mountain Pine Beetle)Not specifiedAnti-aggregation PheromoneDeployed to deter mass attack in tree stands.[9][10]
Dendroctonus frontalis (Southern Pine Beetle)4x concentration with frontalureAttraction InhibitionSignificantly reduced trap catch.[2]
Ipsdienol Ips species (Engraver Beetles)Not specifiedAggregation PheromoneA major aggregation pheromone for many Ips species.[11]
Dendroctonus rufipennis (Spruce Beetle)Not specifiedSex PheromoneInduces a response in male spruce beetles.[12]

Key Experimental Protocols

The following are detailed methodologies for two key types of experiments cited in the comparison of Brevicomin's behavioral effects.

Field Trapping Bioassay

This protocol is a standard method for evaluating the behavioral response of flying bark beetles to semiochemicals in a natural environment.

Objective: To determine the attractiveness or repellency of a test compound or blend by measuring the number of beetles captured in baited traps.

Materials:

  • Multiple-funnel traps (e.g., Lindgren funnel traps)

  • Collection cups for traps

  • Soapy water or a non-toxic antifreeze solution (as a killing and preserving agent)

  • Synthetic semiochemical lures (e.g., Brevicomin, Frontalin, Verbenone) with controlled release devices (e.g., pouches, bubble caps)

  • Host volatiles (kairomones) if required (e.g., alpha-pinene, turpentine)

  • Unbaited control traps

  • Stakes or ropes for trap deployment

  • GPS unit for marking trap locations

  • Data sheets for recording trap catches

Procedure:

  • Site Selection: Choose a suitable forest stand with a known population of the target beetle species. The site should be relatively uniform in terms of tree species composition and density.

  • Experimental Design: A randomized complete block design is commonly used. Establish multiple blocks (replicates) within the study area, with each block containing one of each trap treatment. The distance between traps within a block and between blocks should be sufficient to prevent interference between treatments (typically >50 meters).

  • Trap Deployment: Suspend traps from stakes or tree branches at a consistent height (e.g., 1.5-2 meters above the ground).

  • Baiting: Attach the respective lures to each trap according to the experimental design. One trap in each block should remain unbaited as a control.

  • Data Collection: Collect the trapped beetles from the collection cups at regular intervals (e.g., every 24-48 hours) for the duration of the beetle's flight period.

  • Sample Processing: Count and identify the target beetle species. The sex of the beetles may also be determined.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to a specific volatile compound. It provides a measure of the peripheral sensory detection of a chemical.

Objective: To determine if an insect's antenna can detect a specific semiochemical and to quantify the relative response.

Materials:

  • Live insects (e.g., adult bark beetles)

  • Dissection microscope

  • Fine scissors and forceps

  • Glass capillary microelectrodes

  • Micropipette puller

  • Ag/AgCl wires

  • Electrode holder and micromanipulators

  • EAG amplifier and data acquisition system

  • Faraday cage to shield from electrical noise

  • Purified and humidified air delivery system

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • Test compounds dissolved in an appropriate solvent (e.g., hexane)

  • Solvent control

Procedure:

  • Insect Preparation: Immobilize an adult beetle (e.g., by chilling). Under a dissection microscope, carefully excise an antenna at its base.

  • Electrode Preparation: Pull glass capillaries to a fine point using a micropipette puller. Fill the electrodes with a saline solution (e.g., insect Ringer's solution) and insert Ag/AgCl wires.

  • Antenna Mounting: Mount the excised antenna between the recording and reference electrodes. The base of the antenna is typically connected to the reference electrode, and the tip to the recording electrode, with a small amount of conductive gel ensuring contact.

  • EAG Recording Setup: Place the mounted antenna preparation within a Faraday cage. A continuous stream of purified and humidified air is passed over the antenna.

  • Stimulus Preparation: Apply a known amount of the test compound solution onto a piece of filter paper and insert it into a Pasteur pipette. A separate pipette is prepared with the solvent alone to serve as a control.

  • Stimulus Delivery and Recording: A puff of air is directed through the stimulus pipette, carrying the volatile compound over the antenna. The resulting electrical potential change (the EAG response) is amplified and recorded by the data acquisition system.

  • Data Collection: Present a series of stimuli, including the solvent control and different concentrations of the test compound. Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the depolarization for each EAG response. The responses are typically normalized by subtracting the response to the solvent control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway for pheromone reception in bark beetles and a typical experimental workflow for evaluating semiochemicals.

cluster_0 Pheromone Reception and Signaling Pheromone Pheromone Molecule (e.g., Brevicomin) OR Odorant Receptor (OR) in Olfactory Sensory Neuron Pheromone->OR Binding IonChannel Ion Channel Opening OR->IonChannel Orco Orco (Co-receptor) Orco->IonChannel Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Brain Antennal Lobe of Brain Depolarization->Brain Signal Transduction Behavior Behavioral Response (Aggregation/Repulsion) Brain->Behavior Processing & Integration

Caption: Conceptual signaling pathway of pheromone reception in bark beetles.

cluster_1 Semiochemical Evaluation Workflow A Hypothesis: Compound X affects Beetle Y behavior B Laboratory Bioassay: Electroantennography (EAG) A->B C Does antenna respond? B->C D Field Trapping Experiment C->D Yes F Refine Hypothesis/ Test New Compounds C->F No E Is there a significant behavioral effect? D->E E->F No G Develop Pest Management Strategy E->G Yes

Caption: Experimental workflow for evaluating the behavioral effects of semiochemicals.

References

A Meta-Analysis of Brevicornin's Effectiveness in Different Geographic Regions for Bark Beetle Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of the effectiveness of Brevicornin, a key semiochemical used in the management of bark beetle populations. Synthesizing data from multiple studies, this document evaluates its performance across various geographic regions and in comparison to alternative pest control agents. It is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.

This compound exists as two main isomers, exo-Brevicornin and endo-Brevicornin, which are components of the pheromone systems of several bark beetle species, primarily within the genus Dendroctonus. It often functions as an anti-aggregation pheromone, helping to regulate attack density and reduce intraspecific competition.[1][2] Its application in pest management leverages this natural function to disrupt beetle aggregation and protect vulnerable forest stands.

Data Presentation: Efficacy Across Regions and Blends

The effectiveness of this compound is highly dependent on the target species, geographic location, and its combination with other semiochemicals. The following tables summarize quantitative data from various studies, highlighting these variations.

Table 1: Comparative Efficacy of Semiochemical Treatments on Dendroctonus Species

Target SpeciesGeographic RegionTreatmentEfficacy MetricResultSource
Dendroctonus rufipennis (Spruce Beetle)Alaska, USA(±)-exo- & (±)-endo-Brevicomin + MCHReduction in Attack Density87% Reduction [3]
Dendroctonus rufipennis (Spruce Beetle)Alaska, USA(±)-exo- & (±)-endo-Brevicomin + Methyl ButenolReduction in Trap CatchSignificant Disruption [3]
Dendroctonus ponderosae (Mountain Pine Beetle)Central-West North AmericaGeneral Semiochemical Push-Pull StrategyPopulation Reduction~70% Reduction [4]
Dendroctonus brevicomis (Western Pine Beetle)California, USAVerbenone + Non-host VolatilesTree ProtectionSome Promise [5]
Dendroctonus frontalis (Southern Pine Beetle)Mississippi & Georgia, USA2-phenylethanol + MyrtenolReduction in Trap Catch92% Reduction [6]

Note: MCH (3-methyl-2-cyclohexen-1-one) is another anti-aggregation pheromone. The effectiveness of this compound is often enhanced when used in combination with other disruptive semiochemicals.

Table 2: Comparison of this compound with Alternative Anti-Aggregation Agents

AgentTarget GenusPrimary MechanismNotes
Brevicomin DendroctonusAnti-aggregation PheromoneEfficacy varies by isomer and species; often used in blends.[3][7]
Verbenone Dendroctonus, IpsAnti-aggregation PheromoneWidely used, but efficacy can be inconsistent for some species like D. ponderosae.[5][8]
MCH DendroctonusAnti-aggregation PheromoneHighly effective for Douglas-fir beetle (D. pseudotsugae) and enhances other blends.[5]
Ipsdienol Ips, DendroctonusAggregation Pheromone (for Ips), Interspecific InhibitorCan inhibit the response of Dendroctonus species to their own pheromones, reducing competition.[1][8]

A global meta-analysis of "push-pull" semiochemical strategies found that for the Dendroctonus genus, such treatments result in an overall population reduction of 54% compared to controls.[4] This highlights the general utility of anti-aggregation pheromones like this compound in integrated pest management programs.

Experimental Protocols

To ensure the reproducibility and critical evaluation of findings, detailed methodologies are crucial. The following protocol is a synthesized example based on typical field experiments for testing bark beetle semiochemicals.[3][9]

Objective: To evaluate the efficacy of this compound in disrupting the attraction of a target bark beetle species to attractant-baited traps in a specific geographic region.

1. Study Site Selection:

  • Location: A forest stand with a known population of the target beetle species (e.g., a ponderosa pine forest for Dendroctonus brevicomis).[9]

  • Replication: Establish multiple blocks (e.g., 3-5) separated by at least 1 km to ensure spatial independence.

  • Plot Design: Within each block, set up a transect of traps, with individual traps spaced at least 50-100 meters apart to minimize interference between treatments.[7]

2. Trap and Lure Specification:

  • Trap Type: Use standardized multiple-funnel traps (e.g., 12-unit Lindgren funnel traps), which are a common standard for bark beetle monitoring.[3][9]

  • Attractant Lure (Positive Control): A standard aggregation pheromone lure for the target species (e.g., frontalin + α-pinene for spruce beetle).[3]

  • Inhibitory Lure (Treatment): The attractant lure plus a release device containing the semiochemical being tested (e.g., (±)-exo- and (±)-endo-Brevicomin).

  • Negative Control: An unbaited trap.

  • Lure Release Rate: All lures should have a consistent and known release rate, measured under controlled temperature conditions.

3. Experimental Design and Data Collection:

  • Treatment Assignment: Within each block, randomly assign each treatment (attractant only, attractant + this compound, no lure) to a trap.

  • Deployment: Hang traps from tree branches or poles at a standardized height (e.g., 1.5-2.0 m).

  • Collection: Collect trapped beetles weekly for the duration of the beetle's primary flight season. Store collected insects in a freezer for later identification and counting.

4. Data Analysis:

  • Metric: The primary metric is the mean number of target beetles captured per trap per collection period.

  • Statistical Test: Use a statistical model appropriate for count data, such as a generalized linear mixed model (GLMM) with a Poisson or negative binomial distribution, with "treatment" as a fixed effect and "block" as a random effect.

  • Interpretation: A statistically significant reduction in beetle catches in the this compound-treated traps compared to the positive control indicates a disruptive effect.

Mandatory Visualizations

The following diagrams illustrate the experimental logic and the underlying biological pathway relevant to this research.

G cluster_plan Phase 1: Planning & Setup cluster_field Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Conclusion H Hypothesis Formulation (this compound disrupts attraction) S Site Selection (Known beetle population) H->S E Experimental Design (Randomized Block) S->E P Protocol Definition (Traps, Lures, Timing) E->P D Trap & Lure Deployment P->D C Weekly Beetle Collection D->C I Specimen Identification & Counting C->I A Statistical Analysis (e.g., GLMM) I->A R Result Interpretation A->R C2 Conclusion & Publication R->C2

Caption: A typical experimental workflow for a semiochemical field trial.

G cluster_periphery Peripheral Detection cluster_brain Central Processing (Brain) P This compound Molecule S Sensillum on Antenna P->S Enters Pore OBP Odorant Binding Protein (OBP) S->OBP Binds ORN Olfactory Receptor Neuron (ORN) OBP->ORN Transports to AL Antennal Lobe (Glomerulus) ORN->AL Signal Transduction (Action Potential) PN Projection Neuron (PN) AL->PN Synaptic Transfer MB Mushroom Body (Higher Processing) PN->MB B Behavioral Response (Repulsion / Avoidance) MB->B Decision Making

Caption: Simplified insect olfactory pathway for pheromone detection.

References

Safety Operating Guide

Personal protective equipment for handling Brevicornin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Brevicornin could not be located. The following guidance is based on best practices for handling flavonoids and polyphenols, a class of compounds to which this compound belongs. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment before handling this chemical.

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.

Protection Type Recommended PPE Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and splashes of solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and disposed of after handling or if contaminated.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodRecommended, especially when handling the powder, to avoid inhalation of dust.[2]

Chemical and Physical Properties

Property Value
CAS Number 173792-49-9[1]
Molecular Formula C22H24O7[1]
Molecular Weight 400.42 g/mol [1]

Handling and Storage

General Handling:

  • Avoid direct contact with skin and eyes.[2]

  • Do not inhale the powder. Handle in a way that minimizes dust generation.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when preparing solutions.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Protect from light by using an amber vial or a container wrapped in foil.[2]

  • For long-term stability, store at -20°C.[2]

Operational Plans

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely.

  • Don PPE: Wear the recommended personal protective equipment.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealable container.[3]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[4]

  • Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable laboratory detergent and water.

  • Dispose of Waste: Place all contaminated materials, including paper towels, absorbent material, and gloves, into a sealed bag or container and label it for chemical waste disposal.[4][5]

Disposal Plan:

As this compound's specific hazards are not fully characterized, it is recommended to dispose of it as chemical waste.

  • Solid Waste: Collect any solid this compound waste and contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for chemical waste disposal. If your institution has a hazardous waste program, consult with them for specific guidance.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the recommended workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep1 Don appropriate PPE: - Lab coat - Safety glasses - Nitrile gloves prep2 Work in a well-ventilated area (e.g., chemical fume hood) prep1->prep2 handle1 Weigh solid this compound carefully to minimize dust prep2->handle1 handle2 Prepare solutions handle1->handle2 exp1 Conduct experiment handle2->exp1 clean1 Decontaminate work surfaces exp1->clean1 clean2 Dispose of waste in labeled containers clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: General workflow for safely handling this compound.

G spill Spill Occurs assess Assess the spill and evacuate if necessary spill->assess ppe Don appropriate PPE assess->ppe contain Contain the spill (cover with damp towel for solids, use absorbent for liquids) ppe->contain cleanup Clean up the spill material contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all waste in a labeled container decontaminate->dispose report Report the incident (if required) dispose->report

Caption: Spill response plan for this compound.

References

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Brevicornin

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